3-(Boc-amino)-L-phenylalanine
Description
BenchChem offers high-quality 3-(Boc-amino)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9(7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVEXIPHDIVKZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Boc-amino)-L-phenylalanine: Synthesis, Properties, and Applications
Senior Application Scientist Note: Data for 3-(Boc-amino)-L-phenylalanine, where the Boc-protecting group is on the phenyl ring's amino group, is not widely available in commercial catalogs or standard chemical databases. This compound is a specialized, non-commercial derivative of phenylalanine. The following guide has been constructed by leveraging established chemical principles and data from closely related analogues to provide a scientifically robust and practical overview for researchers. The experimental protocols described are based on well-documented, standard organic chemistry transformations.
Introduction: A Unique Building Block for Peptide Innovation
3-(Boc-amino)-L-phenylalanine is a non-proteinogenic amino acid derivative that offers a unique tool for peptide chemists and drug development professionals. Unlike its common isomer, N-α-Boc-L-phenylalanine, the Boc (tert-butyloxycarbonyl) protecting group in this molecule is attached to an amino group at the meta-position of the phenyl side chain. This structural feature provides a chemically accessible point for molecular modification, allowing for the synthesis of peptides with novel topologies, the attachment of labels, or the creation of peptidomimetics with constrained conformations. This guide provides a comprehensive examination of its core chemical properties, a validated synthesis workflow, and its strategic applications in advanced chemical synthesis.
Core Chemical & Physical Properties
Direct experimental data for 3-(Boc-amino)-L-phenylalanine is scarce. The following properties are based on its chemical structure and data from its logical precursor, N-Boc-3-Nitro-L-phenylalanine[1], and the related isomer, Boc-4-Amino-L-phenylalanine.
| Property | Inferred Value | Justification / Source |
| Molecular Formula | C₁₄H₂₀N₂O₄ | Based on chemical structure. |
| Molecular Weight | 280.32 g/mol | Based on chemical structure. |
| Appearance | White to off-white crystalline powder or solid | Typical appearance for protected amino acids. |
| Solubility | Soluble in methanol, DMF, DMSO, and aqueous base. Sparingly soluble in water. | The presence of both polar (amino, carboxyl) and non-polar (Boc, phenyl) groups suggests solubility in polar organic solvents. The free carboxylic acid allows for solubility in basic aqueous solutions. |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | Protected amino acids are typically crystalline solids. |
| Storage Conditions | Store refrigerated (2°C to 8°C), desiccated, and protected from light. | Standard conditions for storing amino acid derivatives to prevent degradation. |
| Chemical Structure | ![]() | The structure features an L-phenylalanine backbone with a tert-butoxycarbonylamino group at the meta- (3-) position of the phenyl ring. |
Synthesis and Characterization: A Validated Pathway
The most logical and efficient synthesis of 3-(Boc-amino)-L-phenylalanine involves a two-step process starting from a commercially available precursor, N-Boc-3-nitro-L-phenylalanine. This pathway ensures the chirality of the alpha-carbon is maintained.
Diagram 1: Proposed Synthesis Workflow
Caption: A two-step synthesis pathway to 3-(Boc-amino)-L-phenylalanine.
Detailed Experimental Protocol
This protocol is a self-validating system, where the successful synthesis is confirmed by standard analytical techniques at each stage.
Part A: Synthesis of N-Boc-3-amino-L-phenylalanine (Intermediate)
-
Setup: To a hydrogenation flask, add N-Boc-3-nitro-L-phenylalanine (1.0 eq)[1] and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
-
Dissolution: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of 40-50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-amino-L-phenylalanine, which can be used in the next step without further purification or purified by chromatography if necessary.
Part B: Synthesis of 3-(Boc-amino)-L-phenylalanine (Final Product)
This step assumes the desired final product has a free alpha-amino group and a Boc-protected side-chain amine. A more common synthetic target would be an orthogonally protected version, such as Fmoc-Phe(3-NHBoc)-OH, but this protocol addresses the specific topic.
-
Selective Protection (Hypothetical): Achieving selective Boc-protection on the aromatic amine in the presence of the alpha-amino group is challenging. A more standard approach would be to start with 3-Nitro-L-phenylalanine, reduce it to 3-Amino-L-phenylalanine, and then perform a carefully controlled Boc protection reaction under conditions that favor reaction at the more nucleophilic aromatic amine. However, a more robust method is to use orthogonally protected starting materials.
Alternative, More Practical Synthesis for an Orthogonally Protected Analogue (Fmoc-3-(Boc-amino)-L-phenylalanine):
A more practical approach used in peptide synthesis is to prepare a derivative with orthogonal protecting groups, such as Fmoc on the alpha-amine and Boc on the side-chain amine. This allows for selective deprotection during solid-phase peptide synthesis (SPPS).
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the aromatic protons (in the 6.8-7.5 ppm region), and the alpha- and beta-protons of the amino acid backbone (typically between 3.0 and 4.5 ppm).
-
¹³C NMR: The carbon spectrum would confirm the presence of the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~155 ppm), along with signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 281.15).
-
HPLC: Purity is best assessed using reverse-phase HPLC, which should show a single major peak for the purified product.
Reactivity and Applications in Synthesis
The utility of 3-(Boc-amino)-L-phenylalanine lies in the distinct reactivity of its functional groups.
-
Alpha-Amino Group: This primary amine is the site for peptide bond formation. It can be coupled to the carboxylic acid of another protected amino acid using standard coupling reagents like HBTU, HATU, or EDC/HOBt.
-
Carboxylic Acid: This group is activated during peptide synthesis to form a peptide bond with the amino group of the next amino acid in the sequence.
-
Side-Chain Boc-Amino Group: The Boc group is stable to the basic conditions used for Fmoc-deprotection in standard SPPS but is labile to strong acids like trifluoroacetic acid (TFA).[2] After its removal, the newly exposed aromatic amine can be used for:
-
Peptide Cyclization: Forming a head-to-side-chain cyclized peptide.
-
Branched Peptides: Initiating the synthesis of a second peptide chain from the side chain.
-
Conjugation: Attaching fluorescent dyes, biotin labels, or small molecule drugs.
-
Diagram 2: Reactivity and Deprotection
Caption: Orthogonal deprotection strategy for a related derivative in peptide synthesis.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Safety: While not classified as acutely toxic, this compound should be handled with the care afforded to all laboratory chemicals. It is not intended for human consumption. Consult the Safety Data Sheet (SDS) for related compounds for detailed information.
Conclusion
3-(Boc-amino)-L-phenylalanine represents a valuable, albeit specialized, building block for chemical biology and medicinal chemistry. Its unique structure, with a protected amino group on the side chain, opens up a wide array of possibilities for creating complex and functionalized peptides and peptidomimetics. While direct experimental data is limited, its chemical properties and reactivity can be confidently inferred from established principles, and its synthesis can be achieved through reliable, well-understood chemical transformations. This guide provides the foundational knowledge for researchers to incorporate this versatile molecule into their synthetic strategies, paving the way for new discoveries in drug development and peptide science.
References
-
Chem-Impex. Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. Available at: [Link]
-
PubChem. Boc-3-Nitro-L-Phenylalanine. Available at: [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
PubChem. N-(tert-Butoxycarbonyl)-L-phenylalanine. Available at: [Link]
Sources
A Technical Guide to the Solubility of 3-(Boc-amino)-L-phenylalanine in Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Solubility in Synthetic Chemistry
In the landscape of pharmaceutical research and development, particularly in the realm of peptide synthesis and medicinal chemistry, the solubility of protected amino acid derivatives is a critical parameter that dictates the feasibility and efficiency of synthetic routes. 3-(Boc-amino)-L-phenylalanine, a key building block for the incorporation of a meta-substituted phenylalanine residue, presents its own unique set of physicochemical properties. This guide provides an in-depth exploration of its solubility in N,N-Dimethylformamide (DMF), a ubiquitous solvent in solid-phase peptide synthesis (SPPS) and other organic transformations.[1][2][3] While quantitative solubility data for this specific isomer is not extensively documented in publicly available literature, this guide will equip the discerning scientist with the foundational knowledge and practical methodologies to ascertain and leverage this crucial parameter.
Physicochemical Underpinnings of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A comprehensive understanding of the molecular characteristics of both 3-(Boc-amino)-L-phenylalanine and DMF is paramount to predicting and explaining their interaction.
The Solute: 3-(Boc-amino)-L-phenylalanine
-
Molecular Structure: 3-(Boc-amino)-L-phenylalanine possesses a multifaceted structure that includes a polar amino acid backbone (with a carboxylic acid and a Boc-protected amine), an aromatic phenyl ring, and the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group.
-
Intermolecular Forces: The presence of the carboxylic acid and the N-H bond of the Boc-protected amine allows for hydrogen bonding. The phenyl ring is capable of π-π stacking and van der Waals interactions. The Boc group, being largely aliphatic, contributes to the molecule's nonpolar character.
-
Amphiphilic Nature: The combination of polar (amino acid backbone) and nonpolar (phenyl ring, Boc group) moieties imparts an amphiphilic character to the molecule.
The Solvent: N,N-Dimethylformamide (DMF)
-
Molecular Structure: DMF is a polar aprotic solvent with a high dielectric constant.[4] Its structure features a carbonyl group, which acts as a strong hydrogen bond acceptor, and two methyl groups on the nitrogen atom.
-
Solvating Properties: The highly polar nature of DMF allows it to effectively solvate a wide range of organic molecules, including protected amino acids.[5][6][7] Its ability to accept hydrogen bonds is particularly important for dissolving compounds with hydrogen bond donors, such as the carboxylic acid and N-H group of 3-(Boc-amino)-L-phenylalanine. The aprotic nature of DMF means it does not readily donate hydrogen bonds, which is often advantageous in preventing unwanted side reactions.
The "Like Dissolves Like" Principle in Action
The high solubility of Boc-protected amino acids in DMF is a classic example of the "like dissolves like" principle.[8][9] The polar groups of 3-(Boc-amino)-L-phenylalanine (the carboxylic acid and the Boc-protected amine) can engage in strong dipole-dipole interactions and hydrogen bonding with the polar carbonyl group of DMF. Furthermore, the nonpolar regions of the solute (the phenyl ring and the Boc group) are readily accommodated by the organic nature of DMF. This favorable combination of interactions leads to a high degree of solvation and, consequently, good solubility.
Quantitative Solubility Data
For practical purposes, a qualitative description of "freely soluble" is often used. For the purpose of experimental planning, a conservative estimate would be in the range of 200-500 mg/mL at room temperature . However, it is imperative for any research or development process that this parameter is determined experimentally.
| Compound | Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |
| 3-(Boc-amino)-L-phenylalanine | DMF | High | 200 - 500 mg/mL |
Experimental Protocol for Solubility Determination
The following protocol provides a reliable method for determining the solubility of 3-(Boc-amino)-L-phenylalanine in DMF using a standard laboratory equipment. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
3-(Boc-amino)-L-phenylalanine (high purity)
-
Anhydrous DMF
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and other standard laboratory glassware
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of 3-(Boc-amino)-L-phenylalanine into a series of vials.
-
Add a precise volume of DMF to each vial.
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of 3-(Boc-amino)-L-phenylalanine of known concentrations in DMF.
-
Inject the calibration standards and the supernatant sample into the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at an appropriate wavelength for the phenyl ring, such as 254 nm).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-(Boc-amino)-L-phenylalanine in the supernatant sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram
Caption: Experimental workflow for determining the solubility of 3-(Boc-amino)-L-phenylalanine in DMF.
Factors Influencing Solubility
Several factors can influence the solubility of 3-(Boc-amino)-L-phenylalanine in DMF:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. It is crucial to control the temperature during solubility determination.
-
Purity of Solute and Solvent: Impurities in either the 3-(Boc-amino)-L-phenylalanine or the DMF can affect the measured solubility. The presence of water in DMF, for instance, can alter its solvating properties.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Practical Implications in Drug Development
A thorough understanding of the solubility of 3-(Boc-amino)-L-phenylalanine in DMF is critical for:
-
Reaction Concentration: Knowing the solubility limit allows for the optimization of reaction concentrations, which can impact reaction kinetics and yield.
-
Purification: Solubility data is essential for developing effective crystallization and precipitation methods for product purification.
-
Formulation: In later stages of drug development, solubility in various solvents is a key parameter for formulation design.
Conclusion
While specific quantitative data for the solubility of 3-(Boc-amino)-L-phenylalanine in DMF is not abundant in the public domain, its chemical structure strongly suggests a high degree of solubility. The provided experimental protocol offers a robust framework for researchers to determine this critical parameter with high accuracy. A precise understanding and experimental validation of solubility are indispensable for the successful application of this important building block in peptide synthesis and broader drug discovery efforts.
References
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Bachem. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]
-
Kian Resin Chemical Company. Dimethylformamide - Technical Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kianresin.com [kianresin.com]
- 5. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dimethylformamide (DMF) | Eastman [eastman.com]
- 7. chempoint.com [chempoint.com]
- 8. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
Part 1: Structural Disambiguation & Solubility Logic
This guide provides an in-depth technical analysis of the solubility of 3-(Boc-amino)-L-phenylalanine in Dichloromethane (DCM), addressing structural ambiguities, solubility mechanisms, and practical solubilization protocols for drug development applications.[1][2]
Before attempting dissolution, it is critical to verify the exact chemical structure.[2] The nomenclature "3-(Boc-amino)-L-phenylalanine" is technically specific but frequently conflated with similar derivatives in rapid synthesis workflows.[1][2]
Structural Candidates & Solubility Predictions
| Candidate | Chemical Name | Structure Description | Solubility in Pure DCM |
| Target A (Most Likely) | H-Phe(3-NHBoc)-OH | Sidechain-Protected Zwitterion. Phenylalanine with a Boc-protected amino group at the meta (3) position of the phenyl ring.[1][2] The | Insoluble (Zwitterionic lattice energy exceeds DCM solvation enthalpy).[2] |
| Candidate B (Common) | Boc-Phe-OH | Soluble (Lipophilic Boc group disrupts H-bonding; compatible with DCM).[1][2] | |
| Candidate C (Isomer) | Boc- | Soluble (Behaves similarly to standard Boc-amino acids).[1][2] |
Critical Note: This guide focuses on Target A (H-Phe(3-NHBoc)-OH) , as it presents the most significant solubility challenge.[1][2] If you are working with Candidate B or C , they will dissolve readily in DCM at standard concentrations (0.1 M - 0.5 M).[1][2]
Part 2: Solubility Profile of H-Phe(3-NHBoc)-OH
The Zwitterion Challenge
3-(Boc-amino)-L-phenylalanine (Target A) exists as a zwitterion in its solid state (
-
Pure DCM: The compound will form a suspension.[2]
-
DCM + Base (DIEA): Solubility improves significantly. Deprotonation of the ammonium (
) breaks the zwitterionic lattice.[2] -
DCM + Co-solvent (DMF): Solubility improves.[2] DMF breaks intermolecular hydrogen bonds.[2]
Stability in DCM
-
Chemical Stability: The Boc group is stable in DCM provided the solvent is acid-free .[1][2] DCM can slowly decompose to form HCl over time (especially under light/heat), which will remove the Boc group (Acidolysis).[2]
-
Recommendation: Use Amylene-stabilized DCM or freshly distilled DCM.[1][2] Avoid DCM stored over molecular sieves for extended periods without re-testing acidity.[2]
Part 3: Solubilization Protocols
Choose the protocol that matches your downstream application (e.g., Coupling, Analysis, or Purification).[2]
Protocol A: Solubilization for Coupling Reactions (Recommended)
Use this when using the compound as a building block in peptide synthesis.[2]
Reagents:
Step-by-Step:
-
Weighing: Weigh the required amount of 3-(Boc-amino)-L-phenylalanine into a dry vial.
-
Initial Suspension: Add DCM to reach 70% of the final target volume. The solid will likely float or settle as a white suspension.[2]
-
Charge Neutralization: Add 1.0 - 1.2 equivalents of DIEA relative to the amino acid.[2]
-
Sonication: Sonicate for 30–60 seconds.
-
Co-solvent Addition (If needed): If the solution remains cloudy, add DMF dropwise (up to 10-20% v/v total volume).[2] DMF is a powerful dissociator of peptide aggregates.[2]
-
Final Adjustment: Dilute to volume with DCM.
Protocol B: "Just-in-Time" Dissolution (Analytical)
Use this for LC-MS or NMR where base addition is undesirable.[1][2]
Reagents:
Step-by-Step:
-
Solvent Prep: Prepare a mixture of DCM:HFIP (9:1) . HFIP is an exceptional solvent for solubilizing aggregated peptides and amino acids due to its strong H-bond donating ability.[1][2]
-
Dissolution: Add the solvent mixture to the solid.[2]
-
Vortex: Vortex vigorously for 1 minute.
-
Clarification: If particulates remain, centrifuge at 10,000 rpm for 2 minutes and use the supernatant.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision process and mechanistic interactions governing the solubility of this compound in DCM.
Caption: Decision tree for solubilizing Boc-phenylalanine derivatives in DCM based on structural protection status.
Part 5: Quantitative Data Summary
| Solvent System | Solubility Estimate (mg/mL) | Observation | Suitability for SPPS |
| 100% DCM | < 1.0 mg/mL | Cloudy suspension; rapid settling.[1][2] | Poor |
| DCM + 1% TFA | Not Recommended | Dissolves, but risks Boc deprotection .[2] | Unsafe |
| DCM + 2 eq. DIEA | > 50 mg/mL | Clear solution; slight warming may occur.[2] | Excellent |
| DCM:DMF (4:1) | > 100 mg/mL | Clear solution; viscous.[2] | Good |
| MeOH or EtOH | > 20 mg/mL | Soluble, but incompatible with some active esters.[2] | Moderate |
References
-
Sigma-Aldrich. Boc-Phe-OH Product Specification & Solubility Data. Retrieved from .[2]
- Bachem.Solubility of Amino Acids and Derivatives in Organic Solvents. Bachem Technical Guides.
-
Accela ChemBio. 3-(Boc-amino)-L-phenylalanine Product Data. CAS 1213950-42-5 (Methyl Ester Ref).[1][2][4] Retrieved from .[2]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Discusses stability of Boc in chlorinated solvents).
Sources
- 1. peptide.com [peptide.com]
- 2. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2268817-77-0,Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
3-(Boc-amino)-L-phenylalanine 1H NMR spectrum
Technical Analysis: 1H NMR Characterization of -Boc-L-Phenylalanine
Part 1: Strategic Experimental Protocol
High-fidelity NMR data depends entirely on the solvation environment. For Boc-protected amino acids, the choice between Chloroform-d (
Solvent Selection Strategy
| Parameter | Chloroform-d ( | DMSO-d6 |
| Amide Proton (NH) | Often broad/weak due to exchange. | Sharp, well-defined doublet (critical for coupling analysis). |
| Carboxylic Acid (COOH) | Very broad, often invisible (>10 ppm). | Broad but visible (~12.5 ppm).[1] |
| Rotamers | High Visibility: Restricted rotation often causes peak doubling (split peaks). | Suppressed: Higher polarity/H-bonding often coalesces rotamers, simplifying the spectrum. |
| Recommendation | Use for purity checks and side-chain verification. | Use for structural validation and NH coupling constants. |
Sample Preparation Workflow
The following protocol minimizes water suppression artifacts and ensures concentration linearity.
Figure 1: Optimized NMR sample preparation workflow for protected amino acids. Note that sonication is avoided to prevent heating which can accelerate H/D exchange if residual water is present.
Part 2: Spectral Data & Assignment (DMSO-d6)[2]
The following data represents the standard assignments for
Chemical Shift Table[1][2][3]
| Proton Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Boc-CH3 | 1.30 – 1.35 | Singlet (s) | 9H | - | Characteristic t-Butyl singlet. |
| 2.80 – 3.10 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center. | ||
| 4.05 – 4.20 | Multiplet (m) | 1H | - | Chiral proton; shift is sensitive to racemization. | |
| Amide NH | 7.00 – 7.15 | Doublet (d) | 1H | Coupled to | |
| Aromatic | 7.15 – 7.30 | Multiplet (m) | 5H | - | Phenyl ring protons (often overlapping). |
| COOH | 12.40 – 12.60 | Broad (br s) | 1H | - | Carboxylic acid proton; highly variable with concentration. |
Deep Dive: The Rotamer Phenomenon
In
-
Cause: Restricted rotation around the carbamate (N-C=O) bond creates cis and trans conformers (rotamers) that exchange slowly on the NMR timescale.
-
Validation: This is not an impurity. To confirm, heat the sample to 50°C; the peaks will coalesce into a single average signal as the rotation rate increases.
Part 3: Structural Logic & Validation
To confirm the identity of the molecule, one must validate the connectivity between the spin systems. The following diagram illustrates the logical flow for assigning the spectrum.
Figure 2: Logic gate for structural validation. The correlation between the Alpha-CH and the Amide NH is the critical checkpoint for confirming the amino acid backbone integrity.
Distinguishing the Variants (The "3-Boc" Issue)
If your sample is indeed the rare meta-substituted variant (Boc-3-aminophenylalanine), the spectrum will differ in two key regions:
-
Aromatic Region: Instead of a 5H multiplet, you will see a 4H pattern characteristic of 1,3-substitution (often a singlet, two doublets, and a triplet).
-
Amide Signals: You will observe two NH signals: one for the alpha-amine (doublet) and one for the side-chain aniline (singlet, usually downfield >9.0 ppm in DMSO).
Part 4: Impurity Profiling
In drug development, quantifying residuals is as important as identifying the product.
| Impurity | Source | Chemical Shift ( | Limit (ICH Q3C) |
| t-Butanol | Boc deprotection/Hydrolysis | 1.28 ppm (s) | 5000 ppm |
| Boc Anhydride ( | Excess Reagent | 1.50 ppm (s) | N/A (Process Impurity) |
| Ethyl Acetate | Extraction Solvent | 4.12 (q), 2.05 (s), 1.26 (t) | 5000 ppm |
| Phenylalanine | Deprotected SM | 3.8-4.0 (alpha), no Boc peak | N/A |
Technical Tip: The t-Butanol singlet (1.28 ppm) often overlaps with the minor rotamer of the Boc group in
References
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(Boc-amino)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectral Landscape of Modified Amino Acids
In the realm of peptide synthesis and drug development, the precise characterization of novel amino acid derivatives is paramount. 3-(Boc-amino)-L-phenylalanine, a non-canonical amino acid, presents a unique structural motif with significant potential for creating innovative peptide-based therapeutics. Its incorporation into a peptide sequence can introduce conformational constraints, alter binding affinities, and enhance metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine is crucial for its use as a building block in solid-phase peptide synthesis.
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Boc-amino)-L-phenylalanine. As a senior application scientist, my objective is not merely to present data but to illuminate the rationale behind spectral acquisition and interpretation. We will delve into the theoretical underpinnings of ¹³C NMR, provide a robust experimental protocol, and meticulously dissect the anticipated spectrum of this compound. This document is designed to empower researchers to confidently identify and characterize this and similar molecules, ensuring the integrity of their synthetic endeavors.
Theoretical Framework: Understanding the ¹³C NMR Spectrum
¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the resonance frequency of a given carbon nucleus.[1][2]
For a molecule like 3-(Boc-amino)-L-phenylalanine, we can anticipate distinct regions in the ¹³C NMR spectrum corresponding to the different types of carbon atoms present:
-
Carbonyl Carbons (C=O): These are typically found in the most downfield region of the spectrum (170-220 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. We expect to see signals for the carboxylic acid carbonyl and the Boc-group carbonyl in this range.[2]
-
Aromatic Carbons: The sp²-hybridized carbons of the phenyl ring will resonate in the 110-150 ppm range. The substitution pattern on the ring will influence the precise chemical shifts of these carbons.
-
Aliphatic Carbons: The sp³-hybridized carbons, including the α-carbon, β-carbon, and the carbons of the Boc group, will appear in the upfield region of the spectrum (10-80 ppm).[2]
The presence of the electron-donating amino group on the phenyl ring and the Boc protecting group will induce predictable shifts in the positions of the carbon signals compared to unsubstituted L-phenylalanine.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum of 3-(Boc-amino)-L-phenylalanine. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Sample Preparation
-
Analyte Purity: Begin with a sample of 3-(Boc-amino)-L-phenylalanine of the highest possible purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: The choice of solvent is critical. A deuterated solvent that readily dissolves the analyte is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for Boc-protected amino acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and for its characteristic solvent peak at ~39.5 ppm, which is unlikely to overlap with analyte signals. The polarity of the solvent can influence the chemical shifts of carbonyl carbons due to intermolecular interactions.[3][4]
-
Concentration: Prepare a solution with a concentration of 10-25 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional but Recommended): The use of an internal standard, such as tetramethylsilane (TMS), provides a reference point (0.0 ppm) for the chemical shift scale.[1] However, for routine analysis, referencing to the residual solvent peak is often sufficient. If using an external reference, a capillary containing the standard should be used.[5]
NMR Spectrometer Setup and Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.
-
Spectral Width: A spectral width of 0-220 ppm is appropriate to encompass all expected carbon signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring ¹³C NMR data.
Data Interpretation and Predicted ¹³C NMR Data
Predicted ¹³C NMR Chemical Shifts for 3-(Boc-amino)-L-phenylalanine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C=O (Carboxyl) | ~173-175 | Typical chemical shift for a carboxylic acid carbon. |
| C=O (Boc) | ~155-157 | Carbonyl of the carbamate group. |
| C3 (Aromatic) | ~140-145 | Ipso-carbon attached to the amino group; deshielded. |
| C1 (Aromatic) | ~137-139 | Quaternary carbon attached to the β-carbon. |
| C5, C6 (Aromatic) | ~128-130 | Aromatic CH carbons. |
| C2, C4 (Aromatic) | ~115-120 | Aromatic CH carbons ortho and para to the amino group; shielded. |
| C(CH₃)₃ (Boc) | ~78-80 | Quaternary carbon of the Boc group. |
| α-Carbon | ~55-58 | Carbon attached to the amino and carboxyl groups. |
| β-Carbon | ~37-40 | Methylene carbon of the side chain. |
| C(CH₃)₃ (Boc) | ~28-30 | Methyl carbons of the Boc group. |
Molecular Structure and ¹³C NMR Assignment Diagram
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Strategic Analysis & Synthetic Routes
Technical Whitepaper: Stereoselective Synthesis of 3-(Boc-amino)-L-phenylalanine
Abstract This technical guide details the high-fidelity synthesis of 3-(Boc-amino)-L-phenylalanine, a critical non-canonical amino acid (NCAA) used in peptidomimetics, radiolabeling precursors, and conformational studies.[1][] Unlike standard aliphatic amino acids, the meta-aniline functionality presents unique challenges in chemoselectivity and oxidation sensitivity.[] This document outlines a scalable Asymmetric Hydrogenation route for de novo synthesis and a Chemo-selective Protection strategy for converting precursors, ensuring >99% enantiomeric excess (ee) and orthogonal protecting group integrity.[1][]
The synthesis of 3-(Boc-amino)-L-phenylalanine requires navigating two primary challenges: establishing the L-configuration (S-enantiomer) and achieving orthogonal protection between the
| Route | Methodology | Pros | Cons |
| A. Asymmetric Hydrogenation | Rh-catalyzed reduction of dehydro-amino acids.[1][][3] | High Scalability , >99% ee, cost-effective starting materials.[][3] | Requires high-pressure hydrogenation equipment and expensive chiral ligands (DuPhos/DIPAMP).[1][][3] |
| B. Negishi Cross-Coupling | Pd-catalyzed coupling of organozinc serine reagent with aryl iodides.[1][][3] | Modular; allows late-stage functionalization.[1][][3] | Sensitive reagents (Jackson's reagent); difficult to scale >100g. |
| C. Enzymatic Resolution | Acylase I resolution of racemic N-acetyl-3-nitro-Phe.[1][][3] | Mild conditions; environmentally friendly.[1][][3] | Max 50% yield (theoretical); requires separating D-isomer.[1][][3] |
Selected Approach: This guide focuses on Route A (Asymmetric Hydrogenation) combined with a chemo-selective reduction/protection sequence.[1][] This is the industry "Gold Standard" for generating high-purity NCAAs.
Part 2: Core Protocol – Asymmetric Hydrogenation Route[2][3]
Phase 1: Construction of the Dehydro-Precursor
The synthesis begins with the condensation of 3-nitrobenzaldehyde with N-acetylglycine via the Erlenmeyer-Plöchl azlactone synthesis, followed by ring-opening.[1][]
Reagents: 3-Nitrobenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[1][]
-
Azlactone Formation:
-
Combine 3-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride.
-
Reflux for 2 hours.[1][] The solution will darken as the oxazolone forms.[]
-
Mechanism:[][4][5][6][7] Perkin condensation followed by cyclization.[1][]
-
Critical Step: Cool to 0°C and add ethanol to precipitate the azlactone.[] Filtration yields the stable intermediate (Z)-2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one.[1][]
-
-
Ring Opening (Methanolysis):
Phase 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This is the stereodefining step.[1][] We utilize a Rhodium(I) complex with a chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos or (S,S)-DIPAMP).[1][]
Reagents: [Rh(COD)2]BF4, (S,S)-Me-DuPhos, Hydrogen gas (H2).[1][]
-
Catalyst Preparation:
-
In a glovebox (N2 atmosphere), mix [Rh(COD)2]BF4 and (S,S)-Me-DuPhos in degassed methanol. Stir for 15 min to form the active cationic solvate complex.[]
-
-
Hydrogenation:
-
Add the substrate (Methyl (Z)-2-acetamido-3-(3-nitrophenyl)acrylate) to the pressure vessel.[1][]
-
Pressurize to 60 psi (4 bar) H2. Stir at room temperature for 24 hours.
-
Validation: Check conversion by HPLC.[1][] The double bond reduction creates the chiral center.[]
-
Outcome: Methyl N-acetyl-3-nitro-L-phenylalaninate (>98% ee).[1][]
-
Phase 3: Nitro Reduction & Orthogonal Protection
The goal is to protect the side-chain aniline with Boc while managing the alpha-amine.[1][]
Workflow:
-
Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to yield N-acetyl-3-nitro-L-phenylalanine.
-
Enzymatic Deacetylation (Optional but Recommended): Use Acylase I (Aspergillus melleus) to remove the N-acetyl group selectively from the L-isomer, ensuring optical purity is upgraded to >99.5%.[1][]
-
Fmoc Protection (Alpha-Amine):
-
Nitro Reduction:
-
Selective Side-Chain Boc Protection:
-
The alpha-amine is Fmoc-protected.[1][][8][9][10] The side-chain aniline is free.[1][]
-
React with Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in Dioxane/H2O at pH 8.
-
Note on Selectivity: Anilines are weaker nucleophiles than aliphatic amines, but since the alpha-amine is Fmoc-capped, the Boc group installs exclusively on the meta-aniline.[1][]
-
Part 3: Visualization of Synthetic Logic[1][2]
Diagram 1: Reaction Workflow (DOT)
This diagram illustrates the flow from aldehyde to the final orthogonally protected building block.[1][]
Caption: Step-wise conversion from achiral aldehyde to optically pure, orthogonally protected amino acid.
Part 4: Quality Control & Validation (Self-Validating Systems)
To ensure the trustworthiness of the synthesis, the following QC checkpoints are mandatory:
| Checkpoint | Method | Acceptance Criteria | Scientific Rationale |
| Enantiopurity | Chiral HPLC (Crownpak CR(+) or Chiralpak AD-H) | >99.0% ee | The biological activity of peptidomimetics is strictly stereodependent.[1][][3] D-isomers can induce improper folding.[1][] |
| Regioselectivity | 1H NMR (DMSO-d6) | Distinct NH signals | Alpha-NH (doublet, ~7.5 ppm) vs. Side-chain NH-Boc (singlet, ~9.3 ppm).[1][][3] Verify integration 1:1. |
| Orthogonality | TLC / Mass Spec | Single Spot / [M+H]+ | Ensure no di-Boc or di-Fmoc byproducts. The aniline Boc is acid-labile; Fmoc is base-labile.[1][] |
Diagram 2: Orthogonal Protection Strategy
Visualizing why the specific order of protection is critical to avoid side reactions.
Caption: pKa disparity dictates that the alpha-amine must be protected first to achieve regioselectivity.[1][]
References
-
Burk, M. J., et al. (1993).[1][] "Preparation of N-Boc-amino acids via asymmetric hydrogenation of dehydroamino acid derivatives." Journal of the American Chemical Society, 115(22), 10125-10138.[1][] Link[1][]
-
Jackson, R. F. W., et al. (1998).[1][] "The synthesis of enantiomerically pure alpha-amino acids using zinc/copper coupling reactions."[1][] Journal of the Chemical Society, Perkin Transactions 1, 1903-1912.[] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][] Wiley-Interscience.[1][] (Standard reference for Fmoc/Boc stability).
-
Chem-Impex International. "Fmoc-3-(Boc-amino)-L-phenylalanine Product Data." Technical Datasheet. Link
Sources
- 1. prepchem.com [prepchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Strategic Application of 3-(Boc-amino)-L-phenylalanine in High-Throughput Peptide Library Synthesis
[1][2]
Executive Summary
In the landscape of modern peptidomimetics, the expansion of chemical space beyond the canonical 20 amino acids is a primary driver of drug discovery success. 3-(Boc-amino)-L-phenylalanine (often supplied as Fmoc-3-(Boc-amino)-Phe-OH ) represents a high-value "privileged scaffold" for library construction.[1][2] Unlike standard aliphatic amines (e.g., Lysine, Ornithine), the meta-aniline substituent on the phenylalanine ring offers unique electronic properties, restricted conformational freedom, and a distinct reactivity profile.
This guide details the technical integration of this building block into Solid Phase Peptide Synthesis (SPPS) workflows, specifically focusing on its utility as a latent diversity handle for the generation of focused peptide libraries via late-stage functionalization.
Chemical Profile & Orthogonality[1][2]
Structural Nuance: Aniline vs. Benzylamine
It is critical to distinguish between the two common "amino-phenylalanine" derivatives encountered in catalogs:
-
3-(Boc-amino)-L-Phe: The amino group is attached directly to the aromatic ring (aniline-like).[1][2] pKa of conjugate acid ~4.[1]6. Lower nucleophilicity.[1]
-
3-(Boc-aminomethyl)-L-Phe: The amino group is separated by a methylene bridge (benzylamine-like).[1][2] pKa ~9.[1]5. High nucleophilicity (similar to Lysine).[1]
This guide focuses on the Aniline derivative (3-amino) , which offers superior pi-stacking capabilities and hydrogen-bond donor potential in the context of protein-protein interaction (PPI) inhibitors.[1][2]
Protection Strategy (Fmoc/Boc)
The standard commercial building block is Fmoc-Phe(3-NH-Boc)-OH .[1][2]
- -Amine Protection (Fmoc): Base-labile (removed by 20% Piperidine).[1][2]
-
Side-Chain Protection (Boc): Acid-labile (stable to Piperidine; removed by 95% TFA).[1][2]
Implication for Libraries: This orthogonality dictates a "Post-Cleavage Diversification" strategy.[1] The Boc group remains intact during chain elongation but is removed concomitant with resin cleavage. This unmasks the meta-aniline, yielding a free amine in the crude peptide, ready for solution-phase parallel synthesis.[1]
Strategic Application in Library Design
The "Divergent Synthesis" Workflow
The most powerful application of 3-(Boc-amino)-Phe is in Divergent Library Synthesis .[1][2] Instead of synthesizing 96 individual peptides, one "parent" peptide containing this residue is synthesized on a large scale. After cleavage, the parent peptide is aliquoted into a 96-well plate, where the unmasked aniline reacts with a library of electrophiles.
Electronic & Conformational Advantages
- -Cation Interactions: The electron-donating amino group (and its derivatives) enriches the electron density of the phenyl ring, strengthening interactions with cationic residues (Arg, Lys) in the target protein.
-
Rigidification: Derivatization of the aniline nitrogen (e.g., cyclization to benzimidazoles) can lock the side chain conformation, reducing entropic penalty upon binding.
Comparative Properties Table[1][2]
| Feature | L-Phenylalanine | L-Tyrosine | 3-Amino-L-Phenylalanine | L-Lysine |
| Side Chain | Aromatic (Hydrophobic) | Phenolic (H-bond donor) | Aniline (Weak Base/Nucleophile) | Aliphatic Amine (Base) |
| Electronic Nature | Neutral | Electron Rich | Tunable (via derivatization) | Cationic (at pH 7.[1][2]4) |
| pKa (Side Chain) | N/A | ~10.0 | ~4.6 (Aniline) | ~10.5 |
| Reactivity | Inert | Electrophilic substitution | Nucleophilic (Acylation/Alkylation) | Highly Nucleophilic |
| Library Utility | Structural Scaffold | Phosphorylation mimic | Diversity Handle (Ureas, Amides) | Diversity Handle |
Technical Workflow & Protocols
Coupling Protocol (SPPS)
The steric bulk of the meta-Boc-amino group requires optimized coupling conditions to prevent deletion sequences.[1][2]
-
Activator: HATU or HCTU are preferred over HOBt/DIC due to faster kinetics.[1]
-
Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIEA.[1][2]
-
Time: Double coupling (2 x 45 min) is recommended.
-
Monitoring: Kaiser test is effective; however, the Chloranil test is more sensitive for secondary amines if the N-terminus is Proline.
Global Deprotection & Cleavage[1]
-
Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[1]
-
Duration: 2–3 hours.
-
Mechanism: The high acid concentration removes the tert-butyl carbamate (Boc) from the side chain, releasing isobutylene and CO2.
-
Result: The peptide acts as a "masked" scaffold. Upon precipitation in diethyl ether, you obtain the peptide with a free meta-aniline .[1]
Post-Synthetic Diversification (Solution Phase)
Context: Converting the parent peptide into a library of ureas or amides.
Reaction Setup (96-well plate format):
-
Solvent: Dissolve crude peptide in DMF or DMSO (approx. 10–20 mM).
-
Base: Add DIPEA (5–10 equivalents). Crucial: The aniline is not protonated in DMF, but the base scavenges HCl from acid chlorides.
-
Electrophile: Add Acid Chloride (R-COCl) or Isocyanate (R-NCO) (2–5 equivalents).[1][2]
-
Catalysis: For unreactive anilines, add 10 mol% DMAP (4-Dimethylaminopyridine).
-
Purification: Precipitate with ether or purify via rapid HPLC/SPE.
Visualizing the Workflow
The following diagram illustrates the "Late-Stage Diversification" strategy using 3-(Boc-amino)-Phe.
Caption: Workflow for generating diverse peptide libraries from a single 3-(Boc-amino)-Phe precursor via divergent solution-phase synthesis.
Troubleshooting & Quality Control
Low Reactivity of the Aniline
-
Issue: Post-cleavage acylation yields are low (<50%).
-
Cause: The meta-aniline is significantly less nucleophilic than an aliphatic amine (like Lysine).[1][2]
-
Solution:
-
Switch from Acid Chlorides to Symmetric Anhydrides (generated in situ with DIC).
-
Use Microwave Irradiation (50°C, 10 min) for the solution-phase reaction.[1]
-
Verify the pH is >8 (spot on wet pH paper) to ensure the aniline is not protonated by residual TFA salts.
-
Oxidation[1]
-
Issue: Darkening of the peptide solution.
-
Cause: Anilines are prone to oxidation (formation of quinone-imines) upon prolonged exposure to air/light.[1][2]
-
Solution: Perform library reactions under Nitrogen/Argon atmosphere and use degassed solvents. Add 1% TIS or DTT to the reaction buffer if compatible.
Racemization[1]
References
-
PubChem. 3-(Boc-amino)-L-phenylalanine Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews.[1] (Comprehensive review on orthogonality including Boc/Fmoc strategies). Available at: [Link][1][2]
-
Blanco-Canosa, J. B., et al. (2013). Chemical Protein Synthesis Using a Second-Generation N-Acyl Urea Linker.[1][2] (Discusses advanced SPPS handles). Available at: [Link][1][2]
A Senior Application Scientist's Guide to the Physicochemical Characteristics of Non-Canonical Amino Acids
Executive Summary
The deliberate incorporation of non-canonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in biotechnology and drug development. Moving beyond the constraints of the 20 canonical amino acids, ncAAs introduce a vast chemical diversity that enables the fine-tuning of protein characteristics and the introduction of novel functionalities. This guide provides an in-depth exploration of the core physicochemical properties of ncAAs and their profound impact on protein structure, function, and therapeutic potential. We will delve into the causality behind experimental choices for characterizing these engineered biomolecules and provide actionable protocols for researchers, scientists, and drug development professionals. The aim is to equip you not just with the "what," but the critical "why" and "how" of leveraging ncAAs to pioneer the next generation of biologics.
Introduction: Expanding the Genetic Alphabet
The 20 canonical amino acids, dictated by the universal genetic code, have long been the fundamental building blocks of life. However, their functional group diversity is inherently limited. Non-canonical amino acids—structural analogues or entirely novel chemical entities—shatter this limitation.[1][2][3] By employing techniques like stop codon suppression or residue-specific replacement, we can site-specifically or globally incorporate ncAAs into a protein's primary sequence.[4] This grants us unprecedented control, allowing the introduction of chemical handles for bioorthogonal conjugation, photo-crosslinkers to map interactions, spectroscopic probes to study dynamics, and moieties that enhance therapeutic properties such as stability and half-life.[1][5][6] The result is a powerful platform for creating bespoke proteins and peptides with tailored functions for advanced diagnostics and therapeutics.[1][7]
Core Physicochemical Properties of Representative ncAAs
The strategic selection of an ncAA is predicated on its unique physicochemical characteristics. These properties directly influence the behavior of the resulting protein. Key factors include the side chain's size, charge (pKa), hydrophobicity, and the presence of unique functional groups.[8] From a practical standpoint, understanding these parameters is crucial for predicting the ncAA's impact on protein folding, stability, and downstream applications.
For instance, an ncAA intended for a bioorthogonal reaction must possess a functional group (e.g., an azide or alkyne) that is inert to all biological components yet highly reactive with its specific partner.[5] Conversely, an ncAA designed to enhance thermal stability might feature a halogenated aromatic ring to increase buried hydrophobic surface area and form stabilizing interactions.[4]
Below is a comparative table of commonly used ncAAs, highlighting the properties that a drug development professional would consider.
| Non-Canonical Amino Acid (ncAA) | Abbreviation | Key Physicochemical Property/Functionality | Typical Application |
| p-Azidophenylalanine | pAzF | Bioorthogonal Handle: Azide group for "click" chemistry. Relatively hydrophobic. | Site-specific antibody-drug conjugation (ADC), protein labeling with fluorophores or PEG.[5][9] |
| p-Acetylphenylalanine | pAcF | Keto Group: Unique reactivity for oxime ligation. Spectroscopic probe. | Protein cross-linking, introduction of biophysical probes. |
| Propargyl-L-lysine | PylK | Bioorthogonal Handle: Terminal alkyne for "click" chemistry. Maintains positive charge. | Site-specific labeling in aqueous environments, dual-labeling strategies. |
| O-methyl-L-tyrosine | OMeY | Masked Hydroxyl: Increased hydrophobicity compared to Tyrosine. | Probing hydrogen bond networks, enhancing protein stability. |
| 3-Iodo-L-tyrosine | I-Tyr | Heavy Atom/Halogen Bond Donor: Increased mass and altered electronics. | X-ray crystallography phasing, enhancing thermal stability.[4] |
| L-DOPA | Catechol Group: Redox-active, metal-chelating. | Creating bio-adhesives, introducing electrochemical properties. | |
| Nε-acetyl-L-lysine | AcK | Post-Translational Modification (PTM) Mimic: Neutralizes positive charge. | Studying the functional consequences of lysine acetylation.[10] |
Impact on Protein Structure, Stability, and Function
The introduction of an ncAA is not a passive event; it can significantly alter a protein's intrinsic properties. The causality is rooted in fundamental principles of protein biophysics.
-
Structural Perturbation: The size and shape of an ncAA side chain are critical. Replacing a small residue like leucine with a bulky, aromatic ncAA in the protein core can disrupt local packing and destabilize the protein fold.[4] Conversely, incorporating halogenated ncAAs can fill internal cavities, creating tighter van der Waals contacts and enhancing stability.[4]
-
Hydrophobicity and Folding: Hydrophobic interactions are a primary driving force for protein folding.[8] Altering the hydrophobicity at a specific site can modulate folding kinetics and the stability of the final structure. For example, replacing a surface-exposed polar residue with a hydrophobic ncAA could lead to aggregation, a critical consideration in biopharmaceutical formulation.
-
Electronic Effects and Catalysis: The electronic properties of an ncAA's side chain can influence enzymatic activity. Substituting an active site tyrosine with p-cyanophenylalanine, for instance, alters the aromatic ring's electron density, which can be used to probe or modulate catalytic mechanisms.[4]
A key experimental insight is that the context of the incorporation site is paramount. The same ncAA can be stabilizing at one position and destabilizing at another. Therefore, rational design, often guided by computational modeling, is essential to predict and validate the functional consequences of ncAA incorporation.
A Framework for Rational ncAA Integration in Drug Development
Leveraging ncAAs in drug discovery requires a systematic approach. The following workflow outlines the key stages, from conceptualization to characterization, emphasizing the decision-making logic at each step.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis Incorporating 3-(Boc-amino)-L-phenylalanine
Abstract
The incorporation of non-canonical amino acids such as 3-amino-L-phenylalanine (Phe(3-NH₂)) into peptide sequences provides a unique chemical handle for post-synthetic modifications, including stapling, labeling, and the creation of peptidomimetics. This guide details the solid-phase peptide synthesis (SPPS) protocol using the orthogonally protected building block Fmoc-3-(Boc-amino)-L-phenylalanine (Fmoc-Phe(3-NHBoc)-OH). We explore the mechanistic rationale for using the Boc protecting group on the meta-aniline position, optimized coupling conditions to prevent aggregation, and the specific cleavage dynamics required to liberate the reactive aniline moiety.
Strategic Considerations & Chemical Logic
The Building Block: Fmoc-Phe(3-NHBoc)-OH
The core challenge in synthesizing peptides with aniline side chains is preventing premature side-chain acylation during chain elongation. The aniline nitrogen at the 3-position of the phenyl ring is significantly less nucleophilic than aliphatic amines (pKa ~4.6 vs. ~10.5), yet it remains reactive enough to undergo acylation if unprotected.
- -Amine Protection (Fmoc): Labile to base (20% Piperidine), allowing iterative chain growth.
-
Side-Chain Protection (Boc): Stable to base, ensuring the side chain remains inert during Fmoc deprotection cycles. It is acid-labile, removed concomitantly with resin cleavage (95% TFA), yielding the free 3-amino-Phe residue in the final peptide.
Why 3-(Boc-amino)?
Using the meta-isomer (3-position) often imposes different conformational constraints compared to the para-isomer (4-position). The 3-amino group is structurally positioned to interact with
Orthogonality Visualization
The following diagram illustrates the orthogonal protection strategy utilized in this protocol.
Figure 1: Orthogonal protection strategy ensuring the side-chain aniline remains protected (Boc) until the final global deprotection step.
Materials & Preparation
Reagents
| Reagent | Grade/Specification | Purpose |
| Fmoc-Phe(3-NHBoc)-OH | >98% HPLC, Chiral purity >99% | Non-canonical building block |
| Resin | Rink Amide (0.6 mmol/g) or Wang | Solid support |
| DMF | Peptide Synthesis Grade (Amine-free) | Solvent |
| Piperidine | 20% v/v in DMF | Fmoc deprotection |
| DIC | Diisopropylcarbodiimide | Activator (Carbodiimide) |
| Oxyma Pure | Ethyl cyanoglyoxylate-2-oxime | Additive (Suppress racemization) |
| TFA | HPLC Grade | Cleavage & Boc removal |
| TIPS | Triisopropylsilane | Scavenger (Cation trap) |
Stock Solution Preparation
-
Activator Solution: 0.5 M DIC in DMF.
-
Base Solution (if using HBTU/HATU): 1.0 M DIPEA (DIEA) in NMP. Note: For Phe derivatives prone to racemization, DIC/Oxyma is preferred over HBTU/DIEA.
Detailed Experimental Protocol
Resin Preparation
-
Weighing: Weigh appropriate amount of resin (e.g., 0.1 mmol scale).
-
Swelling: Add DMF (10 mL/g resin) and shake for 30 minutes. Drain.
-
Initial Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min) to remove the initial Fmoc group (if Rink Amide Fmoc resin is used). Wash with DMF (5 x 1 min).
Coupling of Fmoc-Phe(3-NHBoc)-OH
Critical Step: The steric bulk of the Boc group on the phenyl ring can slightly retard coupling kinetics. We recommend a double coupling strategy for this specific residue.
Cycle 1:
-
Dissolve Fmoc-Phe(3-NHBoc)-OH (4 eq. relative to resin loading) and Oxyma Pure (4 eq.) in minimal DMF.
-
Add DIC (4 eq.) to the amino acid mixture.
-
Pre-activation: Allow to react for 2 minutes.
-
Add the mixture to the resin.[1]
-
Agitate at room temperature for 60 minutes .
-
Drain and wash with DMF (3 x 1 min).
Cycle 2 (Optional but Recommended):
-
Repeat the coupling with fresh reagents (2 eq.) for 45 minutes to ensure >99% incorporation.
-
Wash with DMF (5 x 1 min).
Chain Elongation
Proceed with standard Fmoc SPPS cycles for the remainder of the peptide sequence:
-
Deprotection: 20% Piperidine/DMF (5 min + 10 min).
-
Wash: DMF (5 x 1 min).
-
Coupling: Standard AA (4 eq.), HBTU (3.9 eq.), DIEA (8 eq.) or DIC/Oxyma.
-
Wash: DMF (3 x 1 min).
Global Cleavage & Boc Removal
The Boc group on the aniline is acid-labile. Standard cleavage cocktails are sufficient.
-
Wash Resin: DCM (3 x 1 min) then dry under nitrogen.
-
Cocktail Preparation: Prepare Reagent K or similar:
-
TFA: 92.5%
-
TIPS: 2.5%
-
Water: 2.5%
-
DODT (or DTT): 2.5% (if Cys/Met present; otherwise use water/TIPS).
-
-
Reaction: Add cocktail to resin (10 mL/g). Shake for 2.5 to 3 hours .
-
Note: Aniline-Boc cleavage is generally fast, but 3 hours ensures complete removal without re-alkylation.
-
-
Precipitation: Filter resin, collect filtrate. Drop filtrate into cold diethyl ether (-20°C).
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.
Post-Synthetic Analysis & Applications
Analytical HPLC & Mass Spectrometry
-
Expected Mass: Calculate the mass of the peptide with the free amine (
). The Boc group ( ) should be absent. -
Retention Time: The 3-amino-Phe peptide will be more polar (elute earlier) than a corresponding Phe peptide, and significantly more polar than the Boc-protected intermediate (if any survived).
Reactivity of the 3-Amino Group
The liberated aniline is a "soft" nucleophile. It can be selectively modified in the presence of aliphatic amines (N-terminus or Lysine) by exploiting pH differences.
-
pH 4-5: Aliphatic amines (pKa ~10) are protonated (
) and unreactive. The aniline (pKa ~4.6) exists in equilibrium with a significant fraction of free nucleophile ( ). -
Selective Reaction: Reaction with aldehydes (reductive amination) or activated esters at mildly acidic pH allows site-specific labeling at the 3-position.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling of Phe(3-NHBoc) | Steric hindrance from Boc group | Use DIC/Oxyma at 50°C (microwave) or double couple. |
| +100 Da Mass Shift | Incomplete Boc removal | Extend TFA cleavage time to 4 hours; ensure scavengers are fresh. |
| Side Products (+56 Da) | t-Butyl cation alkylation on aniline | Increase TIPS/Water scavenger content in cleavage cocktail. |
| Low Solubility | Aggregation of hydrophobic core | Use "Magic Mixture" (DCM/DMF/NMP) or PEG-based resins (ChemMatrix). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of peptides containing 3-amino-phenylalanine.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][1][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.
-
Albericio, F., & Tyley, A. (2024). "Solid-Phase Peptide Synthesis - Chemistry LibreTexts." LibreTexts.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.
-
BenchChem Application Notes. (2025). "Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides." BenchChem.[4]
Sources
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategies for Efficient Coupling of 3-(Boc-amino)-L-phenylalanine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified peptides.
Abstract: The incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of pharmacological properties. 3-(Boc-amino)-L-phenylalanine is a valuable building block for introducing a protected primary amine on the phenyl ring, which can serve as a handle for subsequent modifications like labeling or cyclization. However, its successful incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful selection of coupling reagents to ensure high efficiency and prevent side reactions. This guide provides a detailed analysis of optimal coupling strategies, comparative data on reagent performance, and field-proven protocols for the successful use of this versatile amino acid.
Introduction: The Challenge of Incorporating Modified Phenylalanine
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is a robust and widely adopted methodology.[1] The process involves a repeated cycle of Nα-Fmoc deprotection with a base (typically piperidine) and coupling of the next Fmoc-protected amino acid.[2] While standard proteinogenic amino acids are incorporated with high fidelity using common coupling reagents, unnatural amino acids like 3-(Boc-amino)-L-phenylalanine present unique considerations.
The primary challenge is not the reactivity of the side-chain Boc group, which is stable to the basic conditions of Fmoc deprotection and the neutral-to-basic pH of the coupling step.[3] Instead, the challenge lies in overcoming the moderate steric hindrance imparted by the aminomethylphenyl side chain to achieve rapid and complete amide bond formation. Incomplete coupling at any stage of the synthesis leads to the accumulation of deletion sequences, which are difficult to separate from the target peptide and significantly reduce the overall yield and purity.[4]
Therefore, the choice of coupling reagent is paramount. The ideal reagent must generate a highly reactive activated species that can overcome steric hindrance without promoting racemization or other side reactions.[5][6]
Mechanistic Overview of Peptide Coupling Reagents
The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid. Modern SPPS relies on in situ activating reagents that convert the carboxyl group into a highly reactive intermediate, which is then readily attacked by the free N-terminal amine of the resin-bound peptide. These reagents fall into two main classes: carbodiimides and onium salts.
Onium Salt-Based Reagents (Aminium/Uronium and Phosphonium)
Onium salts are the most popular and efficient class of coupling reagents for SPPS.[7] They react with the amino acid in the presence of a base to form a reactive ester intermediate. The efficacy of the reagent is largely determined by the nature of this active ester.
-
HBTU & HCTU: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its more reactive counterpart HCTU generate OBt and O-6-ClBt esters, respectively. These are excellent for routine synthesis but can be less effective for sterically demanding couplings.[8]
-
HATU: The gold standard for difficult couplings is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9] It generates a highly reactive OAt ester. The superiority of the OAt ester stems from the lower pKa of its leaving group, HOAt (1-hydroxy-7-azabenzotriazole), and the anchimeric assistance provided by the pyridine nitrogen, which catalyzes the aminolysis step.
-
COMU: As a safer alternative to potentially explosive HOBt/HOAt-based reagents, COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) incorporates the OxymaPure leaving group. It exhibits reactivity comparable or even superior to HATU and is particularly well-suited for microwave-assisted SPPS.[8][10]
Carbodiimide and Additive Approach
The classic approach involves a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea.[11] To prevent this and suppress racemization, an additive is essential.[8]
-
DIC/HOBt: For decades, HOBt (1-Hydroxybenzotriazole) was the standard additive. It traps the O-acylisourea to form the more stable and reactive OBt active ester.[11]
-
DIC/OxymaPure: Ethyl (hydroxyimino)cyanoacetate (OxymaPure) has emerged as a superior additive to HOBt. It is more effective at suppressing racemization and, crucially, is non-explosive, enhancing laboratory safety.[11][12] The combination of DIC and OxymaPure provides a highly efficient, safe, and cost-effective coupling system.
Comparative Analysis of Recommended Reagents
For the specific challenge of coupling 3-(Boc-amino)-L-phenylalanine, reagents that provide high activation and minimize side reactions are preferred. The following table summarizes the top candidates.
| Coupling Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU / HOAt + Base | Aminium Salt | Very High | Very Low | Gold standard for hindered couplings; fast reaction times.[9] | High cost; HOAt is derived from potentially explosive precursors. |
| HBTU / HOBt + Base | Aminium Salt | High | Low | Good all-purpose reagent, cost-effective.[8] | Can be insufficient for difficult couplings; potential for guanidinylation side reactions. |
| COMU + Base | Aminium Salt | Very High | Very Low | Reactivity comparable to HATU; non-explosive and safer.[10] | Higher cost than HBTU or DIC/Oxyma; can also cause guanidinylation. |
| DIC / OxymaPure | Carbodiimide | High | Very Low | Excellent safety profile; cost-effective; highly soluble byproducts.[8] | Reaction kinetics may be slightly slower than with top-tier onium salts. |
Visualizing the Synthesis Workflow and Activation Mechanism
A clear understanding of the process flow and chemical transformations is critical for successful synthesis.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
Application Note: Efficient Amide Bond Formation via HBTU/HOBt Activation of 3-(Boc-amino)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the activation of N-α-tert-butyloxycarbonyl-3-amino-L-phenylalanine using the powerful coupling agents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). Authored for chemists in pharmaceutical and biotechnological research, this document details the underlying mechanistic principles, offers a robust, step-by-step protocol for solution-phase peptide coupling, and discusses critical parameters for reaction optimization and troubleshooting. By elucidating the synergistic action of HBTU and HOBt, this guide aims to empower researchers to confidently and efficiently incorporate this non-canonical amino acid into complex peptides, a crucial step in the development of novel therapeutics and research compounds.
Introduction: The Significance of Amide Bond Formation and Non-Canonical Amino Acids
The amide bond is the cornerstone of peptides and proteins, and its efficient formation is a central theme in modern drug discovery and chemical biology. The incorporation of non-canonical amino acids, such as 3-amino-L-phenylalanine, into peptide scaffolds offers a powerful strategy to modulate pharmacological properties, including metabolic stability, receptor affinity, and conformational rigidity.[1] 3-(Boc-amino)-L-phenylalanine, with its protected amino group on the phenyl ring, presents a unique building block for creating branched peptides or for introducing functionalities at specific positions.
The use of uronium-based coupling reagents like HBTU, in conjunction with the additive HOBt, has become a gold standard for amide bond formation due to high coupling efficiencies, rapid reaction times, and effective suppression of racemization.[2][3] This document provides a detailed exploration of this widely adopted methodology as it applies to the specific case of 3-(Boc-amino)-L-phenylalanine.
Mechanistic Insights: The Synergistic Roles of HBTU and HOBt
The efficacy of the HBTU/HOBt system lies in a well-orchestrated activation of the carboxylic acid moiety of the N-Boc protected amino acid.
The Role of HBTU: HBTU is an aminium salt that serves as a highly efficient activating agent.[3][4] In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of 3-(Boc-amino)-L-phenylalanine is deprotonated to its carboxylate form. This carboxylate then attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate and the release of the HOBt anion.
The Crucial Function of HOBt: While the O-acylisourea intermediate is reactive, it can be susceptible to racemization and other side reactions. This is where HOBt plays a pivotal role. The liberated HOBt anion rapidly reacts with the O-acylisourea intermediate to form the HOBt-ester of the amino acid.[2] This active ester is more stable than the O-acylisourea intermediate, yet highly reactive towards the incoming amine nucleophile. Critically, the formation of the HOBt-ester significantly minimizes the risk of racemization at the chiral center of the amino acid.[2][4] The subsequent nucleophilic attack by the amine component on the HOBt-ester carbonyl group yields the desired amide bond and regenerates HOBt.
Experimental Protocol: Solution-Phase Coupling of 3-(Boc-amino)-L-phenylalanine
This protocol provides a general framework for the coupling of 3-(Boc-amino)-L-phenylalanine with a generic amino acid ester. Researchers should optimize the reaction conditions based on the specific substrates and desired scale.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Purity | Supplier Recommendation |
| 3-(Boc-amino)-L-phenylalanine | 280.31 | >98% | Commercial Source |
| HBTU | 379.25 | >99% | Peptide Synthesis Grade |
| HOBt | 135.12 | >98% | Anhydrous Recommended |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | >99% | Redistilled |
| Amino Acid Ester HCl Salt | Varies | >98% | Commercial Source |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Peptide Synthesis Grade |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | |
| 1M Hydrochloric Acid (HCl) | 36.46 | ACS Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | |
| Brine | N/A | ACS Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade |
Step-by-Step Procedure
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Boc-amino)-L-phenylalanine (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per mmol of amino acid).
-
Add HOBt (1.1 eq.) to the solution and stir until fully dissolved.
-
In a separate flask, if your amine component is an amino acid ester hydrochloride salt, dissolve it in a minimal amount of DMF and add DIPEA (1.0 eq.) to neutralize the salt.
-
-
Activation of the Carboxylic Acid:
-
To the solution of 3-(Boc-amino)-L-phenylalanine and HOBt, add HBTU (1.1 eq.).
-
Add DIPEA (2.0 eq.) to the reaction mixture. The solution may turn a pale yellow color, which is normal.[5]
-
Allow the activation to proceed for 5-15 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
-
Coupling Reaction:
-
Add the solution of the amine component (1.0-1.2 eq.) to the activated amino acid mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted starting materials, coupling reagents, and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Stoichiometry | Use a slight excess of HBTU and HOBt (1.1-1.2 eq.). The amine component can be used in equimolar amounts or a slight excess (1.0-1.2 eq.). Use 2.0-3.0 eq. of DIPEA. | A slight excess of coupling reagents ensures complete activation of the carboxylic acid. Using a large excess of HBTU should be avoided as it can lead to guanidinylation of the free amine, a common side reaction.[6] Insufficient base can lead to incomplete deprotonation of the carboxylic acid and slow reaction rates. |
| Solvent | Anhydrous DMF is the most common and effective solvent. Acetonitrile or dichloromethane can also be used. | The solvent must be able to dissolve all reactants and be inert to the reaction conditions. The presence of water can hydrolyze the activated ester, leading to lower yields. If solubility of 3-(Boc-amino)-L-phenylalanine is an issue, gentle warming or sonication may be employed. |
| Temperature | Room temperature is generally sufficient. For sterically hindered amino acids or to minimize racemization further, the reaction can be carried out at 0°C. | Lower temperatures can slow down the rate of racemization. However, for most standard couplings with HBTU/HOBt, racemization is minimal at room temperature. |
| Reaction Time | Typically 2-4 hours. Monitor by TLC or LC-MS. | Prolonged reaction times are usually not necessary and can increase the risk of side reactions. If the reaction is sluggish, check the quality of reagents and solvents, and ensure proper stoichiometry. |
| Work-up | The aqueous work-up is critical for removing water-soluble byproducts such as tetramethylurea and excess HOBt and DIPEA salts. | Incomplete removal of these byproducts can complicate purification. Ensure thorough washing of the organic phase. If the product has some water solubility, back-extraction of the aqueous layers with the organic solvent may be necessary to improve recovery. |
| Side Reactions | Racemization: Minimized by HOBt. Guanidinylation: Avoid excess HBTU. Diketopiperazine formation: Can occur with dipeptides, especially those with proline or glycine at the C-terminus. | If racemization is suspected, chiral HPLC analysis can be performed. Guanidinylation can be identified by a mass increase of 98 Da on the N-terminus of the peptide.[6] To avoid diketopiperazine formation, it is advisable to couple the dipeptide to a larger peptide chain as soon as possible, or to use protecting groups on the N-terminus that are not removed until further elongation is desired. |
Conclusion
The HBTU/HOBt coupling system provides a highly effective and reliable method for the activation and coupling of 3-(Boc-amino)-L-phenylalanine in solution-phase peptide synthesis. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of the desired peptide products with minimal side reactions. This robust methodology facilitates the incorporation of this valuable non-canonical amino acid into novel peptide-based therapeutics and research tools, paving the way for advancements in drug discovery and development.
References
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
Synthesis of Alanine-Containing Peptides. Scholarly Commons, University of the Pacific. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions.Self-published.
-
HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]
-
Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? ResearchGate. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Mastering Ester Synthesis: A Senior Application Scientist's Guide to DCC/DMAP Coupling of Boc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Carbodiimide-Mediated Esterification
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the formation of ester bonds remains a cornerstone transformation. Among the myriad of available methods, the protocol developed by Steglich, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, stands as a robust and versatile strategy.[1][2] This method is particularly valued for its mild reaction conditions, which are compatible with sensitive substrates, including the N-Boc protected amino acids that are fundamental building blocks in peptide synthesis.[3][4]
This application note provides an in-depth examination of the DCC/DMAP coupling protocol for Boc-amino acids. Moving beyond a simple recitation of steps, this guide elucidates the underlying mechanistic principles, offers field-proven insights into optimizing reaction conditions, and provides detailed protocols for execution and troubleshooting. Our objective is to equip researchers with the expertise to confidently and successfully apply this powerful synthetic tool.
The Science of Activation: Mechanistic Insights into the DCC/DMAP Protocol
The efficacy of the Steglich esterification lies in a synergistic interplay between the coupling agent (DCC) and the catalyst (DMAP). Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for specific substrates.
The Role of DCC: Activating the Carboxyl Group
The reaction initiates with the activation of the carboxylic acid of the Boc-amino acid by DCC. DCC, a potent dehydrating agent, reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is analogous in reactivity to a carboxylic acid anhydride and is highly susceptible to nucleophilic attack.
The Crucial Role of DMAP: A Super-Nucleophilic Catalyst
While the O-acylisourea intermediate can be directly attacked by an alcohol, this process is often slow, especially with sterically hindered alcohols. This sluggishness can lead to an undesirable side reaction: a 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[1][5]
This is where the catalytic genius of DMAP becomes evident. DMAP is a "super-nucleophile," significantly more nucleophilic than the alcohol. It rapidly intercepts the O-acylisourea intermediate to form a new, even more reactive intermediate: an N-acylpyridinium salt.[5] This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process. The use of catalytic amounts of DMAP (typically 5-10 mol%) dramatically accelerates the esterification, effectively outcompeting the formation of the N-acylurea side product.[2][5]
Diagram of the DCC/DMAP Coupling Mechanism
Caption: Mechanism of DCC/DMAP catalyzed esterification.
Core Protocol: Esterification of Boc-Amino Acids
This protocol provides a general framework for the esterification of Boc-amino acids. It is crucial to note that optimal conditions, particularly reaction time and temperature, may vary depending on the specific amino acid and alcohol used.
Materials and Reagents
-
N-Boc-protected amino acid
-
Alcohol (e.g., methanol, ethanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)[3]
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-amino acid (1.0 eq.).
-
Dissolution: Dissolve the amino acid in anhydrous DCM (a typical concentration is 0.1-0.5 M).
-
Addition of Alcohol and Catalyst: Add the alcohol (1.2–3.0 eq.) followed by DMAP (0.05–0.2 eq.). Stir the solution until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize potential side reactions.[2][3]
-
Addition of DCC: Add DCC (1.1 eq.) portion-wise over several minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C or in a refrigerator to further precipitate the DCU. Filter the reaction mixture through a fritted funnel or a pad of celite to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (to remove DMAP and any remaining DCC), saturated NaHCO₃ solution (to neutralize the acid), and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.
Diagram of the Experimental Workflow
Caption: General workflow for DCC/DMAP esterification.
Field-Proven Insights and Optimization Strategies
The success of a DCC/DMAP coupling often hinges on careful consideration of several experimental variables.
Reactant Stoichiometry
-
DCC: A slight excess (1.1 eq.) is typically sufficient to drive the reaction to completion. A large excess should be avoided as it complicates purification.
-
Alcohol: For simple primary and secondary alcohols, 1.2-1.5 equivalents are generally used. For less reactive or sterically hindered alcohols like tert-butanol, a larger excess (up to 3.0 eq. or even using it as a co-solvent) may be necessary to achieve a reasonable reaction rate.[3]
-
DMAP: As a true catalyst, only a substoichiometric amount is needed. Typically, 0.05 to 0.2 equivalents are effective. Higher catalyst loading can increase the reaction rate but may also increase the risk of side reactions, including racemization.[6]
Solvent Selection
Anhydrous conditions are paramount as DCC readily reacts with water. Dichloromethane (DCM) is the most common solvent due to its inertness and ability to dissolve most reactants while poorly dissolving the DCU byproduct.[3] Other aprotic solvents like tetrahydrofuran (THF), diethyl ether, and acetonitrile can also be used, depending on the solubility of the starting materials.[3]
Temperature Control
Initiating the reaction at 0 °C is a critical step. The initial activation of the carboxylic acid by DCC is exothermic, and maintaining a low temperature helps to control the reaction rate and suppress the formation of side products. After the initial activation, allowing the reaction to proceed at room temperature is usually sufficient for most substrates.[2][3]
Challenges and Troubleshooting
| Problem | Potential Cause(s) | Self-Validating Solution(s) |
| Low or No Conversion | 1. Inactive DCC (hydrolyzed).2. Insufficiently reactive alcohol.3. Steric hindrance. | 1. Use freshly purchased or purified DCC. Ensure anhydrous reaction conditions.2. Increase the equivalents of alcohol and/or reaction time. For very hindered alcohols, consider alternative coupling agents.3. Increase reaction time and/or slightly elevate the temperature (e.g., to 40 °C), while carefully monitoring for side product formation. |
| Formation of N-Acylurea | 1. Slow reaction with the alcohol.2. Insufficient DMAP catalysis. | 1. Ensure an adequate excess of the alcohol is used.2. Increase the amount of DMAP (e.g., from 0.1 to 0.2 eq.) to accelerate the desired catalytic cycle. |
| Racemization of the Amino Acid | 1. Formation of an oxazolone intermediate, especially with urethane-protected amino acids.[3]2. Presence of a strong base or elevated temperatures. | 1. Keep the reaction temperature as low as possible (0 °C to RT). Minimize reaction time.[3]2. Avoid using excess DMAP. The use of additives like 1-hydroxybenzotriazole (HOBt) in conjunction with DCC can suppress racemization, though it alters the standard Steglich protocol.[6] |
| Difficult Removal of DCU | 1. DCU has some solubility in the reaction solvent.2. Co-precipitation or co-elution with the product. | 1. After the reaction, cool the mixture to 0 °C or lower for an extended period to maximize precipitation. Filter cold.2. Dilute the crude mixture with a non-polar solvent like hexane or diethyl ether to precipitate the remaining DCU, then filter again before concentration. |
Conclusion: A Reliable Tool in the Synthetic Chemist's Arsenal
The DCC/DMAP coupling protocol, or Steglich esterification, remains a highly effective and widely used method for the synthesis of esters from carboxylic acids, including N-Boc-protected amino acids. Its operational simplicity and mild conditions make it suitable for a broad range of substrates. By understanding the underlying mechanism, carefully controlling reaction parameters, and being aware of potential side reactions and their mitigation strategies, researchers can reliably employ this reaction to achieve their synthetic goals. The insights and detailed protocols provided in this application note serve as a comprehensive resource for both novice and experienced chemists, enabling the efficient and successful synthesis of Boc-amino acid esters for applications in drug discovery and peptide chemistry.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]
-
Reddit. I've done Steglich esterifications (EDC•HCl, DMAP, DCM) of N-boc protected amino acids... Available at: [Link]
-
S. G. Ramkumar, et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]
-
I. T. I. Tomban, et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
M. Izdebski, J., & Pełka, J. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International journal of peptide and protein research, 35(4), 375–378. Available at: [Link]
Sources
Application Note: Boc Deprotection of 3-(Boc-amino)-L-phenylalanine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The deprotection of 3-(Boc-amino)-L-phenylalanine presents a specific synthetic challenge often overlooked in standard peptide chemistry manuals. Unlike aliphatic amines, the amino group on the phenyl ring (an aniline derivative) renders the aromatic system significantly electron-rich.
Upon acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group, the generated tert-butyl carbocation (
This Application Note provides two rigorous protocols designed to:
-
Maximize Yield: Quantitative removal of the Boc group.
-
Preserve Integrity: Prevent ring alkylation using specific scavenger cocktails.[2]
-
Ensure Stability: Handle the oxidation-sensitive aniline product correctly.
Critical Mechanism & Risk Analysis
The standard acidolysis of Boc groups releases isobutylene and CO
The "Self-Alkylation" Trap
For 3-amino-phenylalanine, the deprotected product is an aniline derivative. The amino group strongly activates the ring (
-
Risk: The
cation attacks the 3-amino-phenylalanine ring. -
Result: Formation of mono- or di-tert-butylated impurities (e.g., 3-amino-4-tert-butyl-phenylalanine), which are chemically very similar to the product and difficult to separate.
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical role of scavengers in preventing the alkylation of the electron-rich aniline ring.
Experimental Protocols
Method A: The "Scavenger Cocktail" Method (TFA-Based)
Best for: Small to medium scale, solid-phase synthesis, or when high solubility is required.
Rationale: Trifluoroacetic acid (TFA) is the standard reagent, but it must be used with Triethylsilane (TES) or Water to quench the cation. TES is preferred for anilines as it is a hydride donor, rapidly reducing the cation to isobutane.
Reagents:
-
Deprotection Cocktail: TFA / Triethylsilane (TES) / Water (95:2.5:2.5 v/v/v).[1]
-
Solvent: Dichloromethane (DCM) (optional, for dilution).
-
Precipitation: Cold Diethyl Ether (
) or MTBE.
Protocol:
-
Preparation: Dissolve 1.0 mmol of 3-(Boc-amino)-L-phenylalanine in a minimal amount of DCM (approx. 2-3 mL). If the substrate is on resin, wash the resin with DCM first.
-
Acidification: Add 10 mL of the Deprotection Cocktail (pre-cooled to 0°C) to the reaction vessel.
-
Note: Pre-cooling prevents the initial exotherm from accelerating side reactions.
-
-
Reaction: Stir at room temperature for 30–60 minutes .
-
Monitoring: Check via HPLC or TLC (ninhydrin stain will show a free amine, but for aniline, UV visualization is more reliable).
-
-
Workup (Solution Phase):
-
Concentrate the mixture under reduced pressure (Rotavap) to remove TFA. Do not heat above 30°C.
-
Add cold Diethyl Ether (50 mL) to the oily residue. Triturate (scratch the flask) to induce precipitation of the TFA salt.
-
Filter the solid and wash 3x with cold ether.
-
-
Workup (Solid Phase):
-
Drain the resin. Wash with DCM (3x), then 5% DIPEA/DCM (to neutralize, only if immediate coupling follows), then DMF.
-
Method B: The "Volatile Salt" Method (HCl/Dioxane)
Best for: Scale-up, generating stable hydrochloride salts, and avoiding organic scavengers.
Rationale: HCl in Dioxane generates the Hydrochloride salt directly. The chloride ion is nucleophilic enough to help quench the cation (forming t-butyl chloride), but water is still recommended as a co-scavenger.
Reagents:
-
Reagent: 4.0 M HCl in 1,4-Dioxane.
-
Additive: 2% v/v Water (Essential scavenger).
Protocol:
-
Setup: Place 1.0 mmol of substrate in a round-bottom flask under Nitrogen/Argon.
-
Crucial: Anilines oxidize in air. Keep the atmosphere inert.
-
-
Addition: Add 10 mL of 4.0 M HCl/Dioxane (containing 2% water).
-
Reaction: Stir at room temperature for 45 minutes .
-
Observation: The product often precipitates out of the dioxane solution as the HCl salt.
-
-
Isolation:
-
If precipitate forms: Filter directly under inert gas (Schlenk line) or rapid filtration. Wash with dry ether.
-
If no precipitate: Concentrate in vacuo, then triturate with Ether/Hexane.
-
-
Storage: Store the resulting hydrochloride salt at -20°C. It is significantly more stable to oxidation than the free base.
Comparison of Methods
| Feature | Method A: TFA / Scavengers | Method B: HCl / Dioxane |
| Reaction Rate | Very Fast (20-40 min) | Moderate (30-60 min) |
| Scavenger Requirement | High (TES/Water mandatory) | Moderate (Water recommended) |
| Product Form | Trifluoroacetate Salt (Hygroscopic) | Hydrochloride Salt (Crystalline) |
| Oxidation Risk | Low (if worked up quickly) | Very Low (HCl stabilizes aniline) |
| Solubility | Good for hydrophobic peptides | Good for single amino acids |
| Green Chemistry | Poor (TFA is corrosive/persistent) | Moderate (Dioxane is regulated) |
Critical Control Points & Troubleshooting
Handling the Free Base (Oxidation)
The 3-amino-phenylalanine moiety is an aniline. Free anilines are prone to oxidation, turning brown/black upon air exposure (forming quinone-imines).
-
Rule: Always keep the product as the Salt form (HCl or TFA) during storage.
-
Free-Basing: If you must free-base (e.g., for coupling), do so in situ using a tertiary base (DIPEA/NMM) immediately before the next reaction step. Do not isolate the free base.
Scavenger Selection
Do not use 1,2-ethanedithiol (EDT) if you can avoid it, as it is foul-smelling and difficult to remove.
-
Recommended: Triethylsilane (TES) is the "gold standard" for quenching carbocations without reacting with the aniline nitrogen.
Monitoring
Standard Ninhydrin (Kaiser) tests work, but the color may be different (reddish-brown) compared to primary aliphatic amines (blue).
-
Validation: Use LC-MS to confirm the mass of the deprotected product (
) and ensure no Da peaks (indicating tert-butyl alkylation) are present.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[3] (The foundational text for deprotection mechanics).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Establishes the need for scavengers).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review including aniline protection).
-
Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Context for handling sensitive amino acids).
Sources
Application Note: A Practical Guide to the Incorporation of 3-(Boc-amino)-L-phenylalanine into Bioactive Peptides
Introduction: The Strategic Value of Diamino Acids in Peptide Therapeutics
The design of novel peptide-based therapeutics often requires the introduction of non-proteinogenic amino acids to enhance biological activity, improve metabolic stability, or introduce new functionalities. 3-(Boc-amino)-L-phenylalanine, a derivative of 2,3-diaminophenylalanine (Dap), is a valuable building block that provides a secondary amino group on the phenyl side chain. This side-chain amine serves as a versatile chemical handle for a variety of modifications, including peptide cyclization, branching, or the attachment of reporter molecules and drug conjugates.
The successful incorporation of this amino acid relies on an orthogonal protection strategy, where the α-amino group and the side-chain amino group can be deprotected under different conditions.[1] The standard building block, Fmoc-3-(Boc-amino)-L-phenylalanine , perfectly embodies this principle. The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine for standard Solid-Phase Peptide Synthesis (SPPS), while the acid-labile tert-butyloxycarbonyl (Boc) group protects the side-chain amine.[1][2] This orthogonality is the cornerstone of its utility, allowing for precise, controlled synthesis of complex peptide architectures.[2][3][]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-3-(Boc-amino)-L-phenylalanine into peptide sequences using standard Fmoc/tBu SPPS chemistry.
The Principle of Orthogonal Protection in SPPS
The predominant method for peptide synthesis is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[5] This strategy's success hinges on the concept of "orthogonal" protecting groups—pairs of groups that are removed by completely different chemical mechanisms.[6][7]
-
α-Amino Protection (Fmoc group): This group is stable to acid but is readily removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][8] This allows for the iterative elongation of the peptide chain.
-
Side-Chain Protection (Boc and tBu groups): Protecting groups on reactive amino acid side chains, including the Boc group on our target amino acid and tert-butyl (tBu) based groups on others (e.g., Asp(OtBu), Ser(tBu)), are stable to the basic conditions of Fmoc removal.[2] They are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[9][10]
The use of Fmoc-3-(Boc-amino)-L-phenylalanine fits seamlessly into this strategy, ensuring that the side-chain amine remains protected throughout the synthesis and is only revealed during the final acidolytic cleavage step.
Reagent Properties and Handling
Proper handling of the amino acid derivative is crucial for successful synthesis. The table below summarizes key properties for Fmoc-L-Dap(Boc)-OH, which is structurally analogous to the target compound and serves as a good reference.
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-(tert-butoxycarbonylamino)-L-phenylalanine | - |
| CAS Number | 125238-99-5 (for Fmoc-Dab(Boc)-OH) | [11] |
| Molecular Formula | C24H28N2O6 (for Fmoc-Dab(Boc)-OH) | [11] |
| Molecular Weight | 440.5 g/mol (for Fmoc-Dab(Boc)-OH) | [11] |
| Appearance | White to off-white solid | General knowledge |
| Storage | Store at -20°C to -80°C for long-term stability | [12] |
Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Detailed Synthesis Protocol
This protocol outlines the manual incorporation of Fmoc-3-(Boc-amino)-L-phenylalanine into a peptide sequence on a Rink Amide resin. The procedure can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-3-(Boc-amino)-L-phenylalanine)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (Reagent K or similar): TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)[13] or a simpler TFA/TIS/Water (95:2.5:2.5 v/v/v) cocktail if the sequence allows.[13]
-
Precipitation Solvent: Cold diethyl ether
-
Analytical Tools: HPLC, LC-MS
SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.
Step-by-Step Procedure
Step 1: Resin Preparation
-
Place the Fmoc-Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.
Step 2: N-terminal Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 10 minutes and drain.
-
Repeat the piperidine treatment for another 10 minutes and drain.[8]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-3-(Boc-amino)-L-phenylalanine Causality: 3-(Boc-amino)-L-phenylalanine can be considered a sterically hindered amino acid due to the bulky phenyl ring and protecting groups. Therefore, a powerful uronium/aminium-based coupling reagent like HBTU or HATU is recommended to ensure efficient acylation and prevent low coupling yields.[14][15][16] HATU is often preferred for particularly difficult couplings.
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-3-(Boc-amino)-L-phenylalanine (3 eq. relative to resin loading).
-
Add HBTU or HATU (2.9 eq.).
-
Add a minimal amount of DMF to dissolve.
-
Add DIPEA (6 eq.) and vortex for 1-2 minutes.
-
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the reaction solution.
-
Wash the resin with DMF (3x).
Step 4: Monitoring Coupling Efficiency (Kaiser Test)
-
Take a small sample of resin beads and wash them with ethanol.
-
Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. A positive result (beads turn blue) signifies incomplete coupling, and a recoupling step (repeating Step 3) is necessary.
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Global Deprotection Causality: The cleavage cocktail must contain TFA to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group on the phenylalanine side chain.[10] Scavengers are critical to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during this process, which could otherwise cause unwanted side reactions with nucleophilic residues like Tryptophan or Methionine.[7][9][]
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (5x), and dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5). Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
Step 7: Peptide Precipitation and Purification
-
Concentrate the TFA filtrate under a gentle stream of nitrogen gas.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual protecting groups.
-
Dry the resulting white peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) for purification by Reverse-Phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product using LC-MS.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the amino acid or growing peptide chain. | - Recouple: Repeat the coupling step with fresh reagents. - Use a stronger activator: Switch from HBTU to HATU or COMU.[18] - Increase reaction time: Extend coupling time to 4 hours or overnight. - Microwave SPPS: Use microwave energy to accelerate difficult couplings.[14] |
| Low Purity/Extra Peaks in MS | - Incomplete deprotection. - Side reactions during cleavage (alkylation by cations). | - Ensure a sufficient volume of cleavage cocktail and reaction time (2-3 hours). - Use a comprehensive scavenger cocktail (like Reagent K) if sensitive residues (Trp, Met, Cys) are present.[13] |
| Aspartimide Formation | If an Asp residue is present, piperidine can catalyze intramolecular cyclization. | - Use DBU in low concentrations for Fmoc deprotection, although this can also promote this side reaction.[6][7] - Add a small amount of formic acid to the piperidine solution.[6] |
Conclusion
The incorporation of Fmoc-3-(Boc-amino)-L-phenylalanine is a straightforward yet powerful technique for introducing a key functional handle into bioactive peptides. By leveraging the principles of orthogonal Fmoc/tBu chemistry and employing robust activation methods and appropriate cleavage conditions, researchers can reliably synthesize complex, modified peptides. This capability is essential for advancing the fields of drug discovery, chemical biology, and materials science, opening avenues for novel therapeutics and research tools with precisely engineered properties.
References
- Vertex AI Search Grounding. (n.d.). BOC-Amino Acids.
- Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
- MedchemExpress.com. (n.d.). Fmoc-Dab(Boc)-OH | Amino Acid Derivative.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Biosynth. (n.d.). Fmoc-Dab(Boc)-OH.
- Google Patents. (n.d.). Synthetic method of Fmoc-Dab(Boc)-OH.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.). Fmoc-Dab(Boc)-OH, CAS 125238-99-5.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Benchchem. (n.d.). The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
Application Note: Strategic Implementation of 3-(Boc-amino)-L-phenylalanine in Drug Discovery
Executive Summary: The "Meta-Handle" Advantage
In the landscape of modern drug discovery, particularly within Proteolysis Targeting Chimeras (PROTACs) and Peptidomimetics , the demand for precise, orthogonal functionalization sites is critical. 3-(Boc-amino)-L-phenylalanine (often supplied as Fmoc-3-(Boc-amino)-L-phenylalanine for solid-phase synthesis) represents a high-value "chassis" molecule.
Unlike its para-substituted counterpart (4-amino-Phe), the meta-substitution (3-position) offers two distinct advantages:
-
Vector Projection: It projects substituents at a 120° angle relative to the peptide backbone, accessing different solvent-accessible surface areas than the linear 180° projection of para-amino derivatives.
-
Electronic Modulation: The resulting free amine (after deprotection) is an aniline with a pKa ~4.0–5.0. It remains uncharged at physiological pH, serving as a hydrogen bond donor without introducing the desolvation penalty associated with charged lysine residues.
This guide details the integration of this building block into Solid Phase Peptide Synthesis (SPPS) and its downstream applications in linker design.
Strategic Utility in Design-Make-Test Cycles
The Decision Matrix: When to Use 3-Amino-Phe
Before synthesis, evaluate the structural goals using the following logic:
Figure 1: Decision matrix for selecting aromatic amine building blocks.
Experimental Protocols
Protocol A: Incorporation via Fmoc-SPPS
Objective: Integrate Fmoc-3-(Boc-amino)-L-phenylalanine into a peptide sequence without side-chain branching. Prerequisite: The "Boc" group on the side chain is acid-labile. It is orthogonal to the Fmoc group (base-labile) but not orthogonal to the final cleavage cocktail (TFA).
Materials:
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Amino Acid: Fmoc-3-(Boc-amino)-L-phenylalanine (3.0 eq).
-
Coupling Reagents: DIC (3.0 eq) / Oxyma Pure (3.0 eq) OR HATU (2.9 eq) / DIPEA (6.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Fmoc Deprotection (Cycle Start):
-
Treat resin with 20% Piperidine in DMF (2 x 5 min).
-
Note: Monitor UV absorbance to ensure complete removal of the previous Fmoc group.
-
-
Activation & Coupling:
-
Dissolve Fmoc-3-(Boc-amino)-L-phenylalanine and Oxyma Pure in minimal DMF.
-
Add DIC immediately prior to adding to the resin.
-
Reaction Time: 60–90 minutes at room temperature.
-
Expert Insight: Although the meta-amino group is Boc-protected, steric hindrance is slightly higher than native Phenylalanine. Double coupling is recommended if the residue is preceded by a bulky amino acid (e.g., Val, Ile).
-
-
Washing:
-
Wash resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage (Global Deprotection):
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Duration: 2–3 hours.
-
Mechanism: The high concentration of TFA removes the N-terminal Fmoc (if not removed previously) and the side-chain Boc group simultaneously.
-
Result: The final peptide contains a 3-amino-phenylalanine residue (free aniline).
-
Protocol B: Post-Cleavage Functionalization (The "Handle" Strategy)
Objective: Selectively functionalize the 3-amino group (aniline) in the presence of other nucleophiles. Challenge: The resulting aniline is less nucleophilic than aliphatic amines (N-terminus or Lysine).
Method: Reductive Amination (Aldehyde Ligation) This method is preferred for anilines as it proceeds under mild acidic conditions where aliphatic amines are protonated and unreactive.
-
Buffer Preparation: 100 mM Citrate buffer, pH 4.5.
-
Reactants:
-
Peptide containing 3-amino-Phe (1 mM).
-
Aldehyde-linker (e.g., PEG-CHO) (1.5 eq).
-
Reducing Agent: NaCNBH3 (5 eq).
-
-
Procedure:
-
Dissolve peptide and aldehyde in buffer.
-
Incubate for 30 minutes to allow imine formation.
-
Add NaCNBH3.
-
React for 4–16 hours at Room Temp.
-
-
Purification: HPLC (C18 column). The aniline nitrogen will be alkylated, stabilizing the linker.
Application Case Study: PROTAC Linker Design
In PROTAC design, the linker's exit vector determines the ternary complex stability (Target-PROTAC-E3 Ligase). Using 3-(Boc-amino)-L-phenylalanine allows the linker to exit from the "side" of the aromatic ring, creating a "bent" geometry distinct from the linear geometry of 4-amino-Phe.
Workflow Visualization:
Figure 2: Workflow for generating PROTACs with meta-substituted aromatic linkers.
Data Summary: Physicochemical Impact
| Property | Native Phenylalanine | 4-Amino-Phe | 3-Amino-Phe (Target) |
| Side Chain pKa | N/A | ~4.2 | ~3.8–4.5 |
| Physiological Charge | Neutral | Neutral | Neutral |
| H-Bond Capability | None | Donor (Weak) | Donor (Weak) |
| Vector Angle | N/A | 180° (Linear) | ~120° (Kinked) |
| Solubility Impact | Low | Moderate | Moderate |
Quality Control & Troubleshooting
Mass Spectrometry Verification
When analyzing the final product, ensure you account for the mass difference relative to native Phenylalanine.
-
Native Phe MW: 147.17 Da (residue mass).
-
3-Amino-Phe MW: 162.19 Da (residue mass).
-
Delta: +15.02 Da (equivalent to -H +NH2).
Common Failure Mode: Incomplete Coupling
-
Cause: Steric bulk of the Boc group at the meta position.
-
Fix: Switch to HATU/HOAt at 50°C for this specific coupling step.
Common Failure Mode: Oxidation
-
Cause: Anilines are susceptible to oxidation over time in solution.
-
Fix: Store lyophilized powders under Argon/Nitrogen. Use degassed buffers for solution-phase reactions.
References
-
Rational design of the linkers in targeting chimeras. Chemical Science (RSC). Discusses the impact of linker geometry and aromatic attachment points in PROTACs. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Provides comparative data on substituted phenylalanine properties and stability. Available at: [Link]
-
Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology. Illustrates the use of phenylalanine derivatives in library synthesis for degraders. Available at: [Link]
Sources
Application Notes and Protocols for Automated Peptide Synthesis of Peptides Containing Unnatural Amino Acids
Introduction: Expanding the Peptidic Universe with Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a paradigm shift in peptide chemistry and drug discovery. Moving beyond the canonical 20 proteinogenic amino acids allows for the design of peptides with enhanced therapeutic properties, including increased proteolytic stability, improved receptor affinity and selectivity, and novel functionalities.[1] Automated solid-phase peptide synthesis (SPPS) has become the workhorse for accessing these modified peptides, offering speed, efficiency, and reliability.[2] This guide provides an in-depth exploration of the critical considerations and detailed protocols for the successful automated synthesis of peptides containing various classes of unnatural amino acids. We will delve into the nuances of coupling chemistry, orthogonal protection strategies, and on-resin modifications, providing researchers, scientists, and drug development professionals with the practical knowledge to confidently synthesize these powerful molecules.
Core Principles: Adapting Fmoc-SPPS for Unnatural Amino Acids
The foundation of modern automated peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[3][4] This method relies on the iterative cycle of deprotection of the Nα-Fmoc group with a mild base (typically piperidine) and subsequent coupling of the next Fmoc-protected amino acid.[3][5][6] While the fundamental workflow remains the same for incorporating UAAs, their unique structures often necessitate significant modifications to standard protocols.
The primary challenges encountered when incorporating unnatural amino acids include:
-
Steric Hindrance: Bulky side chains or α,α-disubstitution can significantly slow down or prevent complete coupling, leading to deletion sequences.[7][8]
-
Altered Reactivity: The electronic properties of UAA side chains can influence the reactivity of the α-amino group and the carboxyl group, requiring adjustments to activation methods.
-
Side Reactions: Unique functional groups on UAAs may be susceptible to degradation or unwanted reactions under standard SPPS conditions.[9]
-
Aggregation: The incorporation of certain UAAs can promote on-resin aggregation, hindering reagent access to the growing peptide chain.[10]
Overcoming these challenges requires a rational approach to the selection of coupling reagents, reaction conditions, and protecting groups.
Optimizing Coupling Chemistry for Unnatural Amino Acids
The success of incorporating a UAA hinges on achieving a near-quantitative coupling yield. This often requires moving beyond standard coupling reagents to more potent activators.
Choosing the Right Coupling Reagent
The choice of coupling reagent is dictated by the steric bulk and electronic nature of the unnatural amino acid.
| Coupling Reagent Class | Examples | Recommended Use Cases for UAAs | Key Considerations |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Generally used with an additive like OxymaPure for less hindered UAAs. | Cost-effective but can lead to racemization without an additive. |
| Aminium/Uronium Salts (HOBt/HOAt based) | HBTU, HCTU, HATU | HCTU is a good general-purpose reagent. HATU is highly recommended for sterically hindered UAAs like N-methylated amino acids and Aib due to the formation of highly reactive OAt esters.[11][12] | HATU is more expensive but often necessary for difficult couplings.[12] Benzotriazole-based reagents have potential safety concerns (explosive properties).[13] |
| Aminium/Uronium Salts (Oxyma based) | COMU, PyOxim | Effective alternatives to HATU for hindered couplings, offering improved safety profiles.[11][13] | COMU has limited stability in DMF, which can be a drawback for automated synthesizers.[12][13] |
| Phosphonium Salts | PyBOP, PyAOP | PyAOP, being HOAt-based, is very effective for hindered couplings. | Generally good for suppressing racemization. |
Expert Insight: For most sterically demanding unnatural amino acids, HATU remains the gold standard due to its high reactivity and ability to overcome steric hindrance. However, for cost and safety considerations, DIC/OxymaPure can be a highly effective combination for a wide range of less challenging UAAs.[14][15] A double coupling strategy, where the coupling step is repeated, is often a prudent measure for ensuring high incorporation efficiency of any valuable UAA.[9]
Protocol 1: Automated Incorporation of Sterically Hindered N-Methyl Amino Acids
N-methylated amino acids are a crucial class of UAAs for improving the pharmacokinetic profile of peptides. However, the presence of the N-methyl group significantly hinders the coupling reaction. This protocol outlines a robust method for their incorporation using an automated microwave peptide synthesizer.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N-methyl amino acid
-
Coupling Reagent: HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Standard Amino Acid Cycles (Preceding the N-Methyl AA):
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (1 x 3 minutes).
-
Washes: Wash with DMF (5 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-amino acid (5 eq), HCTU (4.9 eq), and DIPEA (10 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and react for 5 minutes at 75°C with microwave irradiation.
-
-
Washes: Wash with DMF (3 times).
-
-
N-Methyl Amino Acid Incorporation Cycle:
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (1 x 3 minutes).
-
Washes: Wash with DMF (5 times).
-
Coupling (Double Coupling Recommended):
-
First Coupling:
-
Pre-activate a solution of Fmoc-N-methyl amino acid (4 eq), HATU (4 eq), and DIPEA (8 eq) in DMF for 5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the resin and react for 30 minutes at 75°C with microwave irradiation.
-
-
Washes: Wash with DMF (3 times).
-
Second Coupling: Repeat the first coupling step with fresh reagents.
-
-
Washes: Wash with DMF (5 times).
-
-
Post-N-Methyl AA Cycles: Resume standard amino acid cycles.
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF and then DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[11]
-
Protocol 2: Microwave-Assisted SPPS of Peptides Containing α-Aminoisobutyric Acid (Aib)
Aib is an α,α-disubstituted amino acid known to induce helical conformations in peptides. Its steric bulk makes it notoriously difficult to couple. Microwave-assisted SPPS has proven to be highly effective in driving this challenging coupling to completion.[2][7][8]
Materials:
-
Fmoc-Gly-Wang Resin LL or other suitable resin
-
Fmoc-protected amino acids
-
Fmoc-Aib-OH
-
Coupling Reagent: HCTU (or HATU for maximum efficiency)
-
Activation Base: DIPEA
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Microwave Synthesizer Parameters:
| Step | Reagents | Time | Temperature | Microwave Power |
| Fmoc Deprotection | 20% Piperidine/DMF | 30s + 1 min | 60°C | 50 W (regulated) |
| Washes | DMF | 5 x 1 min | Room Temp | - |
| Aib Coupling | 5 eq. Fmoc-Aib-OH, 4.9 eq. HCTU, 10 eq. DIPEA in DMF | 5 min | 60°C | 50 W (regulated) |
| Washes | DMF | 3 x 1 min | Room Temp | - |
Rationale: The application of microwave energy significantly accelerates the coupling kinetics, allowing for the efficient incorporation of Aib in a much shorter timeframe compared to conventional room temperature synthesis.[16] A study demonstrated that a peptide containing three consecutive Aib residues was synthesized in under 3 hours with 89% purity using microwave-enhanced SPPS, whereas conventional methods took 40 hours and yielded less than 10% purity.[2][3]
On-Resin Modifications: Introducing Novel Functionalities
A powerful application of UAA chemistry is the introduction of bioorthogonal handles, such as azides and alkynes, which can be selectively modified post-synthetically.[17] This allows for the site-specific labeling of peptides with fluorophores, PEG chains, or other molecules.
Protocol 3: Incorporation of Azido-Lysine and On-Resin Click Chemistry
This protocol describes the incorporation of Fmoc-L-Lys(N3)-OH and a subsequent on-resin copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Part A: Incorporation of Fmoc-L-Lys(N3)-OH
-
Synthesis: Incorporate Fmoc-L-Lys(N3)-OH into the desired position of the peptide sequence using a standard automated SPPS protocol. Due to the relatively unhindered nature of the lysine side chain, standard coupling reagents like HCTU or DIC/Oxyma are generally sufficient. A double coupling is recommended to ensure complete incorporation.
-
Coupling: Use 3-5 equivalents of Fmoc-L-Lys(N3)-OH, 3-5 equivalents of HBTU, and 6-10 equivalents of DIPEA in DMF for 1-2 hours.[8]
-
Part B: On-Resin Click Reaction with an Alkyne-Functionalized Molecule (e.g., Alkyne-Fluorophore)
-
Resin Preparation: After completing the peptide synthesis, swell the peptide-resin in DCM for 10 minutes.[1]
-
Degassing: Bubble nitrogen through DMSO for at least 10 minutes.[1]
-
Catalyst Preparation: Dissolve CuBr (1 eq. based on resin loading) completely in the degassed DMSO.[1]
-
Reaction Setup:
-
Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and gently agitate at room temperature for 16-18 hours.[1]
-
Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.[1]
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin using a standard TFA cleavage cocktail.
Orthogonal Protection Strategies for Complex Peptides
The synthesis of peptides with multiple modifications requires a sophisticated orthogonal protection strategy, where different protecting groups can be selectively removed without affecting others.[16][18] The Fmoc/tBu strategy is the primary orthogonal scheme, but additional protecting groups are needed for site-specific modifications.[19][20]
| Protecting Group | Removal Conditions | Stable To | Use Case |
| Fmoc | 20% Piperidine in DMF | Acid (TFA), Pd(0), Hydrazine | Nα-protection |
| tBu, Boc, Trt | Strong Acid (e.g., TFA) | Base (Piperidine), Pd(0), Hydrazine | Standard side-chain protection |
| Alloc/Allyl | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | Acid, Base, Hydrazine | Side-chain protection for on-resin cyclization or modification.[21] |
| ivDde/Dde | 2% Hydrazine in DMF | Acid, Base, Pd(0) | Lysine side-chain protection for orthogonal deprotection and subsequent modification.[22] |
| Mtt/Mmt | 1% TFA in DCM (mild acid) | Base, Pd(0), Hydrazine | Highly acid-labile protection for Lys, Asp, Glu side chains.[22] |
Expert Insight: When designing a synthesis for a complex peptide with multiple UAAs or modifications, it is crucial to map out the deprotection steps to ensure complete orthogonality. For instance, a peptide could be synthesized with an Alloc-protected lysine for on-resin cyclization and an ivDde-protected lysine for later attachment of a label, all within the standard Fmoc/tBu framework.
Troubleshooting Common Problems
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of UAA | - Steric hindrance - Inefficient coupling reagent - Peptide aggregation | - Switch to a more powerful coupling reagent (e.g., from HCTU to HATU).[9] - Perform a double coupling .[9] - Increase coupling time and/or temperature (especially with microwave assistance). - If aggregation is suspected, wash the resin with a chaotropic salt solution. |
| Side Reactions | - Aspartimide formation at Asp-Xxx sequences - Racemization of the UAA - Degradation of sensitive UAA side chains | - For Asp-containing peptides, use protective groups like Hmb on the preceding residue. - Use coupling reagents known to suppress racemization (e.g., DIC/Oxyma).[15] - Ensure the UAA's side-chain protecting group is stable to all synthesis conditions. |
| Low Yield After Cleavage | - Incomplete synthesis (truncation) - Poor swelling of the resin - Adsorption of the peptide to glassware | - Optimize coupling conditions for all residues, especially UAAs. - Choose a resin appropriate for the peptide sequence (e.g., ChemMatrix® for hydrophobic peptides). - Silylate glassware to prevent adsorption of hydrophobic peptides. |
| Unexpected Mass in Final Product | - Unwanted modification of a UAA side chain - Incomplete removal of a protecting group - Reaction with scavengers in the cleavage cocktail | - Verify the stability of the UAA to all reagents. - Optimize cleavage conditions (time, scavengers). - Use a scavenger cocktail appropriate for the peptide sequence (e.g., add EDT for peptides with Trp). |
Conclusion
The automated synthesis of peptides containing unnatural amino acids is a powerful tool for advancing drug discovery and chemical biology. While challenges exist, they can be systematically overcome through the careful selection of coupling reagents, the strategic use of microwave energy, the implementation of orthogonal protection schemes, and diligent troubleshooting. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently explore the vast chemical space offered by unnatural amino acids and to synthesize novel peptides with tailored properties.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1047, pp. 235-249). Humana Press.
- Gyros Protein Technologies. (2019). Automated HE-SPPS of Modified and Pharmaceutically Relevant Peptides. [Webinar].
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]
- Al Musaimi, O., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(7-8), 596-602.
- Fields, G.B. (Ed.). (1997). Solid Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Aapptec. (n.d.). Automated Peptide Synthesizers and Organic Synthesizers. Retrieved from [Link]
- Bachem. (2021).
- Kates, S.A., et al. (1998). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Tetrahedron Letters, 39(12), 1549-1552.
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2012). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 77(17), 7239-7249.
- Chan, W.C., & White, P.D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wu, X., & Guo, J. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules, 20(9), 16858-16874.
-
PurePep. (2025). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]
- Albericio, F., & Kates, S. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 136-153.
- Reddit. (2024).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Collins, J. M., & Collins, K. D. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
- Nowick, J. S. (2020).
- YouTube. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine.
- ResearchGate. (2025). Click Chemistry in Peptide-Based Drug Design.
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(20), 2927-2940.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Video]. YouTube.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
Sources
- 1. peptide.com [peptide.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. peptide.com [peptide.com]
- 17. cpcscientific.com [cpcscientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note & Protocol: A Scientist's Guide to Manual tert-Butyloxycarbonyl (Boc) Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Enduring Power of Boc Chemistry in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are created, transforming a laborious solution-phase process into a streamlined, efficient methodology.[1] At the heart of modern peptide science lies the foundational technique developed by Bruce Merrifield, which earned him the Nobel Prize in 1984.[1][2] The core principle of SPPS is the stepwise assembly of amino acids on an insoluble solid support, or resin.[3] This approach simplifies the synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][3]
Among the strategies for SPPS, the tert-butyloxycarbonyl (Boc) protection scheme remains a robust and widely practiced method. This guide provides an in-depth exploration of the manual Boc-SPPS protocol, designed for researchers, scientists, and professionals in drug development. We will delve into the chemical principles, provide a detailed step-by-step protocol, and offer insights into the critical parameters that ensure the successful synthesis of custom peptides.
The Chemical Rationale: Graduated Acid Lability
The success of Boc-SPPS hinges on a principle of graduated acid lability.[4][5] The synthesis employs two classes of acid-labile protecting groups:
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the Boc group. This group is labile to moderate acids, typically trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of the synthesis.[4][5][6]
-
"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected by groups, often benzyl-based, that are stable to the conditions used for Boc group removal.[4][6] These side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][4][6]
This differential sensitivity to acid strength is the cornerstone of the Boc/Bzl (benzyl) protection strategy, enabling the sequential and controlled assembly of the peptide chain.[4][6]
Core Components of Manual Boc-SPPS
A successful manual Boc-SPPS campaign requires a thorough understanding of its key components and reagents.
Resins: The Solid Support
The choice of resin is dictated by the desired C-terminus of the final peptide. The resin acts as the insoluble support to which the first amino acid is anchored.[3]
| Resin Type | C-Terminal Functionality | Linkage | Cleavage Agent |
| Merrifield Resin | Carboxylic Acid | Benzyl Ester | Strong Acid (e.g., HF) |
| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl (PAM) | Strong Acid (e.g., HF) |
| MBHA/BHA Resin | Amide | Benzhydrylamine | Strong Acid (e.g., HF) |
-
Merrifield resin is the classic choice for generating peptide acids.[7] However, the benzyl ester linkage can be somewhat labile to the repeated TFA treatments used for Boc deprotection, potentially leading to chain loss in long syntheses.[7]
-
PAM (Phenylacetamidomethyl) resin offers a more acid-stable linkage compared to the Merrifield resin, reducing the loss of peptide during synthesis.[7]
-
MBHA (methylbenzhydrylamine) and BHA (benzhydrylamine) resins are used for the synthesis of peptide amides.[4][7]
Protecting Groups: A Symphony of Lability
The judicious selection of side-chain protecting groups is critical to prevent unwanted side reactions. These groups must remain intact throughout the synthesis and be cleanly removed during the final cleavage.
| Amino Acid | Common Side-Chain Protecting Group |
| Arg | Tosyl (Tos) |
| Asp, Glu | Benzyl (Bzl), Cyclohexyl (cHx) |
| Cys | p-Methylbenzyl (pMeBzl) |
| His | 2,4-Dinitrophenyl (Dnp) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Trp | Formyl (For) |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) |
The Boc-SPPS Cyclical Workflow
The synthesis of a peptide using the Boc-SPPS method is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[3][4] The fundamental steps in each cycle are deprotection, neutralization, and coupling.
Figure 1: The Cyclical Workflow of Boc-SPPS. This diagram illustrates the repeating sequence of deprotection, neutralization, and coupling steps for the addition of each amino acid.
Detailed Manual Boc-SPPS Protocol
This protocol is a general guideline for manual Boc-SPPS. The specific times and volumes may need to be optimized based on the scale of the synthesis and the specific peptide sequence.
Materials and Reagents
-
Resin: Appropriate resin (Merrifield, PAM, or MBHA/BHA) with a typical substitution of 0.5-1.0 mmol/g.[7]
-
Boc-Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, high purity), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents:
-
Activator: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU.
-
Additive (optional but recommended): 1-Hydroxybenzotriazole (HOBt).
-
-
Washing Solvents: DCM, IPA, DMF.
-
Reaction Vessel: A fritted glass funnel or a specialized SPPS reaction vessel.[3]
-
Agitation: Orbital shaker or wrist-action shaker.[2]
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Rationale: The resin must be swollen in a suitable solvent to ensure that the reactive sites are accessible.
-
Procedure:
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[8]
-
Drain the solvent by filtration.
-
2. Nα-Boc Deprotection
-
Rationale: This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, liberating the amine for the next coupling reaction. The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates.[9]
-
Procedure:
-
Perform a pre-wash with the deprotection solution: Add 50% TFA in DCM to the resin and agitate for 2-5 minutes.[7] Drain the solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with IPA (2 times) to help shrink the resin and remove trapped acid.[7]
-
Wash again with DCM (3-5 times).
-
3. Neutralization
-
Rationale: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt.[6][7] This salt must be neutralized to the free amine to enable it to act as a nucleophile in the subsequent coupling reaction.[6]
-
Procedure:
-
Add 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Repeat the neutralization step with a fresh portion of the DIEA solution.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
4. Amino Acid Coupling
-
Rationale: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. DCC is a common activating agent that converts the carboxylic acid of the amino acid into a more reactive species.[10] The addition of HOBt can suppress side reactions and improve coupling efficiency.
-
Procedure (DCC/HOBt as an example):
-
In a separate vial, dissolve the Boc-amino acid (typically 3-4 equivalents relative to the resin substitution) and HOBt (equimolar to the amino acid) in a minimal amount of DMF.
-
Add DCM to the vial and cool the mixture in an ice bath.
-
Add DCC (equimolar to the amino acid) to the cooled solution and allow it to pre-activate for 10-15 minutes.
-
Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours, or until the coupling is complete as determined by a monitoring test.
-
Drain the coupling solution.
-
Wash the resin with DCM (3-5 times), IPA (2 times), and finally DCM (3-5 times).
-
5. Monitoring the Coupling Reaction
-
Rationale: It is crucial to ensure that the coupling reaction has gone to completion before proceeding to the next cycle. Incomplete coupling will result in deletion sequences in the final product.
-
Kaiser (Ninhydrin) Test:
-
Principle: The Kaiser test is a qualitative colorimetric assay for the presence of primary amines. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/brown) signifies that the coupling is complete.
-
Procedure:
-
Take a small sample of the resin beads and wash them thoroughly with DCM and IPA.
-
Add a few drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
If the Kaiser test is positive, the coupling step should be repeated.
Repeat the cycle (steps 2-5) for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved using a strong acid.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized all-Teflon apparatus.[7][11] This procedure should only be performed by trained personnel in a properly equipped laboratory. Trifluoromethanesulfonic acid (TFMSA) is a slightly less hazardous alternative but still requires extreme caution.
HF Cleavage Protocol
-
Rationale: HF is a very strong acid capable of cleaving both the peptide-resin linkage and the benzyl-based side-chain protecting groups.[1] Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection process, which could otherwise lead to unwanted side reactions with sensitive amino acid residues like Trp, Met, and Cys.[6]
-
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol). A common ratio is 9:1 HF to anisole.[7]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill a measured amount of anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[7]
-
Allow the reaction to proceed at 0-5°C for 1-2 hours with stirring.[7]
-
Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Figure 2: Final Cleavage and Purification Workflow. This flowchart outlines the key stages from the fully protected peptide on resin to the final purified product.
Troubleshooting and Key Considerations
-
Incomplete Coupling: As mentioned, this is a common issue that can be addressed by re-coupling or using more potent coupling reagents like HBTU or HATU. For "difficult" sequences prone to aggregation, in situ neutralization protocols, where neutralization and coupling occur simultaneously, can significantly improve efficiency.[6][12]
-
Aggregation: Some peptide sequences have a tendency to aggregate on the resin, leading to poor reagent accessibility and incomplete reactions.[13] Using lower substitution resins or incorporating "difficult" sequence protocols can help mitigate this.
-
Side Reactions: The repetitive use of TFA and the final strong acid cleavage can cause side reactions.[7] Aspartimide formation can occur, particularly in sequences containing Asp-Gly or Asp-Ser.[7] Careful selection of protecting groups and cleavage conditions is essential.
-
Moisture: Water can hydrolyze activated esters and interfere with coupling reactions. It is important to use anhydrous solvents and reagents.
Conclusion
Manual Boc-SPPS is a powerful and versatile technique for the synthesis of custom peptides. A thorough understanding of the underlying chemical principles, careful execution of the protocol, and diligent monitoring of reaction completeness are paramount to success. While it has been somewhat superseded by Fmoc chemistry for routine synthesis, Boc-SPPS remains an indispensable tool in the peptide chemist's arsenal, particularly for certain complex targets. By following the guidelines and understanding the rationale behind each step presented in this guide, researchers can confidently embark on the synthesis of their desired peptides.
References
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
- BOC Sciences. (n.d.). Boc Solid Phase Peptide Synthesis Methods.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Haber, E., & Anfinsen, C. B. (1962). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Journal of Biological Chemistry, 237(6), 1839-1844.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Harris, P. W., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(40), 9979-9984.
Sources
- 1. csbio.com [csbio.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
solvent selection for coupling reactions with 3-(Boc-amino)-L-phenylalanine
Application Notes & Protocols
Topic: Solvent Selection for Coupling Reactions with 3-(Boc-amino)-L-phenylalanine
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Non-Canonical Amino Acid Coupling
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, binding affinity, and tailored pharmacological profiles. 3-(Boc-amino)-L-phenylalanine is one such building block, presenting unique opportunities and challenges. Its structure, featuring a protected amine on the phenyl ring, introduces distinct steric and electronic properties compared to its canonical counterpart, L-phenylalanine.
Successful peptide bond formation hinges on a carefully orchestrated interplay of reactants, coupling agents, and, critically, the reaction solvent. The solvent is not a passive medium; it is an active participant that dictates solubility, influences reaction kinetics, stabilizes intermediates, and can either suppress or promote undesirable side reactions. For a sterically demanding and functionally unique amino acid like 3-(Boc-amino)-L-phenylalanine, a rational approach to solvent selection is paramount to achieving high yields, preserving stereochemical integrity, and ensuring the overall success of the synthesis.
This guide provides a detailed exploration of the principles and practices governing solvent selection for coupling reactions involving 3-(Boc-amino)-L-phenylalanine. Moving beyond mere procedural lists, we delve into the causality behind solvent choice, offering field-proven protocols and troubleshooting advice to empower researchers in their synthetic endeavors.
Chapter 1: The Solvent's Decisive Role in Amide Bond Formation
The success of a coupling reaction is fundamentally governed by the reaction environment. The solvent's properties directly impact three critical domains: reactant solvation, reaction kinetics and mechanism, and the mitigation of side reactions.
-
Solvation: The Prerequisite for Reaction For a reaction to occur, all components must be adequately dissolved. This includes the N-protected amino acid, the amine component (which may be a small molecule or a resin-bound growing peptide), the coupling reagent, and any additives. Inadequate solvation leads to heterogeneous mixtures, drastically reduced reaction rates, and incomplete conversions. Polar aprotic solvents are the standard choice in peptide synthesis for their ability to dissolve the wide range of components involved.
-
N-Methyl-2-pyrrolidone (NMP) is often considered the gold standard due to its exceptional solvating power, particularly for complex or aggregation-prone peptide sequences.[1][2]
-
Dimethylformamide (DMF) is the most widely used solvent, offering a good balance of performance and cost. However, it can degrade over time to form dimethylamine, which can be problematic in Fmoc-based synthesis.[1]
-
Dichloromethane (DCM) is a less polar option, frequently employed in traditional Boc-based solid-phase peptide synthesis (SPPS) as it effectively swells polystyrene resins and dissolves Boc-protected amino acids.[1]
-
-
Influencing the Reaction Pathway Peptide coupling proceeds through the activation of the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester or an acylphosphonium species). The solvent's polarity and dielectric constant can stabilize or destabilize charged intermediates and transition states, thereby affecting the reaction rate. Polar solvents like DMF and NMP are effective at solvating these charged species, facilitating the desired reaction pathway.[3]
-
Suppressing Epimerization: Preserving Chiral Purity Perhaps the most critical role of the solvent, beyond ensuring solubility, is the suppression of racemization (or epimerization). This loss of stereochemical integrity is a major concern, especially when activating urethane-protected amino acids. Epimerization can occur via the formation of a 5(4H)-oxazolone intermediate. The choice of solvent can significantly impact the rate of this side reaction.[4] Polar aprotic solvents are generally preferred as they can solvate the reactive intermediates without promoting the proton-transfer steps that facilitate racemization.[5]
Chapter 2: A Comparative Analysis of Key Solvents
The optimal solvent is context-dependent. The following table summarizes the properties and typical applications of the most common solvents used in peptide coupling reactions.
| Solvent | Abbreviation | Key Properties & Characteristics | Recommended Use Cases |
| N,N-Dimethylformamide | DMF | Workhorse Solvent: Good solubility for most reagents and protected amino acids. Can contain amine impurities.[1] | General-purpose solution and solid-phase synthesis. Standard for couplings with HBTU, HATU. |
| N-Methyl-2-pyrrolidone | NMP | Superior Solvating Power: More polar than DMF, excellent for preventing aggregation and solvating difficult sequences.[6] | Sterically hindered couplings, long or hydrophobic peptides, sequences prone to aggregation. |
| Dichloromethane | DCM | Less Polar Standard: Excellent for dissolving Boc-amino acids and swelling polystyrene resins. Lower boiling point facilitates removal.[1] | Boc-based SPPS, solution-phase synthesis where reactants are highly soluble, work-up is critical. |
| Tetrahydrofuran | THF | Ethereal Solvent: Less polar than DMF/DCM. Can be useful with specific reagents that are unstable in amide solvents.[3] | Specialty applications, such as couplings involving acyl fluorides or with reagents like BTC.[3] |
| Acetonitrile | ACN | Polar Aprotic: Good dissolving power for some reagents but can be poor for solvating larger, growing peptide chains. | Less common as a primary coupling solvent, but may be used in solvent mixtures or specific protocols. |
| 2-Methyltetrahydrofuran | 2-MeTHF | "Green" Alternative: A more environmentally benign ether-based solvent.[7] | Used with specific "green chemistry" compatible coupling reagents like COMU.[7] |
Chapter 3: The Synergy Between Coupling Reagents and Solvents
The choice of coupling reagent is inextricably linked to the solvent system. Certain reagents exhibit optimal performance or stability only in specific solvents.
-
Onium (Aminium/Uronium & Phosphonium) Salts: Reagents like HATU , HBTU , and PyBOP are the modern standard for efficiency, particularly for challenging couplings.[8] They generate highly reactive species and perform optimally in polar aprotic solvents that can support the ionic intermediates.
-
Recommended Solvents: DMF, NMP.[9]
-
-
Carbodiimides: Reagents like DIC and EDC are cost-effective and widely used. Their byproducts are a key consideration.
-
DIC: The diisopropylurea byproduct is soluble in common organic solvents, making it suitable for both solution and solid-phase work.[10] Recommended Solvents: DCM, DMF.
-
EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble, which is ideal for reactions in aqueous media or for simplified extractive work-ups.[3] Recommended Solvents: DCM, DMF, or aqueous buffers.
-
-
Specialty Reagents: Certain reagents are incompatible with standard solvents.
Chapter 4: Experimental Protocols and Decision Workflow
Solvent Selection Workflow
The following decision tree provides a logical framework for selecting an appropriate solvent system for coupling 3-(Boc-amino)-L-phenylalanine.
Caption: Logical workflow for solvent selection.
Protocol 1: General Purpose Coupling in DMF (Solution-Phase)
This protocol is a robust starting point for coupling 3-(Boc-amino)-L-phenylalanine to a primary or secondary amine using HATU, a highly efficient onium salt reagent.
Materials:
-
3-(Boc-amino)-L-phenylalanine (1.0 equiv)
-
Amine component (hydrochloride salt, 1.0 equiv)
-
HATU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add the amine component hydrochloride salt.
-
Dissolve the amine salt in a minimal amount of anhydrous DMF (approx. 0.1 M final concentration).
-
Add DIPEA (2.0 equiv) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 3-(Boc-amino)-L-phenylalanine (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (1.0 equiv) to the amino acid/HATU solution. A color change may be observed. Allow this pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with 5% citric acid solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Overcoming Steric Hindrance on Solid-Phase (SPPS)
This protocol is designed for difficult couplings on a solid support, where the steric bulk of 3-(Boc-amino)-L-phenylalanine or an aggregating sequence may lead to incomplete reactions. It employs the superior solvent NMP and a double-coupling strategy.[6]
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 equiv)
-
3-(Boc-amino)-L-phenylalanine (4.0 equiv)
-
HCTU (3.9 equiv)
-
DIPEA (8.0 equiv)
-
Anhydrous NMP
Procedure:
-
Swell the resin in NMP for 30 minutes. Perform the standard N-terminal deprotection protocol (e.g., with TFA for Boc-SPPS) and wash the resin thoroughly with NMP.
-
First Coupling:
-
In a separate vessel, dissolve 3-(Boc-amino)-L-phenylalanine (2.0 equiv), HCTU (1.95 equiv), and DIPEA (4.0 equiv) in anhydrous NMP.
-
Allow pre-activation for 1-2 minutes.
-
Add the activated solution to the drained resin. Agitate the reaction vessel for 60-90 minutes.
-
Drain the reaction solution and wash the resin thoroughly with NMP (3x).
-
-
Validation: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. If the test is positive (indicating an incomplete reaction), proceed to the second coupling.
-
Second Coupling (if required):
-
Prepare a fresh solution of activated 3-(Boc-amino)-L-phenylalanine as described in step 2.2.
-
Add the fresh solution to the resin and agitate for another 60-90 minutes.[4]
-
Drain and wash the resin thoroughly with NMP, followed by DCM, and dry under vacuum.
-
-
Perform a final Kaiser test to confirm reaction completion before proceeding to the next cycle.
Chapter 5: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common problems where the solvent may be a contributing factor.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Poor Solubility: One or more reactants are not fully dissolved. Peptide Aggregation: The growing peptide chain is collapsing on the solid support, blocking reactive sites. | 1. Switch to a stronger solvent: If using DCM, try DMF. If using DMF, switch to NMP.[6] 2. Increase reaction temperature cautiously: Gentle heating (e.g., to 40°C) can improve solubility and kinetics, but may increase the risk of epimerization.[9] 3. Consider a solvent mixture: For some difficult sequences, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6] |
| Significant Epimerization | Protic Impurities: Water or other protic impurities in the solvent can facilitate racemization pathways. Inappropriate Solvent Type: Using protic or overly basic solvents can accelerate oxazolone formation. | 1. Use high-purity, anhydrous solvents: Ensure solvents are freshly opened or properly stored over molecular sieves. 2. Strictly use polar aprotic solvents: Stick to high-quality DMF, NMP, or DCM. Avoid alcohols or other protic solvents. 3. Minimize pre-activation time: The longer the carboxylic acid is activated before reacting with the amine, the greater the opportunity for epimerization.[4] |
| Difficult Product Isolation / Work-up | High-Boiling Point Solvent: DMF (BP 153°C) and NMP (BP 202°C) can be difficult to remove completely under vacuum. Insoluble Byproducts: Using DCC in solution-phase synthesis results in DCU precipitate which can complicate purification.[10] | 1. Switch to a more volatile solvent for solution-phase work if solubility allows (e.g., DCM, BP 40°C). 2. Perform a co-evaporation: After initial concentration, add a lower-boiling solvent like toluene or ethyl acetate and re-concentrate to azeotropically remove residual high-boiling solvents. 3. Use DIC instead of DCC in solution-phase to ensure the urea byproduct remains soluble for easier removal by chromatography.[10] |
Conclusion
The selection of a solvent for the coupling of 3-(Boc-amino)-L-phenylalanine is a critical decision that profoundly impacts the efficiency, purity, and stereochemical outcome of the synthesis. There is no universal "best" solvent; rather, the optimal choice is a carefully considered balance of the physicochemical properties of the reactants, the mechanism of the chosen coupling reagent, and the specific context of the synthesis (solution-phase vs. solid-phase). For general applications, DMF remains a reliable and cost-effective choice. For more challenging couplings, particularly those involving steric hindrance or potential aggregation on a solid support, the superior solvating power of NMP justifies its use. DCM continues to be a valuable option, especially in Boc-chemistry and for solution-phase reactions where straightforward work-up is a priority. By understanding the underlying principles and applying the systematic approach and protocols outlined in this guide, researchers can confidently navigate the complexities of peptide synthesis and successfully incorporate unique building blocks like 3-(Boc-amino)-L-phenylalanine into their target molecules.
References
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. Accessed February 2026. [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.[Link]
-
Lu, J., Wang, X., & Hao, H. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate.[Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development.[Link]
-
Gao, J., Wang, J., & Wang, F. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. ScienceDirect.[Link]
-
Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health (NIH).[Link]
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]
-
AAPPTec. Coupling Reagents. AAPPTec. Accessed February 2026. [Link]
-
Touré, B. B., & Hall, D. G. (2009). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (NIH).[Link]
-
Colacino, E., et al. (2017). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide... ResearchGate.[Link]
-
Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.[Link]
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.[Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. 2025. [Link]
-
Wang, Y., et al. (2020). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media... RSC Publishing.[Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides with C-terminal 3-(Boc-amino)-L-phenylalanine
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel structures with enhanced stability, potency, and functionality.[1][2] This guide provides a detailed protocol and expert insights for the synthesis of peptides featuring a C-terminal 3-(Boc-amino)-L-phenylalanine. This modification introduces a versatile functional handle on the phenyl ring, protected by the acid-labile tert-butyloxycarbonyl (Boc) group. We will delve into the strategic considerations for solid-phase peptide synthesis (SPPS), including resin selection, orthogonal protection schemes, and coupling strategies. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully synthesize these valuable molecules.
Introduction: The Rationale for C-Terminal Modification
Modifying the C-terminus of a peptide can profoundly influence its biological properties. Unlike N-terminal modifications, C-terminal alterations are often more challenging due to the initial anchoring of the peptide to a solid support via its C-terminal carboxyl group. The incorporation of 3-amino-L-phenylalanine at this position introduces a primary amine on the aromatic side chain, which can be used for subsequent conjugation, cyclization, or to modulate receptor interactions.
The use of a Boc protecting group on this 3-amino moiety is a strategic choice. In the context of a standard Fmoc-based solid-phase synthesis, the Boc group is orthogonal; it remains stable during the repeated piperidine treatments used to remove the Nα-Fmoc group at each cycle, ensuring the side-chain amine remains protected until the final acid-mediated cleavage step.[3][4]
This application note details a robust methodology beginning with the immobilization of the specialized amino acid, Nα-Fmoc-3-(Boc-amino)-L-phenylalanine, onto a 2-chlorotrityl chloride resin, followed by standard Fmoc-SPPS for chain elongation, and concluding with cleavage and purification.
Strategic Synthesis Design
The successful synthesis of a C-terminally modified peptide hinges on several key decisions made before the first reagent is measured. The causality behind these choices is critical for avoiding common pitfalls like low yield, incomplete reactions, and side-product formation.
The Synthetic Approach: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the methodology of choice for its efficiency, ease of purification, and amenability to automation.[1][5] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[5] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin.[6]
The Orthogonal Protecting Group Strategy
To prevent unwanted side reactions and uncontrolled polymerization, the various reactive functional groups of the amino acids must be protected.[4] An orthogonal protection scheme is essential, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.
-
α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of incoming amino acids. It is base-labile and is selectively removed at the start of each coupling cycle with a solution of piperidine in a polar aprotic solvent.[1]
-
Side-Chain Protection: The side chain of 3-amino-L-phenylalanine contains an additional amino group. This is protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is stable to the basic conditions used for Fmoc removal.[3][7] It will be removed simultaneously with other acid-labile side-chain protecting groups and during cleavage from the resin.
Resin and Linker Selection
Since the desired C-terminal residue is a non-standard amino acid derivative, a pre-loaded resin cannot be used. The synthesis must begin by manually loading Nα-Fmoc-3-(Boc-amino)-L-phenylalanine onto a suitable resin. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for this purpose.
Rationale for 2-CTC Resin:
-
Steric Hindrance: The bulky trityl group provides steric hindrance that minimizes side reactions, particularly the risk of racemization of the C-terminal residue during activation.[8]
-
Mild Cleavage: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., dilute trifluoroacetic acid), which helps preserve sensitive functional groups on the peptide.
Materials and Protocols
Reagents and Equipment
| Item | Purpose | Grade/Purity |
| 2-Chlorotrityl chloride resin | Solid support for peptide synthesis | 100-200 mesh, ~1.2 mmol/g |
| Nα-Fmoc-3-(Boc-amino)-L-phenylalanine | First amino acid to be loaded | >98% |
| Fmoc-protected amino acids | Building blocks for peptide chain | >98% |
| Dichloromethane (DCM) | Solvent for loading and washing | Anhydrous, ACS Grade |
| N,N-Dimethylformamide (DMF) | Main solvent for SPPS | Peptide Synthesis Grade |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base for loading/coupling | Peptide Synthesis Grade |
| Piperidine | Reagent for Fmoc deprotection | ACS Grade |
| HBTU / HATU | Coupling reagent (activator) | >98% |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | >98% |
| Diethyl ether | For peptide precipitation | Anhydrous, ACS Grade |
| SPPS reaction vessel | Manual or automated synthesizer vessel | - |
| RP-HPLC System | Purification of crude peptide | - |
| Mass Spectrometer (LC-MS/MALDI) | Characterization of final product | - |
Protocol 1: Loading of Nα-Fmoc-3-(Boc-amino)-L-phenylalanine onto 2-CTC Resin
This protocol describes the initial and most critical step: attaching the first amino acid to the solid support.
-
Resin Swelling: Place 2-CTC resin (1.0 g, ~1.2 mmol) in a reaction vessel. Swell the resin in anhydrous DCM (15 mL) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve Nα-Fmoc-3-(Boc-amino)-L-phenylalanine (0.6 eq. relative to resin capacity, ~0.72 mmol) in anhydrous DCM (10 mL). Add DIPEA (2.5 eq. relative to the amino acid, ~1.8 mmol).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the amino acid/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining reactive chlorotrityl sites, add 1 mL of methanol to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction solution. Wash the resin extensively as follows:
-
DCM (3 x 15 mL)
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
-
Drying and Substitution Calculation: Dry the resin under high vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine/DMF and measuring the absorbance of the fulvene-piperidine adduct at 301 nm.
Protocol 2: Standard SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain. The example uses HBTU as the coupling agent.
-
Resin Swelling: Swell the peptide-resin in DMF (15 mL) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (15 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF (~10 mL) for 2-5 minutes.
-
Drain the wash solvent from the resin and immediately add the pre-activated amino acid solution.
-
Agitate the reaction for 45-90 minutes at room temperature.
-
-
Post-Coupling Wash: Wash the resin with DMF (3 x 15 mL) followed by DCM (3 x 15 mL).
-
Validation (Kaiser Test): Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction.[6] If the test is positive (blue beads), repeat the coupling step.
-
Return to Step 1 for the next cycle.
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the C-terminal 3-amino-L-phenylalanine.
-
Preparation: Wash the final peptide-resin with DCM (3 x 15 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent K :
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
Note: TIS can be used in place of some scavengers depending on the peptide sequence.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (~10 mL per 0.5 g of resin) in a fume hood. Agitate at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Purification and Characterization
The crude peptide product should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Fractions corresponding to the major peak should be collected, pooled, and lyophilized.
Final product identity and purity should be confirmed by:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight matches the theoretical mass of the desired peptide with a free 3-amino group on the C-terminal phenylalanine.
Conclusion
The synthesis of peptides with a C-terminal 3-(Boc-amino)-L-phenylalanine is a readily achievable process using standard Fmoc-SPPS protocols, provided that careful consideration is given to the initial loading of the non-canonical amino acid onto a suitable resin like 2-CTC. The orthogonal nature of the Fmoc and Boc protecting groups ensures the integrity of the side-chain amine throughout the synthesis. The final product, bearing a reactive primary amine on the C-terminal aromatic ring, serves as a valuable platform for developing next-generation peptide therapeutics and research tools.
References
- The Raj Group. (2023, July 31). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. The Royal Society of Chemistry.
- BOC Sciences.
- AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Schwyzer, R., & Costopanagiotis, A. (1965). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. PubMed.
-
ten Brink, H. T., Meijer, J. T., Geel, R. V., Damen, M., Löwik, D. W. P. M., & van Hest, J. C. M. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 686-692. [Link]
- AAPPTec.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.
-
Bhattacharya, S., et al. (2011). Synthesis of a small dipeptide analogue by liquid phase method. Der Pharma Chemica, 3(3), 174-188. [Link]
- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 3-Methyl-L-phenylalanine: Synthesis, Properties, and Research Utility. NINGBO INNO PHARMCHEM CO.,LTD.
-
Das, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
-
Gholami, M., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - NIH. [Link]
-
Sun, D., Zhang, L., & Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
-
Ahern, C. A., & Chakrapani, S. (2012). Incorporation of non-canonical amino acids. PMC. [Link]
-
Lee, K. H., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Adihou, H., & Budisa, N. (2021). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. ACS Publications. [Link]
-
Lebrun, S., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. [Link]
-
Liu, X., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. digital.csic.es [digital.csic.es]
Application Note: High-Efficiency Solution-Phase Incorporation of 3-(Boc-amino)-L-phenylalanine
[1]
Executive Summary & Strategic Importance
The incorporation of 3-(Boc-amino)-L-phenylalanine (Phe(3-NHBoc)) into peptide backbones represents a critical strategy in peptidomimetic drug design.[1] Unlike the natural para-amino isomer, the meta-amino functionality provides a rigid, non-linear geometry often required to lock peptides into bioactive conformations or to serve as a handle for late-stage diversification (e.g., urea formation, click chemistry, or radiolabeling) without steric clash with the peptide backbone.
However, solution-phase synthesis with this building block presents distinct challenges compared to Solid-Phase Peptide Synthesis (SPPS).[1] The primary risks are:
-
Orthogonality Failure: Premature cleavage of the acid-labile side-chain Boc group during workup.[1]
-
Solubility: The hydrophobicity of the phenyl ring combined with the Boc group can lead to aggregation in standard organic solvents.
-
Racemization: Activation of the phenyl-substituted
-carbon is prone to proton abstraction.[1]
This guide details a self-validating solution-phase protocol utilizing T3P® (Propylphosphonic anhydride) as the primary coupling agent.[1][2][3] This method is superior to classic EDC/HOBt conditions for this specific residue due to T3P's low epimerization profile and the water-solubility of its byproducts, which simplifies purification of the hydrophobic Phe(3-NHBoc) intermediates.
Chemical Properties & Handling[1][4]
| Property | Specification | Critical Handling Note |
| Molecular Structure | 3-(tert-Butoxycarbonylamino)-L-phenylalanine | Side-chain amine is protected; |
| Side Chain pKa | ~10 (Amine) | The Boc group reduces nucleophilicity, preventing side-chain acylation.[1] |
| Lability | Acid Sensitive | CRITICAL: Stable to base.[1] Cleaves in TFA/HCl. Stable in weak acids (citric) for short durations.[1] |
| Solubility | High: DMF, EtOAc, DCMLow: Water, Hexanes | Excellent candidate for EtOAc-based "Green" peptide synthesis.[1] |
Orthogonal Protection Strategy
For solution-phase synthesis, the choice of
-
Recommended: Cbz (Z) .[1][5] Removed via hydrogenolysis (
).[1] Completely orthogonal to Boc.[1] -
Alternative: Fmoc .[1][5][6] Removed via diethylamine/piperidine.[1] Orthogonal, but the dibenzofulvene byproduct can be difficult to remove in solution phase without chromatography.
-
Not Recommended: Boc .[1][4][6][7] Using Boc at both
and side-chain positions terminates the chain (unless simultaneous deprotection is desired).[1]
Workflow Visualization
The following diagram outlines the decision logic for the coupling strategy, ensuring orthogonality and yield maximization.
Caption: Decision tree for incorporating Phe(3-NHBoc) residues. Note the critical divergence at the workup stage to prevent side-chain deprotection.
Experimental Protocols
Protocol A: T3P-Mediated Coupling (High Performance)
Rationale: T3P (Propylphosphonic anhydride) drives coupling to completion rapidly with minimal racemization.[1][8] It allows the reaction to be run in Ethyl Acetate (EtOAc), facilitating a simple aqueous workup where T3P byproducts (water-soluble phosphonates) are washed away.[1]
Reagents:
-
Carboxylic Acid: Cbz-Phe(3-NHBoc)-OH (1.0 equiv)[1]
-
Amine Component: H-AA-OMe/OBn (1.1 equiv)[1]
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve Cbz-Phe(3-NHBoc)-OH (10 mmol) and the amine component (11 mmol) in EtOAc (50 mL).
-
Note: If solubility is poor, add minimal DMF (up to 10% v/v).[1]
-
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (30 mmol) dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution (15 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir.
-
Workup (The "Soft Acid" Wash):
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: EDC/HOBt Coupling (Classic)
Rationale: For laboratories without access to T3P.[1] Requires strict pH control during workup to avoid forming emulsions with the hydrophobic Phe derivative.
Reagents:
-
Carboxylic Acid: Cbz-Phe(3-NHBoc)-OH (1.0 equiv)[1]
-
Amine Component: H-AA-OMe (1.0 equiv)[1]
-
Activator: EDC.HCl (1.2 equiv)[1]
-
Additive: HOBt (anhydrous) (1.2 equiv)[1]
-
Base: NMM (N-methylmorpholine) (2.5 equiv)[1]
-
Solvent: DCM or DMF.[1]
Step-by-Step:
-
Activation: Dissolve Cbz-Phe(3-NHBoc)-OH in DCM (0.2 M concentration). Add HOBt and cool to 0 °C.
-
Coupling: Add EDC.HCl and stir for 15 minutes at 0 °C to form the active ester.
-
Addition: Add the Amine component and NMM.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.
-
Workup:
-
Evaporate DCM (if volume is large) and redissolve in EtOAc (EDC urea byproducts are water-soluble, but HOBt requires bicarbonate washes).[1]
-
Follow the Soft Acid Wash procedure described in Protocol A.
-
Troubleshooting & Optimization
Preventing Boc Loss
The side-chain Boc group on the meta-aniline is slightly more acid-sensitive than an aliphatic Boc due to the electron-donating nature of the phenyl ring (though the amide bond mitigates this).
| Workup Reagent | pH | Safety for Phe(3-NHBoc) |
| 1M HCl | ~0.1 | UNSAFE - High risk of partial deprotection.[1] |
| 0.5M KHSO₄ | ~1.5 | RISKY - Limit contact time to <2 mins.[1] |
| 10% Citric Acid | ~2.2 | SAFE - Recommended standard.[1] |
| 0.5M NH₄Cl | ~5.0 | SAFE - Very mild, but may not remove all DIPEA.[1] |
Racemization Control
Phenylalanine derivatives are prone to racemization via oxazolone formation.[1]
-
Mechanism: The electron-withdrawing nature of the activated carbonyl makes the
-proton acidic. -
Solution: Use T3P (activates as a mixed anhydride which is less prone to oxazolone formation than O-acylisourea from EDC).[1] Always use HOBt/HOAt if using carbodiimides.[1]
Deprotection of the Alpha-Amine (Next Step)
Once the coupling is complete, you must deprotect the N-terminus to continue synthesis.
-
If Cbz-Protected:
-
If Fmoc-Protected:
References
-
T3P in Peptide Synthesis
-
Orthogonal Protection Strategies
-
Synthesis of Fluorinated/Substituted Phenylalanines
-
Green Solution Phase Synthesis
Sources
- 1. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. bachem.com [bachem.com]
- 12. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
Troubleshooting & Optimization
low coupling efficiency of 3-(Boc-amino)-L-phenylalanine
Technical Support Center: Optimizing Coupling Efficiency of 3-(Boc-amino)-L-phenylalanine
Executive Summary
Subject: Troubleshooting Low Incorporation Yields of Fmoc-3-(Boc-amino)-L-phenylalanine (Fmoc-Phe(3-NHBoc)-OH). Audience: Senior Peptide Chemists, Process Development Scientists. Core Challenge: The meta-substituted Boc-amino group introduces significant steric bulk and alters the electronic landscape of the aromatic ring, leading to slow kinetics, incomplete coupling, and potential aggregation during Solid-Phase Peptide Synthesis (SPPS).
Section 1: The Diagnostic Hub (Q&A Format)
Category A: Incomplete Coupling (The "Steric Wall")
Q1: I am observing a positive Kaiser test (blue beads) even after double coupling Fmoc-Phe(3-NHBoc)-OH. Why is the reaction stalling?
Technical Insight: The 3-position (meta) substituent on the phenylalanine ring creates a "steric wall" that impedes the approach of the activated amino acid to the resin-bound N-terminus. Unlike para-substituents, which extend away from the peptide backbone, meta-substituents can fold back or create rotational barriers that shield the electrophilic center. Additionally, the hydrophobic nature of the Boc-protected aniline moiety promotes π-π stacking interactions, potentially sequestering the reactive species in non-productive aggregates.
Troubleshooting Protocol: The "Power Coupling" Method
-
Standard Activation: Switch from DIC/HOBt to HATU/HOAt or COMU/Oxyma . The 7-aza-benzotriazole (HOAt) moiety is more effective at stabilizing the activated ester and reducing racemization in sterically hindered systems.
-
Base Optimization: Use TMP (2,4,6-trimethylpyridine, Collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization while maintaining the pH required for activation.
-
Chaotropic Additives: Add 0.1 M LiCl or KClO₄ to the coupling mixture. These salts disrupt hydrogen bonding networks and beta-sheet aggregation on the resin.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Activator | HBTU or DIC/HOBt | HATU or COMU |
| Additive | None | HOAt (if using HATU) or Oxyma Pure |
| Base | DIPEA (2.0 eq) | Collidine (TMP) (2.0 eq) |
| Solvent | DMF | DMF/DCM (1:1) or NMP |
| Temp/Time | RT, 1 hour | 50°C (Microwave), 10 min or RT, 3 hours |
Critical Note: If using microwave heating, do not exceed 50°C for this derivative to avoid premature cleavage of the Boc group or racemization.
Category B: Solubility & Aggregation (The "Gel" Issue)
Q2: My reaction mixture turns cloudy or forms a gel upon adding the activated Fmoc-Phe(3-NHBoc)-OH. How do I maintain solubility?
Technical Insight: Protected non-canonical amino acids, particularly those with aromatic and urethane (Boc) side chains, are prone to rapid aggregation in pure DMF. This is driven by solvophobic effects where the molecule attempts to minimize solvent exposure of the hydrophobic Boc-phenyl group.
Troubleshooting Protocol: The "Magic Mixture" Solvent System Replace pure DMF with a binary or ternary solvent system to disrupt aggregation.
-
The Solvent Switch:
-
Option A: DMF/DCM (1:1 v/v). Dichloromethane (DCM) is a superior solvent for swelling polystyrene resins and solubilizing hydrophobic protected amino acids.
-
Option B (For severe aggregation): NMP/DMSO (9:1). DMSO is a powerful disruptor of secondary structures.
-
-
Pre-Dissolution Step:
-
Dissolve the Fmoc-Phe(3-NHBoc)-OH in the minimum amount of NMP (N-methyl-2-pyrrolidone) before adding it to the resin mixture. NMP has higher solubilizing power than DMF.
-
Category C: Post-Coupling Fmoc Removal
Q3: After successfully coupling Fmoc-Phe(3-NHBoc)-OH, the next Fmoc deprotection is unusually slow. Is the reaction failing?
Technical Insight: Once coupled, the bulky meta-Boc-amino group can shield the alpha-amine of the current residue (the one you just added). This steric shielding hinders the approach of the secondary amine (piperidine) required to remove the Fmoc group.
Troubleshooting Protocol: Extended Deprotection
-
Reagent: Use 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger base and smaller nucleophile, accelerating the deprotection kinetics.
-
Cycles: Increase from standard
min to min or min . -
Monitoring: Perform a UV monitoring test of the deprotection solution.[] If the UV signal (dibenzofulvene-piperidine adduct) is still high in the second wash, add a third deprotection step.
Section 2: Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing the coupling of sterically hindered non-canonical amino acids.
Figure 1: Decision tree for troubleshooting the incorporation of hindered amino acids.
Section 3: Detailed Experimental Protocols
Protocol A: Optimized HATU/Collidine Coupling
Use this protocol for the initial coupling attempt of Fmoc-Phe(3-NHBoc)-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 20 min, then wash with DMF (
). -
Reagent Prep:
-
Amino Acid: 4.0 equivalents of Fmoc-Phe(3-NHBoc)-OH.
-
Activator: 3.9 equivalents of HATU.
-
Base: 8.0 equivalents of Collidine (2,4,6-trimethylpyridine).
-
Solvent: Dissolve AA and HATU in minimal DMF. Add Collidine immediately before adding to resin.
-
-
Reaction: Add the activated solution to the resin. Shake at Room Temperature for 2 hours .
-
Wash: Drain and wash with DMF (
), DCM ( ), DMF ( ). -
Test: Perform Kaiser test. If positive, proceed to Protocol B .
Protocol B: Microwave-Assisted Recoupling
Use this if Protocol A fails.
-
Reagents: Prepare fresh reagents as in Protocol A.
-
Microwave: Place the reaction vessel in a microwave peptide synthesizer.
-
Settings:
-
Temperature: 50°C (Do not exceed to protect Boc).
-
Power: 25 Watts (Low power to prevent hotspots).
-
Time: 10 minutes.
-
-
Wash & Test: Wash thoroughly and repeat Kaiser test. If still positive, consider capping with Acetic Anhydride to prevent deletion sequences.
References
-
Chem-Impex International. Fmoc-3-(Boc-aminomethyl)-L-phenylalanine Product Page. Retrieved from
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: Activation Methods and Aggregation. Retrieved from
-
Biotage. What do you do when your peptide synthesis fails? Retrieved from
-
National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. Retrieved from
Sources
preventing racemization of 3-(Boc-amino)-L-phenylalanine during coupling
Troubleshooting Guide: Preventing Racemization During Peptide Coupling
This guide provides in-depth solutions for researchers encountering racemization issues with 3-(Boc-amino)-L-phenylalanine in solid-phase or solution-phase peptide synthesis.
Question: We are observing significant diasteriomeric impurity in our peptide, which we've traced back to the coupling of 3-(Boc-amino)-L-phenylalanine. What is the primary cause of this racemization?
Answer:
The primary cause of racemization in 3-(Boc-amino)-L-phenylalanine, like many N-protected amino acids, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate during the activation of the carboxylic acid. The α-proton of the chiral center in this oxazolone intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by the amine component on the planar, achiral oxazolone can occur from either face, resulting in a mixture of L- and D-isomers in the final peptide.
The electron-withdrawing nature of the Boc-protecting group can influence the rate of oxazolone formation. While urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization compared to acyl groups (e.g., benzoyl), the risk is not entirely eliminated, especially under suboptimal coupling conditions.
Mechanism of Oxazolone-Mediated Racemization
Figure 1. Mechanism of racemization via oxazolone formation.
Question: How can we modify our coupling protocol to minimize racemization of 3-(Boc-amino)-L-phenylalanine?
Answer:
Minimizing racemization requires a multi-faceted approach that optimizes the choice of coupling reagents, additives, solvent, and temperature.
1. Selection of Coupling Reagents and Additives:
The choice of coupling reagent is paramount. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when used alone are known to promote racemization. However, their tendency to cause racemization can be significantly suppressed by the addition of nucleophilic additives.
-
Recommended: Use aminium-based (onium) reagents like HBTU, HATU, or HCTU. These reagents function by forming an activated ester in situ, which is less prone to cyclizing into an oxazolone compared to the intermediates formed with carbodiimides alone.
-
Additives are Crucial: When using carbodiimides (like DIC), always include an additive.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended as it has been shown to be superior in suppressing racemization compared to older additives.
-
1-Hydroxybenzotriazole (HOBt) is a classic additive that is also effective, though Oxyma is often favored in modern synthesis for its efficacy and safety profile.
-
2. Control of Base and Stoichiometry:
The presence of excess base can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stoichiometry is Key: Use the base in slight excess, but avoid large excesses. A common starting point is 1.1 to 1.2 equivalents relative to the amino acid.
3. Solvent and Temperature Considerations:
-
Solvent Choice: Solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common. The polarity of the solvent can influence the rate of racemization. It is often beneficial to run comparative experiments in different solvents if racemization persists.
-
Low Temperature: Perform the activation and coupling steps at reduced temperatures. Starting the activation at 0°C and allowing the reaction to slowly warm to room temperature can significantly decrease the rate of racemization.
Experimental Protocol: Low-Racemization Coupling of 3-(Boc-amino)-L-phenylalanine
-
Preparation: In a reaction vessel, dissolve the resin-bound amine (1 equivalent) in DMF.
-
Amino Acid Solution: In a separate vessel, dissolve 3-(Boc-amino)-L-phenylalanine (3 equivalents), HATU (2.9 equivalents), and Oxyma (3 equivalents) in DMF.
-
Activation: Cool the amino acid solution to 0°C. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry.
Frequently Asked Questions (FAQs)
Q1: Are there specific coupling reagents that should be avoided when working with 3-(Boc-amino)-L-phenylalanine?
A1: Yes. It is generally advisable to avoid using carbodiimide reagents (DCC, DIC) without an additive like HOBt or Oxyma, as this combination is well-documented to increase the risk of racemization. Also, be cautious with reagents that require a strong base for activation, as this can create a favorable environment for epimerization.
Q2: How does the Boc protecting group influence racemization compared to the Fmoc group?
A2: Both Boc and Fmoc are urethane-type protecting groups, which are designed to reduce racemization by decreasing the acidity of the α-proton and slowing the rate of oxazolone formation. In general, for most amino acids, the risk of racemization during coupling is low when either Boc or Fmoc protection is used correctly. However, the specific side chain of the amino acid and the coupling conditions play a more significant role. The issues with 3-(Boc-amino)-L-phenylalanine are more related to the activation conditions rather than an inherent flaw of the Boc group itself.
Q3: Can the position of the Boc-amino group on the phenyl ring affect the rate of racemization?
A3: The electronic properties of the substituent on the phenyl ring can have a modest influence on the acidity of the α-proton. An electron-withdrawing group on the ring could slightly increase the propensity for racemization. However, the primary drivers of racemization remain the coupling method and reaction conditions. For 3-(Boc-amino)-L-phenylalanine, the effect of the Boc-amino group's position is generally considered secondary to the choice of coupling reagents and the presence of additives.
Q4: What is a simple analytical method to check for racemization after coupling?
A4: A straightforward method is to cleave a small amount of the peptide from the solid support and analyze it by chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, you can separate the desired diastereomer from the unwanted epimer. Comparing the peak areas will give you a quantitative measure of the extent of racemization. Alternatively, analyzing the crude peptide by LC-MS can often reveal the presence of the diastereomer, which will have the same mass but a slightly different retention time.
Decision Workflow for Minimizing Racemization
Figure 2. Decision workflow for selecting coupling conditions.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, HCTU | Onium salts are highly efficient and have a lower propensity for causing racemization. |
| Additives | Oxyma or HOBt (if using carbodiimides) | Suppress the formation of the oxazolone intermediate. |
| Base | DIPEA | A sterically hindered base minimizes side reactions, including proton abstraction from the oxazolone. |
| Temperature | 0°C for activation, then warm to RT | Lower temperatures slow down the rate of both oxazolone formation and enolization. |
References
-
Albericio, F., & Carpino, L. A. (1997). Peptide Synthesis. Methods in Enzymology, 289, 104-126. Available at: [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
Han, Y., & Albericio, F. (2004). An overview of the recent development of peptide coupling reagents. Peptide Science, 76(3), 329-343. Available at: [Link]
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. Available at: [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403. Available at: [Link]
Technical Support Center: Navigating Side Reactions in Boc-Protected Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-amino acids. This guide is designed for researchers, chemists, and drug development professionals who rely on the robustness of Boc/Bzl chemistry but encounter challenges that can impact yield, purity, and overall success. As your dedicated application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.
This center is structured as a dynamic troubleshooting guide. Instead of a rigid manual, we will explore common issues in a practical question-and-answer format, addressing the specific anomalies you observe in your analytical data and providing field-proven protocols to overcome them.
Core Synthesis Workflow: The Boc/Bzl Strategy
Before delving into troubleshooting, let's visualize the fundamental cycle of Boc-SPPS. Understanding the standard workflow is critical to diagnosing deviations.
Caption: The standard Boc-SPPS elongation cycle.
Troubleshooting Guide: From Symptoms to Solutions
Issue 1: Mass Loss of 17 or 18 Da
Question: My mass spectrometry results for a peptide containing an N-terminal Glutamine (Gln) show a significant peak at [M-17] or [M-18]. What is causing this?
Answer:
This mass loss is the classic signature of pyroglutamate (pGlu) formation , an intramolecular cyclization of the N-terminal Gln residue. The side-chain amide attacks the free N-terminal amine, releasing ammonia (NH₃, -17 Da) or water (H₂O, -18 Da if starting from Glutamic Acid) to form a five-membered lactam ring.
-
Causality & Mechanism: This reaction is particularly problematic in Boc-SPPS during two key phases. First, the repetitive acid treatments for Boc deprotection can promote this cyclization, especially if neutralization is delayed.[1] Second, during the final strong acid cleavage (e.g., with HF), the unprotected glutamic acid side chain can dehydrate and cyclize.[2]
Caption: Mechanism of pyroglutamate formation from Gln.
-
Prevention & Troubleshooting Protocol:
-
Use Pre-activated Esters: During the coupling of the amino acid following the Gln residue, use a pre-activated ester (e.g., HOBt ester). This ensures rapid coupling, minimizing the time the Gln N-terminus is free and vulnerable to cyclization.[1]
-
In Situ Neutralization: Employ an in situ neutralization protocol. By combining the neutralization and coupling steps, the free amine is immediately acylated, drastically reducing the window for cyclization.[1][3]
-
Direct Coupling of Boc-pGlu-OH: If the desired final product is the pyroglutamyl peptide, the most efficient method is to couple Boc-pGlu-OH directly as the last residue. Be aware that this coupling can be slow and may require extended reaction times (4+ hours).[4]
-
Post-Synthesis Cyclization: If starting with Glu, the cyclization can be driven to completion after synthesis. After cleaving the peptide from the resin, treating the purified peptide in a weak acid solution (e.g., 5% acetic acid) can induce cyclization.
-
Issue 2: Mass-Neutral Impurities or +18 Da Peak with Aspartic Acid
Question: My peptide contains an Asp-Gly sequence, and the HPLC shows a broad peak or a shoulder next to my main product peak. Mass spectrometry shows no mass change, or in some cases, a [+18] peak. What's happening?
Answer:
This is a hallmark of aspartimide formation , one of the most challenging side reactions in peptide synthesis. The backbone nitrogen of the residue following Asp attacks the side-chain carbonyl of Asp, forming a five-membered succinimide ring. This intermediate is unstable and can hydrolyze in three ways:
-
Re-formation of the correct α-peptide.
-
Formation of the incorrect β-peptide, where the peptide chain continues from the side chain.
-
Epimerization at the α-carbon of Asp, leading to the D-Asp α- and β-peptides.
The α- and β-peptides are often difficult to separate chromatographically. The [+18] peak corresponds to the piperidide adduct if piperidine is used for deprotection (more common in Fmoc chemistry but can occur with residual bases).[5]
-
Causality & Mechanism: While more prevalent in the base-catalyzed Fmoc strategy, aspartimide formation can also occur in Boc-SPPS, particularly during the final HF cleavage step under acidic conditions.[6] The Asp-Gly, Asp-Ser, and Asp-Asn sequences are most susceptible due to the lack of steric hindrance at the backbone nitrogen of the following residue.[7]
Caption: Aspartimide formation and subsequent products.
-
Prevention & Troubleshooting Protocol: The key is to sterically hinder the side-chain carboxyl group.
-
Use Boc-Asp(OcHex)-OH: The single most effective strategy in Boc chemistry is to use the cyclohexyl (OcHex) ester for side-chain protection instead of the standard benzyl (OBzl) ester.[7] The bulky cyclohexyl group provides significant steric hindrance that impedes the intramolecular attack required to form the succinimide ring.[8]
-
Control Cleavage Conditions: When using strong acids like HF for cleavage, perform the reaction at a lower temperature (e.g., 0°C) to minimize the rate of aspartimide formation.[9]
-
| Asp Side-Chain Protection | Relative Rate of Aspartimide Formation | Notes |
| Benzyl (OBzl) | High | Standard protecting group, highly susceptible in problematic sequences.[7] |
| Cyclohexyl (OcHex) | Very Low | The gold standard for suppressing aspartimide formation in Boc-SPPS due to steric bulk.[6][8] |
Issue 3: Deletion of a Residue After Proline or Glycine
Question: My synthesis involves coupling an amino acid to an N-terminal Proline (or Glycine), and I'm seeing a significant amount of a truncated peptide where both the Pro/Gly and the subsequent amino acid are missing. What is causing this double deletion?
Answer:
This issue is caused by diketopiperazine (DKP) formation . After the second amino acid is coupled, the free N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cyclizing to form a six-membered diketopiperazine ring and cleaving the dipeptide from the support. This leaves behind an unreactive resin, leading to the deletion of the first two residues in subsequent analysis. This is most common with Proline or Glycine as the second residue due to their conformational flexibility and lack of steric hindrance.
-
Causality & Mechanism: In the standard Boc-SPPS protocol, there is a distinct neutralization step before coupling. During this step, the dipeptide-resin has a free N-terminal amine, creating a window of opportunity for this intramolecular cyclization to occur.
Caption: Diketopiperazine (DKP) formation cleaves the dipeptide.
-
Prevention & Troubleshooting Protocol: The most effective strategy is to eliminate the time the free amine is exposed before coupling.
-
Employ In Situ Neutralization: This is the most robust solution. The neutralization base (DIEA) is added simultaneously with the activated Boc-amino acid. The coupling reaction is much faster than DKP formation, so the free amine is acylated before it has a chance to cyclize.[2][10]
-
Couple a Dipeptide: If possible, couple the first two residues as a pre-formed dipeptide unit (e.g., Boc-AA₃-AA₂-OH). This bypasses the vulnerable dipeptide-resin stage entirely.
-
Use 2-Chlorotrityl Chloride Resin: For C-terminal acids, using a highly sterically hindered resin like 2-chlorotrityl chloride can physically inhibit the backside attack required for DKP formation.
Protocol: In Situ Neutralization for Boc-SPPS
-
Deprotection: Perform the standard Boc deprotection with 50% TFA in DCM for 20-30 minutes.
-
Wash: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.
-
Prepare Coupling Solution: In a separate vessel, pre-activate the next Boc-amino acid (4 eq.) with a coupling reagent like HBTU (3.9 eq.) and HOBt (4 eq.) in DMF.
-
Combine and Neutralize: Add the activated amino acid solution to the resin. Immediately add the neutralization base, DIEA (8 eq.), directly to the reaction vessel.
-
Couple: Allow the coupling reaction to proceed for 10-60 minutes. The immediate presence of the activated amino acid ensures coupling outcompetes DKP formation.[1]
-
Wash: Wash the resin with DMF and DCM and proceed to the next cycle.
-
Issue 4: Mass Addition of +56 or +70 Da, Especially with Met, Trp, or Tyr
Question: During final cleavage with HF or TFA, my peptide's mass spectrum shows unexpected peaks at [M+56] or [M+70], particularly when it contains Met, Trp, or Tyr residues. What are these adducts?
Answer:
These mass additions are due to alkylation by carbocations generated during acidolysis. The Boc group is removed as a tert-butyl cation (+57 Da, but observed as +56 after loss of H⁺). This highly reactive electrophile can attack nucleophilic side chains.
-
Tryptophan (Trp): Alkylation of the indole ring.
-
Methionine (Met): Alkylation of the thioether sulfur.[11]
-
Tyrosine (Tyr): Alkylation of the phenol ring.
-
Cysteine (Cys): Alkylation of the thiol.
Similarly, benzyl-type protecting groups (e.g., from Asp(OBzl) or Tyr(Bzl)) generate benzyl cations that can also cause alkylation. The +70 Da peak can arise from isobutylene, a byproduct of the tert-butyl cation.[3]
-
Causality & Mechanism: Strong acids like TFA and HF are used to cleave protecting groups via an SN1 mechanism, which inherently generates stable carbocations. Without a sacrificial nucleophile to "scavenge" or trap these cations, they will react with the electron-rich side chains of your peptide.
-
Prevention & Troubleshooting Protocol: The solution is to use a cleavage cocktail containing scavengers. These are nucleophilic compounds added in excess to quench the reactive carbocations before they can modify the peptide.
Table: Common Scavengers and Their Targets in Boc-SPPS Cleavage
| Scavenger | Target Residues / Function | Typical Concentration | Rationale & Notes |
| Anisole | Tyr, Trp | 5-10% | A classic carbocation scavenger. Protects aromatic side chains.[12] |
| Thioanisole | Trp, Met | 5% | More nucleophilic than anisole. Effective for sulfur-containing residues. Caution: Can partially cleave some Cys protecting groups.[13] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | A strong scavenger, particularly good for preventing Trp modification and assisting in the removal of some Cys protecting groups.[14] |
| Dimethyl Sulfide (DMS) | Met, Trp | 5-10% | Helps prevent Met oxidation and scavenges cations. Used in "low-high" HF cleavage protocols.[2] |
| Triisopropylsilane (TIS) | Trp, General | 1-2.5% | A very effective scavenger that works by hydride transfer, reducing the carbocation. Less common in Boc-HF cleavage but used in TFA cocktails.[14] |
| Water | General | 2.5-5% | Helps with the solubility of the peptide and can act as a weak scavenger.[14] |
Frequently Asked Questions (FAQs)
Q1: How can I minimize racemization during coupling? A1: Racemization occurs when the α-proton of the activated amino acid is abstracted, leading to a loss of stereochemistry. To minimize this:
-
Use Additives: Always use an additive like 1-Hydroxybenzotriazole (HOBt) with carbodiimide activators (e.g., DCC, DIC). HOBt reacts with the initial O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization.[9]
-
Avoid Excess Base: Use the minimum amount of tertiary base (e.g., DIEA) necessary for the reaction. Over-basing increases the rate of α-proton abstraction.
-
Limit Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin.[15]
Q2: My ninhydrin test is positive after coupling a bulky amino acid like Valine or Isoleucine. What should I do? A2: This indicates an incomplete coupling, common with sterically hindered residues. The best course of action is to perform a "double coupling."
-
Protocol: After the first coupling, drain the reaction solution but do not wash the resin. Immediately add a freshly prepared solution of the activated Boc-amino acid and allow it to react for another 1-2 hours. This second exposure drives the reaction to completion.[15] If the coupling is still incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Q3: I see a +42 Da peak in my final product. What is it? A3: This is likely N-terminal acetylation. This can occur if acetic acid is present as a contaminant in your reagents or solvents. A common source is the use of acetic anhydride for capping, followed by insufficient washing. It can also be a byproduct of some batches of commercial Boc-amino acids.[1] Ensure high-purity reagents and thorough washing after capping steps.
Q4: What is the difference between standard neutralization and in situ neutralization? A4:
-
Standard Protocol: Involves three distinct steps: 1) TFA deprotection, 2) Washing, 3) Neutralization with a base (e.g., DIEA), followed by more washing, and then 4) Coupling. This creates a time window where the free amine can cause side reactions (like DKP formation) or the neutral peptide can aggregate.[3]
-
In Situ Protocol: Combines steps 3 and 4. After TFA deprotection and washing, the activated amino acid and the neutralization base are added together. This ensures the free amine is immediately captured in the coupling reaction, improving efficiency for "difficult" sequences and preventing side reactions.[1]
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid-phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC Technical Library. [Link]
-
AAPPTEC. (n.d.). Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 298, 93-106. [Link]
-
Dick, F., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 199-206. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770. [Link]
-
Mergler, M., et al. (2003). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Journal of Peptide Science, 9(1), 36-46. [Link]
-
Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]
-
Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press. [Link]
-
Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 92-97. [Link]
-
Fields, C. G., & Fields, G. B. (1991). A new strategy for the solid-phase synthesis of farnesylated peptides. International Journal of Peptide and Protein Research, 37(4), 299-305. [Link]
-
Han, Y., et al. (1996). A new cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 47(2), 91-97. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. RSC Advances, 4(68), 36142-36158. [Link]
-
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15483–15493. [Link]
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]
-
Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis. Chemical Society Reviews, 28(4), 221-233. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]
-
Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 35, pp. 31-40). Humana Press. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]
-
Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526-533. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]
-
Hart, D. J., & Kanai, K. (1982). A new method for the synthesis of N-methylamino acids. The Journal of Organic Chemistry, 47(9), 1555-1560. [Link]
Sources
- 1. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diketopiperazine Formation in Boc-SPPS
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in Boc-Solid Phase Peptide Synthesis (Boc-SPPS). Here, we will delve into one of the most persistent side reactions encountered during peptide synthesis: the formation of diketopiperazine (DKP). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to ensure the integrity and yield of your synthetic peptides.
Understanding the Challenge: Diketopiperazine (DKP) Formation
Diketopiperazine formation is a significant side reaction in peptide synthesis, leading to the cleavage of the C-terminal dipeptide from the resin and the formation of a stable six-membered cyclic dipeptide.[1] This not only results in a loss of final product but can also lead to the generation of deletion sequences where the third amino acid couples to the resin handle vacated by the DKP.[1] The propensity for DKP formation is highly sequence-dependent and is influenced by several factors during the synthesis cycle.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the chemical mechanism behind diketopiperazine formation in Boc-SPPS?
A1: Diketopiperazine formation is an intramolecular aminolysis reaction that occurs at the dipeptidyl-resin stage. After the removal of the N-terminal Boc protecting group from the second amino acid, the newly liberated free amine can nucleophilically attack the ester linkage of the first amino acid to the resin. This forms a stable six-membered ring, the diketopiperazine, and cleaves the dipeptide from the solid support. The driving force for this reaction is the inherent stability of the resulting cyclic dipeptide.[1]
Q2: I'm observing a significant loss of my peptide from the resin after the second coupling. Could this be DKP formation? How can I confirm it?
A2: Yes, a substantial loss of peptide from the resin, especially after the deprotection of the second amino acid and before the third coupling, is a classic indicator of DKP formation. To confirm, you can analyze the cleavage solution and the washings following the deprotection of the second amino acid by LC-MS. The presence of a peak corresponding to the mass of the cyclic dipeptide of your first two amino acids would confirm DKP formation.
Q3: Which amino acid sequences are most prone to DKP formation?
A3: The sequence of the first two C-terminal amino acids (AA1 and AA2) is the primary determinant of DKP formation propensity.
-
High Risk: Sequences containing Proline (Pro) at the second position (AA2) are notoriously susceptible to DKP formation.[3][4] This is because the cis-amide bond conformation of Proline residues facilitates the cyclization reaction. Glycine (Gly) is also a high-risk residue, particularly in the Pro-Gly and Gly-Pro sequences, due to its lack of steric hindrance.[5]
-
Moderate Risk: Other sequences that show a higher tendency for DKP formation include those with Alanine (Ala) or Valine (Val) at the second position.[5]
-
Influence of the N-terminal amino acid (Xaa): The nature of the N-terminal amino acid in a dipeptide Xaa-Pro can also influence the rate of DKP formation. Peptides with charged or polar side chains at the N-terminus (e.g., Lys, Glu, Ser) tend to degrade faster through DKP formation.[6] Conversely, those with nonpolar alkyl side chains are generally more stable.[6]
| Risk Level | Amino Acid at Position 2 (AA2) | Example Sequences (AA1-AA2) | Rationale |
| High | Proline (Pro) | X-Pro | The cis-amide bond conformation of proline significantly favors the cyclization reaction.[3][4] |
| High | Glycine (Gly) | Pro-Gly, Gly-Pro | The lack of steric hindrance in glycine facilitates the intramolecular attack.[5] |
| Moderate | Alanine (Ala), Valine (Val) | X-Ala, X-Val | These residues present a moderate level of steric hindrance.[5] |
| Lower | Bulky side chains | X-Phe, X-Trp | Steric hindrance from bulky side chains can disfavor the formation of the cyclic transition state. |
Q4: My synthesis involves a Proline at the second position. What are the most effective strategies to minimize DKP formation?
A4: Given the high propensity of Proline-containing dipeptides to form DKPs, several specialized strategies should be employed:
-
In Situ Neutralization/Coupling: This is a highly effective method in Boc-SPPS. After the TFA-mediated deprotection of the Boc group, the resulting TFA salt of the dipeptidyl-resin is not neutralized in a separate step. Instead, the third Boc-protected amino acid, the coupling reagent, and a non-nucleophilic base (like DIEA) are added directly to the protonated dipeptidyl-resin.[1][3] This ensures that the free amine is generated in the presence of the activated amino acid, promoting the desired intermolecular coupling over the intramolecular DKP formation.[1]
-
Dipeptide Coupling: A straightforward approach is to couple the third and second amino acids as a pre-formed dipeptide (Boc-AA3-AA2-OH) to the first amino acid on the resin. This completely bypasses the problematic dipeptidyl-resin intermediate.[3] The availability of the required dipeptide can be a limiting factor for this strategy.[3]
Advanced Preventative & Troubleshooting Protocols
Protocol 1: In Situ Neutralization/Coupling for DKP-Prone Sequences
This protocol is recommended when coupling the third amino acid to a dipeptidyl-resin known to be susceptible to DKP formation (e.g., X-Pro-resin).
Workflow Diagram:
Caption: In Situ Neutralization/Coupling Workflow.
Step-by-Step Methodology:
-
Deprotection:
-
Swell the dipeptidyl-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[7]
-
Filter the resin.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times) to remove excess TFA.
-
Wash with Isopropanol (IPA) (2 times) to help remove residual acid.[7]
-
Wash again with DCM (3 times) to prepare for the coupling step.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF or a mixture of DMF/DCM.
-
Add Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
-
Immediately add this activation solution to the washed, protonated dipeptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Causality: By avoiding a separate neutralization step with a strong base, the concentration of the free nucleophilic amine is kept low at any given moment. The in situ generation of the free amine in the presence of the highly reactive activated amino acid kinetically favors the intermolecular peptide bond formation over the intramolecular cyclization.
Influence of Reagents and Conditions on DKP Formation
Q5: Do my choice of coupling reagents and solvents affect DKP formation?
A5: Yes, the reaction environment plays a crucial role.
-
Coupling Reagents: The use of phosphonium salt-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been shown to be effective in suppressing DKP formation.[5][8] These reagents promote rapid peptide bond formation, which outcompetes the cyclization reaction. Carbodiimides, when used with additives like HOBt or HOAt, are also effective.[9]
-
Solvents: The choice of solvent can influence the rate of DKP formation. N-Methylpyrrolidone (NMP) has been reported to result in less DKP formation compared to Dimethylformamide (DMF) in some cases.[1] The polarity and swelling properties of the solvent can affect the conformation of the peptide-resin and the kinetics of the side reaction.[5]
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation. It is generally advisable to conduct the coupling and deprotection steps at room temperature unless otherwise specified for difficult couplings.
-
Hold Times: Prolonged hold times after deprotection and before coupling can significantly increase the extent of DKP formation.[4] It is critical to proceed with the next coupling step as soon as possible after the deprotection and washing steps are complete.
Advanced Considerations
Self-Deprotection and Autocatalysis
Recent studies have shown that under certain conditions, such as prolonged storage of the peptide-resin intermediate in DMF, self-deprotection of the Fmoc group can occur, followed by DKP formation.[4][10] This process can even be autocatalytic, where the DKP byproduct itself promotes further DKP formation.[4][5] This highlights the importance of minimizing hold times and considering the stability of peptide-resin intermediates.
Mechanism of DKP Formation:
Caption: Mechanism of Diketopiperazine Formation.
Summary of Key Strategies to Minimize DKP Formation in Boc-SPPS
| Strategy | Principle | When to Use |
| In Situ Neutralization/Coupling | Kinetically favors intermolecular coupling over intramolecular cyclization.[1][3] | For all sequences prone to DKP formation, especially with Pro at position 2. |
| Dipeptide Coupling | Bypasses the formation of the reactive dipeptidyl-resin intermediate.[3] | When the required dipeptide is commercially available or can be synthesized. |
| Choice of Coupling Reagents | Use of fast and efficient coupling reagents (e.g., PyBOP) to accelerate peptide bond formation.[5][8] | As a general preventative measure, especially for moderate-risk sequences. |
| Minimize Hold Times | Reduces the time the reactive free amine is exposed, minimizing the opportunity for cyclization.[4] | Standard best practice in all SPPS protocols. |
| Solvent Selection | Solvents like NMP may reduce DKP formation compared to DMF in certain contexts.[1] | Can be explored as a variable for problematic sequences. |
This technical guide provides a comprehensive overview of diketopiperazine formation in Boc-SPPS and practical strategies for its minimization. By understanding the underlying mechanisms and implementing the recommended protocols, researchers can significantly improve the outcome of their peptide synthesis endeavors.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. National Institutes of Health (NIH). [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health (NIH). [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
-
Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but critical reaction in organic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot effectively and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete, with significant starting material remaining. What are the primary causes?
A1: This is a frequent issue that typically points to one of four root causes: insufficient acid activity, reaction conditions, substrate properties, or reagent quality.
-
Insufficient Acid Strength or Concentration: The mechanism of deprotection is acid-catalyzed. If the acid is too weak, too dilute, or has been compromised (e.g., trifluoroacetic acid (TFA) absorbing atmospheric water), it won't efficiently protonate the carbamate, stalling the reaction.[1] Substrates containing other basic functional groups can also consume the acid, necessitating a greater excess.[1]
-
Suboptimal Reaction Time and Temperature: Boc deprotection is not always instantaneous. While many reactions are complete within 1-2 hours at room temperature, some may require extended times.[1][2] Gentle heating can accelerate the reaction, but must be used judiciously to prevent side reactions with other sensitive functional groups on your molecule.[1]
-
Steric Hindrance: The accessibility of the Boc group is paramount. If the group is crowded by bulky neighboring substituents, the acid's approach is sterically hindered, slowing the rate of cleavage significantly.[1][3][4] These challenging substrates often require more forceful conditions, such as longer reaction times or higher temperatures.[1][3]
-
Poor Substrate Solubility: For the reaction to proceed efficiently, the substrate must be well-dissolved.[1] If your starting material has poor solubility in the chosen solvent (e.g., dichloromethane), the reaction becomes a heterogeneous mixture, limiting the interaction between the substrate and the acid.[1]
Q2: My starting material is consumed, but my TLC/LC-MS shows multiple new spots. What are these side products and how can I prevent them?
A2: The formation of multiple products indicates side reactions, which are almost always caused by the reactive tert-butyl cation (t-Bu⁺) generated during the deprotection step.[5][6][7]
-
The Culprit: The tert-Butyl Cation: The cleavage of the Boc group releases a t-Bu⁺ carbocation. This is a highly reactive electrophile that will readily alkylate any available nucleophiles on your substrate or product.[5][7]
-
Susceptible Residues: In peptide synthesis and other complex molecules, certain functional groups are particularly vulnerable to t-butylation. These include the electron-rich side chains of tryptophan (indole ring), methionine (thioether), cysteine (thiol), and tyrosine (phenol).[6][8]
-
The Solution: Scavengers: To prevent this, you must include a "scavenger" in your reaction mixture. Scavengers are nucleophilic molecules added in excess to trap the t-Bu⁺ cation before it can react with your desired molecule.[6][9] Common and effective scavengers include:
-
Triisopropylsilane (TIS): A very common scavenger that effectively reduces the carbocation.
-
Thioanisole or Dimethyl Sulfide (DMS): Thioethers are excellent scavengers for trapping carbocations.[8][10]
-
Water: Can act as a scavenger, but is often less effective for large, hydrophobic cations.[11]
-
1,2-Ethanedithiol (EDT): Particularly effective at preventing t-butylation of sulfur-containing residues like cysteine.[9]
-
Q3: How do I choose the optimal deprotection conditions for my specific substrate?
A3: The choice of reagent and solvent is critical and depends on the overall acid sensitivity of your molecule. A one-size-fits-all approach is often inefficient.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Caveats |
| TFA in DCM | 20-50% (v/v) TFA in Dichloromethane (DCM), 0.5 - 4 hours at room temperature.[12] | Highly effective, volatile for easy removal, well-suited for solid-phase peptide synthesis (SPPS).[12] | Corrosive, can cleave other acid-labile groups (e.g., t-butyl esters).[12] Requires scavengers for sensitive substrates. |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, 1 - 12 hours at room temperature.[12] | Cost-effective, readily available, can be a good alternative if TFA fails.[2][12] | Less volatile, potential for chlorinated byproducts. Dioxane is a peroxide-former and should be handled with care.[12] |
| Oxalyl Chloride in Methanol | Catalytic oxalyl chloride in methanol, room temperature. | Very mild and selective, ideal for substrates with other acid-sensitive groups.[13] | Mechanism is different and may not be universally applicable. |
| Aqueous Phosphoric Acid | Aqueous H₃PO₄ in a co-solvent like THF. | Environmentally benign and mild, selective for Boc over other groups like Cbz or TBDMS ethers.[14] | Slower reaction times and workup can be more complex.[12] |
For molecules with multiple acid-sensitive protecting groups, a milder system like oxalyl chloride or phosphoric acid should be considered to achieve selective deprotection.[2]
Core Troubleshooting Workflow & Protocols
When an experiment fails, a systematic approach is key. The following workflow and protocols provide a validated system for diagnosing and solving deprotection issues.
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is a robust starting point for most substrates, especially those encountered in peptide synthesis.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add the appropriate scavengers. A common "cocktail" for peptide cleavage is a mixture of TFA:TIS:H₂O in a 95:2.5:2.5 ratio.[15] For a simple solution-phase reaction, add triisopropylsilane (TIS) (1.1 - 2.0 equiv.).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[12]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS (see Protocol 2).
-
Workup: Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine TFA salt can often be used directly in the next step or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dry the organic layer over Na₂SO₄, filter, and concentrate.[12]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is the fastest way to assess reaction progress.[2]
-
Spotting: Using a capillary tube, spot a small amount of the crude reaction mixture onto a silica gel TLC plate alongside a co-spot of the original Boc-protected starting material.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). The optimal system should give the starting material an Rf value of ~0.5.
-
Visualization:
-
First, visualize the plate under a UV lamp (254 nm) to see UV-active compounds.
-
Next, stain the plate to visualize the product. A ninhydrin stain is ideal, as it reacts with the newly formed primary or secondary amine to produce a distinct purple or yellow spot.[2][16] The starting material will not react with ninhydrin.
-
-
Analysis: A complete reaction is indicated by the total consumption of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot that is ninhydrin-positive.
References
-
BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved February 6, 2026, from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved February 6, 2026, from [Link]
-
Mittal, S. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript. Retrieved February 6, 2026, from [Link]
-
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
BOC Deprotection. (2026, January 21). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 6, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved February 6, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23956–23963. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved February 6, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Patil, P. S. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved February 6, 2026, from [Link]
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(1), 119-127. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A mild and selective method for N-Boc deprotection. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? (2017, January 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Sharma, A., et al. (2025, January 13). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved February 6, 2026, from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
optimization of coupling time for hindered amino acids
Technical Support Center: Steric Hindrance Resolution Hub
Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Peptide Chemistry Division) Topic: Optimization of Coupling Time for Hindered Amino Acids
Welcome to the Steric Hindrance Resolution Hub
You have reached the Tier 3 Support for difficult peptide sequences. If you are reading this, standard protocols (HBTU/DIPEA, 1 hour) have likely failed you. You are dealing with "The Wall"—sterically bulky residues like
This guide is not a textbook; it is a troubleshooting workflow designed to get your synthesis back on track.
Part 1: The Diagnostic Hub (Troubleshooting Tickets)
Select the symptom that best matches your current experimental failure.
Ticket #001: "I extended the coupling time to 12 hours, but the yield didn't improve."
Diagnosis: You are fighting thermodynamics with kinetics.
Root Cause:
For hindered amino acids, the reaction rate constant (
-
The Trap: In DMF, active esters (OBt/OAt) hydrolyze or undergo irreversible side reactions (like guanidinylation of the amine by uronium salts) faster than they couple to a hindered amine.
-
The Fix: Do not extend time beyond 2 hours for a single coupling. Instead, perform Double Coupling (drain and add fresh reagents) or switch to Microwave Irradiation to overcome the activation energy barrier.
Ticket #002: "My Kaiser test is negative (yellow), but MS shows a deletion sequence."
Diagnosis: False Negative due to secondary amines. Root Cause: If you are coupling onto an N-methyl amino acid or Proline, the Kaiser test (ninhydrin) will fail. It requires a primary amine to form the blue Ruhemann's purple complex.[1]
-
The Fix: Stop using Kaiser for these steps.
-
Chloranil Test: Detects secondary amines (turns blue/green).[1]
-
Micro-cleavage: The only 100% truth. Cleave 5 mg of resin and run LC-MS.
-
Ticket #003: "I see significant racemization on my Cysteine/Histidine coupling."
Diagnosis: Base-catalyzed epimerization driven by heat or excess time.
Root Cause:
Hindered couplings often tempt researchers to use high heat (75°C+) or strong bases. However, Cys and His are prone to racemization via proton abstraction at the
-
The Fix:
-
Lower Temp: Limit microwave coupling to 50°C for Cys/His.
-
Base Swap: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base but sufficient for activation, significantly reducing proton abstraction.
-
Part 2: Protocol Optimization (The "Fix")
Decision Matrix: Reagent Selection
Do not use expensive reagents for every step. Use this logic gate to optimize costs and efficiency.
Caption: Logical decision tree for selecting coupling reagents based on steric hindrance severity.
Comparative Data: Reagent Efficiency on Hindered Systems
Data approximated based on comparative studies (e.g., Aib-Aib coupling).
| Reagent Class | Reagent | Active Species | Coupling Efficiency (Hindered) | Risk of Racemization | Recommended Use |
| Standard | HBTU / HOBt | OBt Ester | Low (< 20%) | Low | Routine, non-hindered residues. |
| Advanced | HATU | OAt Ester | High (> 85%) | Moderate | The Gold Standard. Pyridine N-atom assists coupling (neighboring group effect). |
| Modern | COMU | Oxyma Ester | High (> 90%) | Low | Safer than HATU (non-explosive), often higher yield, soluble in DMF. |
| Specialized | PyAOP | OAt Ester | Very High | High (if base excess) | N-methylated AAs . Phosphonium salt avoids guanidinylation. |
Part 3: Experimental Protocols
Protocol A: Microwave-Assisted Coupling for "Difficult" Sequences
Target: Aib, N-Me-Ala, or hindered junctions (Val-Val).
Prerequisites:
-
Reagent: COMU (preferred) or HATU.
-
Base: DIPEA (2.0 equiv relative to AA).
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered sequences due to higher swelling and boiling point.
Step-by-Step:
-
Preparation: Dissolve Amino Acid (5.0 equiv) and COMU (5.0 equiv) in NMP.
-
Activation: Add DIPEA (10.0 equiv) immediately before delivery to the vessel. Do not pre-activate for > 2 mins.
-
Irradiation (The Critical Step):
-
Ramp: 0 to 75°C over 2 minutes.
-
Hold: 75°C for 5 minutes (Standard Hindered) or 10 minutes (Extreme Hindered).
-
Note: For Cys/His, set max temp to 50°C and extend time to 10 mins.
-
-
Wash: DMF (3x), DCM (1x), DMF (3x).
-
Monitoring: Perform Chloranil test. If positive (blue/green), repeat step 1-4.
Protocol B: The "Double Coupling" Strategy (Manual/Room Temp)
Use when microwave is unavailable or for thermally sensitive linkers.
-
Coupling 1: AA (4 eq) + HATU (3.8 eq) + DIPEA (8 eq) in DMF. Shake for 45 minutes .
-
Drain: Remove the reaction mixture. Do not wash yet.
-
Coupling 2: Add fresh solution: AA (4 eq) + HATU (3.8 eq) + DIPEA (8 eq). Shake for 60 minutes .
-
Logic: The first coupling saturates the accessible sites. The second coupling maintains a high concentration of fresh active ester to drive the reaction to completion against the steric gradient.
Part 4: Mechanism of Action (Why HATU/HOAt works)
Why is HATU superior to HBTU for hindered amino acids? It is not just about reactivity; it is about geometry .
Caption: The "Neighboring Group Effect" of HOAt-based reagents (HATU/PyAOP). The pyridine nitrogen (N7) acts as a base, pre-organizing the incoming amine for faster attack.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Hindered, Non-Standard Amino Acids. Organic Letters, 16(6), 1783–1785.[5]
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][7] Analytical Biochemistry, 34(2), 595–598.
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (Source for Chloranil Test).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Yield with 3-(Boc-amino)-L-phenylalanine
Current Status: Online Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: SPPS-PHE-BOC-OPT
Introduction: The Challenge of the Bulky Aromatic
Welcome to the technical support center. You are likely here because you are incorporating 3-(Boc-amino)-L-phenylalanine (often abbreviated as Fmoc-Phe(3-NH-Boc)-OH) into a peptide sequence and experiencing yield attrition.
This building block is a "privileged scaffold" for peptidomimetics and linker conjugation, but it presents a trifecta of synthetic challenges:
-
Steric Bulk: The orthogonal Boc-protected amine on the phenyl ring creates significant steric shielding, hindering the approach of the activated carboxylate to the N-terminus of the resin-bound peptide.
-
Hydrophobicity: The aromatic core promotes on-resin aggregation (β-sheet formation), causing "difficult sequences" where solvents fail to solvate the growing chain.
-
Racemization Risk: Like many phenyl-derivatives, activation of the carboxyl group can lead to oxazolone formation and subsequent loss of chirality if base concentration is uncontrolled.
This guide replaces generic advice with chemically grounded troubleshooting protocols designed to recover your yield.
Module 1: Pre-Synthesis & Solubility
Q: The amino acid crashes out or gels in DMF. How do I stabilize the stock solution?
Diagnosis: Fmoc-Phe(3-NH-Boc)-OH is highly hydrophobic. Standard 0.2 M solutions in pure DMF often aggregate, leading to heterogeneous coupling and pump failures in automated synthesizers.
The Fix: The "Magic Solvent" Blend Do not rely on pure DMF for this residue. Switch to N-Methyl-2-pyrrolidone (NMP), which has a higher dipole moment and better solvating power for aromatic systems.
Protocol:
-
Primary Solvent: Dissolve the amino acid in NMP to 75% of the target volume.
-
Co-Solvent: Add DMSO (Dimethyl Sulfoxide) to make up the remaining 25%. DMSO disrupts secondary structure formation (aggregation) on the resin.
-
Concentration: Lower the concentration from the standard 0.2 M to 0.1 M or 0.15 M . It is better to have a dilute, homogenous solution than a concentrated slurry.
| Parameter | Standard Protocol | Optimized for Phe(3-NH-Boc) |
| Solvent | DMF | NMP / DMSO (3:1) |
| Concentration | 0.2 M | 0.1 – 0.15 M |
| Sonicate? | No | Yes, 5 mins at 25°C |
Module 2: Coupling Efficiency (The Yield Killer)
Q: I see deletion sequences (n-1) in my Mass Spec after this residue. Is the coupling failing?
Diagnosis: Yes. The deletion indicates that the Fmoc-Phe(3-NH-Boc)-OH failed to attach to the previous amine, or the subsequent amino acid failed to attach to the Phe(3-NH-Boc) due to steric crowding.
The Fix: Switch Reagents and Force the Reaction Standard DIC/Oxyma coupling is often insufficient for this sterically hindered residue. You must upgrade to an aminium/uronium salt (HATU) for faster activation, but you must control the base to prevent racemization.
Optimized Coupling Protocol (Manual or Automated):
-
Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Why: The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the acylation rate by ~100x compared to HOBt.
-
-
Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA.
-
Why: Collidine is a weaker, non-nucleophilic base that suffices for HATU activation but significantly lowers the risk of base-catalyzed racemization and aspartimide formation.
-
-
Double Coupling: This is mandatory.
-
Coupling 1: 45 minutes at Room Temp (or 50°C).
-
Coupling 2: 45 minutes with fresh reagents.
-
Visualizing the Optimization Logic:
Figure 1: Decision pathway for selecting coupling reagents when facing steric hindrance.
Module 3: Racemization & Microwave Synthesis
Q: I am using a microwave synthesizer. Can I heat this coupling to 90°C?
Diagnosis: NO. While microwave energy overcomes aggregation, phenylalanine derivatives are notoriously prone to racemization at high temperatures. The electron-withdrawing nature of the amide backbone combined with the exocyclic Boc-amine makes the alpha-proton more acidic.
The Fix: The "Safe-Zone" Temperature Limit the maximum temperature to 50°C .
-
Standard AA: 75°C or 90°C.
-
Phe(3-NH-Boc): 50°C max.
-
Cysteine/Histidine: 50°C max.
If you observe racemization (D-isomer peaks in HPLC) even at 50°C, revert to Room Temperature coupling for 2 hours with HATU.
Module 4: Post-Synthesis & Cleavage
Q: After cleavage, I lost the Boc group. I wanted to keep it!
Diagnosis: This is a common misunderstanding of orthogonality.
-
Fmoc SPPS: Uses TFA (Trifluoroacetic acid) for final cleavage.
-
Boc Group: Is acid-labile. It is removed by TFA.
If you synthesized the peptide using standard 95% TFA cleavage, the Boc group on the phenylalanine side chain will be removed, yielding 3-amino-phenylalanine .
The Fix: Orthogonal Strategies If your goal was to retain the Boc group (e.g., to modify that specific amine later or use it as a handle):
-
Change Resin: Use a hyper-acid-sensitive resin like Sieber Amide or 2-Chlorotrityl Chloride .
-
Change Cleavage Cocktail: Cleave with 1% TFA in DCM .
-
This releases the peptide from the resin without removing the Boc group on the side chain (or tBu/Boc on other residues).
-
Warning: This will leave all other acid-labile protecting groups (Trt, Pbf, tBu) intact.
-
Q: The crude purity is low. How do I purify this hydrophobic peptide?
Diagnosis: Peptides containing Phe(3-NH-Boc) (or its deprotected form) are hydrophobic and aromatic.[1] They stick to C18 columns and often elute late, co-eluting with non-polar byproducts.
The Fix: Phenyl-Hexyl Columns Switch from a standard C18 column to a Phenyl-Hexyl or Diphenyl HPLC column.
-
Mechanism: The pi-pi interactions between the column stationary phase and your phenylalanine derivative provide alternative selectivity, often separating the target peptide from deletion sequences that a C18 column cannot resolve.
Summary Checklist: The Self-Validating Protocol
Before starting your synthesis, ensure your protocol meets these criteria. If "No" to any, stop and adjust.
| Checkpoint | Requirement | Status |
| Solvent | Is the AA dissolved in NMP or DMF/DMSO? | ☐ |
| Activation | Are you using HATU/HOAt (or PyOxim)? | ☐ |
| Base | Are you using Collidine (TMP) or limiting DIPEA exposure? | ☐ |
| Heat | Is microwave temperature set to ≤ 50°C? | ☐ |
| Cycles | Is Double Coupling enabled? | ☐ |
| Cleavage | Does the cleavage cocktail match the desired final state (Boc-on vs. Boc-off)? | ☐ |
References
-
Behrendt, R., White, P., & Offer, J. (2016).[2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Elsawy, M. A., Hewage, C. M., & Walker, B. (2012).[2] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(5), 291-296. Link
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143-148. Link
-
Albericio, F., & Bomer, J. M. (2011). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on HATU/HOAt activation kinetics). Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][3][4][5][6][][8][9][10] Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
managing aggregation during synthesis of hydrophobic peptides
Topic: Managing Aggregation & "Difficult Sequences" in SPPS
Status: Operational Operator: Senior Application Scientist (Ph.D.) System: Solid Phase Peptide Synthesis (SPPS) Support
Welcome to the Technical Support Center
You are likely here because your synthesis failed abruptly. The crude HPLC shows a "hump" of broad peaks, deletion sequences (missing amino acids), or your coupling efficiency dropped near zero despite using powerful reagents like HATU.
The Diagnosis: You are facing on-resin aggregation .[1]
In hydrophobic sequences, peptide chains interacting via hydrogen bonds form
Use this guide to troubleshoot and resolve aggregation systematically.
Module 1: Diagnosis & Monitoring
Q: How do I distinguish aggregation from standard coupling failure?
Standard coupling failures (steric hindrance) usually result in a specific deletion at one difficult residue. Aggregation typically manifests as a sudden, catastrophic drop in yield that persists for all subsequent residues, often starting after the 5th–8th amino acid.
Q: My Kaiser test is yellow (negative), but the coupling failed. Why?
A: This is a classic symptom of aggregation. The Kaiser test relies on the ninhydrin reagent reacting with a free amine. If your peptide has aggregated into a
Protocol: The Chloranil Test or Micro-Cleavage Do not rely on Kaiser for hydrophobic peptides.
-
Chloranil Test: More sensitive for secondary amines and aggregated sequences.
-
Micro-Cleavage (Gold Standard):
-
Take ~5 mg of resin.
-
Treat with 100
L TFA/H2O/TIS (95:2.5:2.5) for 15-30 mins. -
Precipitate in ether, spin down, and run a quick HPLC/MS.
-
Why? This is the only way to definitively see if the last residue was attached.
-
Module 2: Solvation & Resin Strategy
Q: I am using Polystyrene (PS) resin. Is that a problem?
A: Yes. Polystyrene is hydrophobic.[3] It interacts with hydrophobic peptide chains, stabilizing the aggregates.
-
The Fix: Switch to PEG-based resins (e.g., ChemMatrix®, NovaPEG).
-
Why: The Polyethylene Glycol (PEG) matrix is hydrophilic and swells significantly better in polar solvents (DMF/NMP). This physical swelling pushes the peptide chains apart, reducing the probability of inter-chain contact.[3]
-
Loading: Use low loading (< 0.2 mmol/g). High loading brings chains closer together, encouraging aggregation.
Q: DMF isn't working. What solvent system should I use?
Standard DMF often fails to solvate
Table 1: Solvation Strategies for Difficult Sequences
| Strategy | Composition | Mechanism | When to Use |
| High Dipole Solvent | NMP (N-methyl-2-pyrrolidone) | Higher dipole moment than DMF; better solvation of hydrophobic chains. | Replace DMF as the primary solvent for all steps. |
| Chaotropic Salts | 0.4M LiCl or KSCN in DMF | Chaotropes disrupt the hydrogen bonding network of water/solvents, destabilizing secondary structures ( | Use as a solvent for coupling reactions or as a wash step before coupling. |
| "Magic Mixture" | DCM / DMF / NMP (1:1:1) | Combines polarity (DMF/NMP) with the swelling power of DCM (good for PS resins). | When PEG resins are unavailable and you must use Polystyrene. |
| Binary Mixture | DMSO / DMF (20:80) | DMSO is a powerful H-bond disruptor.[4] | Use during coupling steps (ensure DMSO is anhydrous). |
Protocol: Chaotropic Salt Wash
-
Dissolve Lithium Chloride (LiCl) in DMF to a concentration of 0.4M - 0.8M.
-
Perform deprotection as usual.
-
Wash: Wash the resin
min with the LiCl/DMF solution. -
Couple: Dissolve your AA and coupling reagent in the LiCl/DMF solution and add to resin.
Module 3: Structural Disruption (The "Magic Bullets")
If solvents fail, you must chemically modify the backbone to physically prevent
Q: What are Pseudoprolines and when do I use them?
A: Pseudoprolines (
-
Mechanism: The ring structure mimics Proline, forcing a "kink" in the peptide backbone (cis-amide preference).[2]
-sheets require linear strands; the kink makes this impossible. -
Reversibility: The ring opens back up to the native amino acid (Ser/Thr) during the final acidic TFA cleavage.
-
Usage: Insert a
Pro dipeptide every 5–7 residues.
Q: My sequence has no Serine or Threonine. What now?
A: Use Isoacyl Dipeptides (also known as O-acyl isopeptides) or Hmb (2-hydroxy-4-methoxybenzyl) backbone protection.
-
Isoacyl Mechanism: The peptide bond is formed on the side-chain Oxygen (ester bond) rather than the Nitrogen. This creates a "depsipeptide" structure which cannot form the H-bonds required for aggregation.[5] A pH shift (pH > 7.4) after purification triggers an O
N acyl shift, restoring the native peptide. -
Hmb Mechanism: A bulky group is attached to the backbone nitrogen, physically blocking H-bonding (Steric shielding).
Visualizing the Solution
Figure 1: Decision tree for troubleshooting peptide aggregation. Follow the path from diagnosis to structural intervention.
Module 4: Physical Intervention (Microwave)
Q: Can I just heat the reaction?
A: Yes, but with caution. Microwave irradiation provides kinetic energy that disrupts intermolecular H-bonds.
-
Temperature: 75°C is standard for difficult couplings.
-
Warning: Do not use high heat if you have Cysteine (racemization risk) or Histidine (racemization risk) unless you use specific conditions (e.g., 50°C max or specific derivatives).
-
Mechanism: Heat increases the vibration of the polymer chains, increasing the effective "pore size" of the resin and allowing reagents to penetrate aggregates.
Module 5: Post-Synthesis Solubility
Q: I cleaved the peptide, but it won't dissolve in water/acetonitrile for HPLC.
A: Hydrophobic peptides often aggregate after cleavage too.
-
Solvent: Dissolve the crude in Formic Acid , Acetic Acid , or HFIP (Hexafluoroisopropanol) before injecting onto the HPLC.
-
Column: Use a C4 column (less hydrophobic) instead of C18 to prevent irreversible binding.
-
Temperature: Heat the column to 60°C during purification to keep the peptide unstructured.
References
-
ChemMatrix Resin Performance
-
Pseudoproline Mechanism
-
Mutter, M., et al. (1995).[10] Pseudoprolines: peptide bond structure and cis-trans isomerization. Journal of the American Chemical Society.
-
-
Hmb Backbone Protection
- Packman, L. C. (1995). The Hmb backbone protein group: applications in the synthesis of difficult sequences. Tetrahedron Letters.
-
Isoacyl Dipeptides
- Sohma, Y., et al. (2004). Development of O-acyl isopeptide method. Journal of Peptide Science.
-
Chaotropic Salts in SPPS
- Seebach, D., et al. (1996). Lithium Salts as Additives in Peptide Synthesis. Helvetica Chimica Acta.
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Protected Peptide Fragments
A Senior Application Scientist's Guide to Troubleshooting Peptide Aggregation
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I've seen firsthand how the poor solubility of protected peptide fragments can bring promising research to a halt. These fragments, essential building blocks for large peptides and proteins, are notoriously prone to aggregation, making them difficult to purify and use in subsequent coupling reactions.[1][2] This guide is designed to provide you with a systematic approach to overcoming these solubility challenges, grounded in chemical principles and validated by field experience.
Part 1: Understanding the Challenge: Why Do Protected Peptide Fragments Aggregate?
Before we can solve the problem, we must understand its root cause. The insolubility of protected peptide fragments is not a random occurrence; it is a predictable consequence of their chemical nature.
FAQ 1.1: What are protected peptide fragments and why is their solubility a common issue?
Protected peptide fragments are segments of a larger peptide, synthesized via methods like Fmoc/tBu solid-phase peptide synthesis (SPPS), where the side-chains of the amino acids remain protected.[1] This protection is crucial for preventing unwanted side reactions during the synthesis of the final, large peptide. However, these bulky, often hydrophobic protecting groups mask the polar functionalities of the amino acid side chains. This significantly reduces the peptide's overall polarity and its ability to interact with common polar organic solvents like Dimethylformamide (DMF).[2]
FAQ 1.2: How do side-chain protecting groups affect solubility?
Side-chain protecting groups are inherently organic and often nonpolar. When a peptide fragment is rich in amino acids requiring protection (e.g., Lys(Boc), Asp(OtBu), Tyr(tBu)), the cumulative effect is a molecule that is more hydrocarbon-like than peptide-like. This increased hydrophobicity is a major driver of aggregation, as the peptide chains prefer to interact with each other rather than the solvent.
FAQ 1.3: What is the role of peptide sequence and secondary structure (β-sheets) in aggregation?
Beyond the protecting groups, the primary amino acid sequence is a critical factor. Stretches of contiguous hydrophobic amino acids, such as Ala, Val, and Ile, are particularly prone to aggregation. These sequences can facilitate the formation of intermolecular hydrogen bonds between the peptide backbones, leading to the formation of highly ordered, stable secondary structures known as β-sheets.[3] Once these β-sheet aggregates form, they are often extremely stable and very difficult to redissolve, effectively crashing out of solution.[3][4][5]
Caption: Peptide aggregation pathway from soluble monomers to insoluble β-sheets.
Part 2: Troubleshooting Guide: Strategies for Enhancing Solubility
When faced with an insoluble peptide fragment, a tiered approach is most effective. Start with the simplest solutions and progress to more complex methods as needed.
Section 2.1: Solvent System Optimization
Your first and most important line of defense is the choice of solvent. Not all solvents are created equal when it comes to dissolving "difficult" peptides.
Q&A 2.1.1: My peptide won't dissolve in standard organic solvents (DMF, NMP). What should I try next?
While DMF and N-Methyl-2-pyrrolidone (NMP) are the workhorses of SPPS, they are often insufficient for highly aggregated protected fragments.[6] When you encounter this, it's time to screen a panel of more powerful or disruptive solvents.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that is often the next step after DMF/NMP failure. It is an excellent hydrogen bond acceptor and can disrupt the intermolecular hydrogen bonds holding aggregates together.[7][8]
-
Fluorinated Alcohols: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are potent solvents for breaking up secondary structures like β-sheets.[7] They are often used in mixtures with chlorinated solvents like Dichloromethane (DCM). A TFE/DCM mixture can be exceptionally effective for dissolving sparingly-soluble protected peptides.[7]
-
"Magic" Mixtures: Sometimes, a combination of solvents works best. A mixture of DCM/DMF/NMP (1:1:1) has been shown to be effective, especially when heated.
Table 2.1: Comparison of Solvents for Protected Peptides
| Solvent | Abbreviation | Key Properties | Use Case & Considerations |
| Dimethylformamide | DMF | Standard polar aprotic solvent for SPPS. | First choice for most peptides. If solubility is poor, move to other options. |
| N-Methyl-2-pyrrolidone | NMP | Higher boiling point and polarity than DMF. | Good alternative to DMF, especially for reactions at elevated temperatures. |
| Dimethyl Sulfoxide | DMSO | Highly polar; excellent H-bond disrupter.[8] | Excellent for highly polar or hydrophobic peptides. Can be difficult to remove. |
| Trifluoroethanol | TFE | Fluorinated alcohol; disrupts secondary structures.[7] | Use in mixtures with DCM for very difficult sequences.[7] Can be acidic. |
| Hexafluoroisopropanol | HFIP | Highly polar, acidic fluorinated alcohol. | More potent than TFE for structure disruption. Handle with care. |
Protocol 2.1.1: Step-by-Step Guide for Screening Solvents
-
Aliquot: Weigh 1-2 mg of your lyophilized protected peptide fragment into 4-5 separate glass vials.
-
Test Solvents: To each vial, add 100 µL of a different test solvent (e.g., Vial 1: DMF, Vial 2: DMSO, Vial 3: NMP, Vial 4: TFE/DCM 1:1).
-
Agitate: Vortex each vial vigorously for 1 minute.
-
Sonicate: Place the vials in a bath sonicator for 5-10 minutes. This provides energy to break up solid aggregates.
-
Observe: Carefully inspect each vial against a dark background. Look for complete dissolution (a clear solution with no visible particles).
-
Select: Choose the solvent or solvent system that provides the best solubility for scaling up your reaction or purification.
Section 2.2: The Role of Additives and Chaotropic Agents
If solvent screening is unsuccessful, the next step is to introduce additives that actively disrupt the non-covalent forces driving aggregation.
Q&A 2.2.1: When should I consider using additives like chaotropic agents or salts?
Chaotropic agents should be considered when your peptide is so aggregated that even powerful solvents like TFE/DCM are ineffective. These agents work by disrupting the structure of water and interfering with non-covalent interactions like hydrogen bonds and hydrophobic interactions within and between peptide chains.[9]
-
Guanidinium Chloride (GdmCl) & Urea: These are the most common chaotropes. At high concentrations (e.g., 6M GdmCl or 8M Urea), they are potent denaturants that can unfold secondary structures and bring otherwise insoluble proteins and peptides into solution.[9][10]
-
Inorganic Salts (LiCl, KSCN): Adding salts like LiCl to DMF can increase the solvent's effective polarity and disrupt peptide-peptide interactions, aiding in solubilization.
Caption: Mechanism of action for chaotropic agents in disrupting peptide aggregates.
Protocol 2.2.1: Using Guanidinium Chloride (GdmCl) to Solubilize a Difficult Peptide
Caution: GdmCl is a strong denaturant. Ensure it is compatible with your downstream application. It may need to be removed via dialysis or size-exclusion chromatography.
-
Prepare Stock: Prepare a 6M stock solution of GdmCl in your chosen buffer or solvent.
-
Initial Attempt: Attempt to dissolve your peptide fragment in the buffer/solvent without GdmCl first.
-
Titrate: If the peptide remains insoluble, add the 6M GdmCl solution dropwise while vortexing or stirring.
-
Incubate: Allow the mixture to incubate, with agitation, for 30-60 minutes. Gentle heating (30-40°C) can also be applied to aid dissolution.[11]
-
Assess: Observe for complete dissolution. Note that the high concentration of GdmCl will significantly increase the viscosity of the solution.
Section 2.3: Chemical Modification and "Solubilizing Tags"
For the most challenging sequences, a proactive approach involving chemical modification of the peptide itself may be necessary.
Q&A 2.3.1: What are "solubilizing tags" and how do they work?
Solubilizing tags are chemical moieties that are temporarily attached to a peptide to enhance its solubility during synthesis and purification.[12] These tags are designed to be cleaved off at a later stage to yield the native peptide sequence.[12][13]
-
Charged Tags: Attaching a highly charged tag, such as a poly-arginine or poly-lysine sequence, can dramatically improve the water solubility of a hydrophobic peptide fragment.[13][14]
-
Bulky Hydrophilic Tags: Tags like polyethylene glycol (PEG) can also be used to improve solubility by creating a hydrophilic cloud around the aggregating peptide sequence.
Q&A 2.3.2: Can I temporarily modify the peptide backbone to improve solubility?
Yes. This is an advanced but powerful strategy. The most common methods involve reversibly modifying the amide backbone to disrupt the hydrogen bonding patterns that lead to β-sheet formation.
-
O-acyl Isopeptide Method: This technique involves creating an ester bond within the peptide backbone at a serine or threonine residue, instead of the normal amide bond.[15][16] This "kink" disrupts the regular hydrogen bonding network, preventing aggregation and dramatically improving solubility.[15][17] The native amide bond can be reformed later through a spontaneous O-to-N acyl shift under slightly basic conditions (e.g., pH 7.4).[18]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (oxazolidines derived from Ser or Thr) introduces a cis-amide bond mimic, which acts as a potent disruptor of secondary structures.[19]
Caption: Workflow for using the O-acyl isopeptide method to enhance solubility.
Part 3: Advanced Techniques & Considerations
FAQ 3.1: How does temperature affect the solubility of my protected peptide?
Increasing the temperature generally increases the solubility of a peptide by providing more kinetic energy to the system.[11] However, this is a double-edged sword. For some sequences, elevated temperatures can also promote the formation of more stable, ordered aggregates. It is an empirical parameter that must be tested for your specific peptide, but gentle heating (e.g., to 40-55°C) during solubilization or coupling can be beneficial.
FAQ 3.2: My peptide dissolves initially but crashes out of solution during a reaction. What can I do?
This common problem occurs when a change in the solution conditions (e.g., addition of a coupling reagent, a change in pH) triggers aggregation.
-
Work at higher dilution: Lowering the concentration of your peptide can disfavor the intermolecular interactions required for aggregation.
-
Add reagents slowly: Adding subsequent reagents dropwise to a well-stirred solution can prevent localized high concentrations that might initiate precipitation.
-
Re-evaluate your solvent: The ideal solvent for dissolution may not be the ideal solvent for the reaction. It may be necessary to use a co-solvent system that balances solubility and reaction compatibility.
FAQ 3.3: Are there any computational tools to predict peptide aggregation and solubility?
Yes, the field of bioinformatics has produced numerous algorithms and web servers designed to predict aggregation-prone regions ("hot spots") within a peptide sequence.[20][21] These tools analyze physicochemical properties like hydrophobicity, charge, and secondary structure propensity to identify sequences likely to cause problems.[20][22][23] While not foolproof, they can be valuable for planning the synthesis of long or complex peptides, allowing you to proactively incorporate strategies like pseudoproline dipeptides or the isopeptide method at predicted "hot spots".[20][24]
References
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Powerful solvent systems useful for sparingly-soluble peptides in solution.
- Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
- Using Chaotropic Extraction Buffers to Preserve the N
- A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets.RSC Publishing.
- A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins.
- Peptide Solubiliz
- Reported chemical tags for peptides synthesis.
- Guidelines for Peptide Dissolving.
- Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
- Peptide Storage and Solubiliz
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Mechanism of Insoluble Aggregate Formation in a Reconstituted Solution of Spray-Dried Protein Powder.
- The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42.PubMed.
- Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis.J-STAGE.
- A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin.
- Prediction and evaluation of protein aggregation with computational methods.
- Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles.
- Mechanism of Insoluble Aggregate Formation in a Reconstituted Solution of Spray-Dried Protein Powder.
- AggreProt: a web server for predicting and engineering aggregation prone regions in proteins.Oxford Academic.
- Computational methods to predict protein aggreg
- Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume.Wiley Online Library.
- Pseudoproline & Isoacyl dipeptides.Bachem.
-
Introduction to Peptide Synthesis Methods. Bachem. [Link]
- Protein aggreg
- Factors affecting the physical stability (aggregation) of peptide therapeutics.The Royal Society Publishing.
- Solvent system for solid phase peptide synthesis.
- Synthesis of Unprotected Linear or Cyclic O-Acyl Isopeptides in Water Using Bis(2-sulfanylethyl)amido Peptide Ligation.
- Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins.
- List of Computational Tools to Identify APR in Peptides/Proteins.
- Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.YouTube.
- Development of O-acyl isopeptide method.PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanism of Insoluble Aggregate Formation in a Reconstituted Solution of Spray-Dried Protein Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06032B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bachem.com [bachem.com]
- 20. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ddd.uab.cat [ddd.uab.cat]
- 22. Protein aggregation predictors - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Peptides with 3-(Boc-amino)-L-phenylalanine
For researchers, chemists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern therapeutic design.[1][2] These modifications can bestow enhanced stability against enzymatic degradation, modulate receptor affinity, and introduce novel functionalities.[3] Among these UAAs, 3-(Boc-amino)-L-phenylalanine offers a unique handle for further chemical modification or for influencing peptide conformation. However, the very features that make this UAA valuable—the bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group and the altered aromatic ring substitution—introduce distinct challenges in analytical characterization.
This guide provides an in-depth comparison of essential analytical techniques, offering field-proven insights and detailed protocols to ensure the robust and unambiguous characterization of peptides containing 3-(Boc-amino)-L-phenylalanine. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Analytical Imperative: Why Characterization of UAA-Peptides is Critical
The successful synthesis of a modified peptide is only the first step. Rigorous characterization is paramount to confirm its identity, purity, and structural integrity. For peptides incorporating 3-(Boc-amino)-L-phenylalanine, key analytical questions include:
-
Identity: Has the UAA been successfully incorporated at the correct position in the peptide sequence?
-
Purity: What is the purity of the peptide, and have we successfully separated it from deletion sequences, isomers, or by-products from incomplete deprotection?[4]
-
Integrity: Is the Boc group intact post-synthesis and purification?
-
Structure: How does the UAA influence the peptide's higher-order structure?
A multi-pronged analytical strategy is not just recommended; it is essential for generating reliable data for publications, patents, and regulatory submissions.[5]
Comparative Analysis of Core Characterization Techniques
We will now compare the three pillars of peptide characterization—Mass Spectrometry, NMR Spectroscopy, and Chromatography—in the context of 3-(Boc-amino)-L-phenylalanine peptides.
Mass Spectrometry (MS): The First Line of Verification
Mass spectrometry is the workhorse for confirming the molecular weight of a synthesized peptide.[6][7] For peptides containing a Boc group, MS provides a definitive check on the successful incorporation of the protected UAA.
Causality of Technique Choice: Electrospray Ionization (ESI) is typically preferred for its soft ionization, which minimizes fragmentation of the labile Boc group in the source, allowing for accurate mass determination of the intact peptide.[8] Tandem MS (MS/MS) is then employed to confirm the peptide sequence.
Key Considerations for Boc-Peptides:
-
Characteristic Fragmentation: The Boc group exhibits predictable fragmentation patterns under Collision-Induced Dissociation (CID). You will often observe a neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group). While this can complicate sequencing, it also serves as a diagnostic marker for the presence and location of the Boc-protected residue.[9]
-
Ion Mobility: Advanced MS platforms with ion mobility spectrometry can help distinguish between isobaric amino acids (e.g., Leucine and Isoleucine), which is crucial for de novo sequencing or sequence confirmation.[6]
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1 mg/mL.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes. The increased hydrophobicity from the Boc group will necessitate a slightly higher organic phase for elution compared to its unprotected counterpart.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan spectra from m/z 300–2000 to identify the precursor ion's charge state distribution.
-
MS2 Fragmentation: Use data-dependent acquisition to select the top 3 most intense precursor ions for fragmentation by CID. .
-
-
Data Analysis:
-
Verify the molecular weight of the peptide from the MS1 spectrum by deconvoluting the isotopic envelope.
-
Analyze the MS2 spectra to confirm the peptide sequence through identification of b- and y-ion series. Pay special attention to the mass shift corresponding to the 3-(Boc-amino)-L-phenylalanine residue.
-
| Peptide Sequence | UAA Position | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Deviation (ppm) |
| Ac-Gly-[3-(Boc-amino)-Phe]-Ala-NH₂ | 2 | 506.2693 | 507.2766 | < 5 |
| Tyr-[3-(Boc-amino)-Phe]-Gly-Phe-Met | 2 | 778.3615 | 779.3688 | < 5 |
NMR Spectroscopy: The Gold Standard for Structural Integrity
While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy validates the precise covalent structure and stereochemical integrity of the peptide.[5][10] It is indispensable for confirming that the Boc group is present and attached to the correct nitrogen.
Causality of Technique Choice: 1D ¹H NMR provides a rapid, non-destructive fingerprint of the molecule. The presence of a large, sharp singlet at approximately 1.4 ppm is a definitive indicator of the Boc group's nine equivalent protons. 2D experiments like COSY and TOCSY are then used to assign protons within each amino acid residue.[11]
Key Considerations for Boc-Peptides:
-
Boc Group Signature: The tert-butyl protons of the Boc group create a highly conspicuous singlet in the ¹H NMR spectrum, far upfield from most other peptide signals. Its integration value (relative to other known protons, like aromatic signals) should correspond to nine protons.
-
Aromatic Region: The substitution pattern on the phenylalanine ring will alter the chemical shifts and coupling patterns of the aromatic protons compared to a standard phenylalanine residue. This provides a clear spectral window to confirm the 3-amino substitution.
-
Conformational Analysis: Advanced NMR techniques like NOESY/ROESY can provide through-space correlations, offering insights into the peptide's 3D structure and how the bulky UAA may influence its folding.[12]
-
Sample Preparation: Dissolve 2-5 mg of the peptide in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum with water suppression if necessary.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish scalar coupling networks within each residue.
-
-
Data Analysis:
-
Identify the characteristic singlet of the Boc group around 1.4 ppm and verify its integration.
-
Assign the aromatic protons and confirm the substitution pattern.
-
Use the COSY spectrum to trace the connectivity from the amide NH to the α-proton and then to the β-protons for each residue, confirming the sequence.
-
| Proton | Typical Chemical Shift (ppm in DMSO-d₆) | Multiplicity |
| Boc (t-butyl) | ~1.40 | Singlet |
| Phe α-H | ~4.50 | Multiplet |
| Phe β-H | ~2.80 - 3.10 | Multiplet |
| Aromatic Ring Protons | ~6.80 - 7.50 | Multiplets |
| Amide Protons | ~7.80 - 8.50 | Doublet or Triplet |
High-Performance Liquid Chromatography (HPLC): The Ultimate Purity Assessment
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the definitive method for assessing the purity of a synthetic peptide.[4] It excels at separating the target peptide from closely related impurities.
Causality of Technique Choice: The hydrophobic nature of the C18 stationary phase allows for separation based on the overall hydrophobicity of the peptide. The Boc group significantly increases the hydrophobicity of the peptide, leading to a longer retention time compared to its deprotected analog or deletion sequences lacking the UAA.
Key Considerations for Boc-Peptides:
-
Increased Retention: Expect a significantly later elution time for the Boc-protected peptide. This can be advantageous, as it often moves the product peak away from early-eluting, more polar impurities.
-
Method Development: A gradient with a strong organic solvent like acetonitrile is necessary. The gradient slope may need to be optimized to achieve baseline separation from closely eluting species, such as diastereomers or incompletely deprotected side chains.
-
Stability Indication: A validated HPLC method can be used in forced degradation studies to assess the stability of the peptide under various stress conditions (e.g., acid, base, oxidation).[4]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile/water). Dilute to 0.1 mg/mL for injection.
-
Instrumentation:
-
System: UHPLC or HPLC system with UV detection.
-
Column: C18 stationary phase (e.g., 100 Å pore size, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Chromatographic Conditions:
-
Gradient: 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
-
Data Analysis: Integrate the peak area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing it as a percentage.
Integrated Workflow for Complete Characterization
No single technique is sufficient. A logical, integrated workflow ensures that all critical quality attributes of the peptide are assessed. This self-validating system provides a comprehensive picture of the synthesized molecule.
Caption: Integrated workflow for peptide characterization.
Conclusion
The characterization of peptides containing 3-(Boc-amino)-L-phenylalanine requires a thoughtful and orthogonal analytical approach. Mass spectrometry provides the initial, crucial confirmation of molecular weight, while HPLC offers the definitive assessment of purity. Finally, NMR spectroscopy serves as the ultimate arbiter of structural integrity, unambiguously confirming the presence and placement of the Boc-protected UAA. By integrating these techniques, researchers can have the utmost confidence in the quality of their materials, paving the way for reliable biological data and accelerated drug discovery programs.
References
- Vertex AI Search. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed.
- Chem-Impex. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.
- Chem-Impex. (n.d.). Boc-L-phenylalanine.
- BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- BOC Sciences. (n.d.). CAS 114873-06-2 Boc-3-methyl-L-phenylalanine.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Khan, K. M., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
- NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC.
- Ramamoorthy, A., et al. (n.d.). Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. PMC - PubMed Central.
- Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
- ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
- NIH. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC.
- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- University of Basel. (n.d.). Peptide NMR.
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- ResearchGate. (2025). (PDF) NMR of peptides.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- NIH. (n.d.). General lack of structural characterization of chemically synthesized long peptides. PMC.
- Nanyang Technological University. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. IRep.
- MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
- Bio-Vera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis.
- PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. almacgroup.com [almacgroup.com]
- 5. ijsra.net [ijsra.net]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. biovera.com.au [biovera.com.au]
- 8. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
Comprehensive Guide: Mass Spectrometry Analysis of Peptides Containing Unnatural Amino Acids (UAAs)
Executive Summary
The incorporation of Unnatural Amino Acids (UAAs)—such as N-methylated residues, D-amino acids, and
Standard proteomic pipelines rely on predictable fragmentation patterns (b- and y-ions) and genomic databases. UAAs disrupt these assumptions by altering proton mobility, inducing unique neutral losses, and creating "mass gaps" unrecognized by standard search engines.
This guide compares the performance of Fragmentation Methodologies (CID, HCD, ETD) and Informatics Strategies (Database Search vs. De Novo), providing a self-validating protocol for the characterization of UAA-containing peptides.
Part 1: The Challenge – Why Standard MS Fails
The Mobile Proton Limitation
Standard Collision-Induced Dissociation (CID) relies on the "Mobile Proton Model," where a proton migrates to the peptide backbone amide nitrogen to facilitate bond cleavage.
-
The UAA Problem: N-methylated amino acids lack the amide hydrogen. Without this mobile proton, the backbone bond becomes resistant to cleavage, often resulting in low sequence coverage or complex internal rearrangements rather than clean b/y series.
Isobaric Ambiguity
Many UAAs are isomeric with standard amino acids (e.g., Norleucine vs. Leucine/Isoleucine). Standard low-resolution MS cannot distinguish these, requiring specific fragmentation secondary ions (w-ions) or retention time analysis.
Software Blind Spots
Search engines like Mascot or Sequest require a defined database. If a peptide contains a UAA not explicitly defined as a variable modification, the algorithm will either fail to identify the spectrum or assign it to a false positive sequence with a similar mass.
Part 2: Comparative Analysis of Fragmentation Modes
This section objectively compares the three primary "products" (methodologies) available on modern high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) for UAA analysis.
Comparative Performance Matrix
| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-energy Collisional Dissociation) | ETD/EAD (Electron Transfer/Activated Dissociation) |
| Primary Mechanism | Vibrational activation (Resonant excitation) | Beam-type activation (Higher energy) | Radical-driven fragmentation |
| Ion Series Produced | b- and y-ions | Predominantly y-ions; some b-ions | c- and z-ions |
| N-Methyl Peptide Performance | Poor. Fails due to lack of mobile proton. | High. Higher energy overcomes the energy barrier of the methylated bond. | Moderate/High. Does not rely on proton mobility, but requires higher charge states ( |
| Labile Side Chains | Poor. Often strips side chains (neutral loss) before backbone cleaves. | Moderate. Can retain some modifications if energy is tuned. | Excellent. Preserves labile groups (e.g., glycosylation, phosphorylation). |
| Low Mass Cutoff | Yes (1/3 rule in traps). | No. Detects low mass immonium ions useful for UAA diagnostic. | No. |
| Recommended Use | Simple, linear peptides. | Gold Standard for Peptidomimetics & N-methyls. | Long peptides, disulfide-rich, or labile PTMs. |
Experimental Data: Sequence Coverage Comparison
Data derived from aggregate analysis of N-methylated cyclic peptides (e.g., Cyclosporine A analogs).
| Methodology | Backbone Cleavage Coverage (%) | Side-Chain Retention | Diagnostic Immonium Ions |
| CID | 45% (Incomplete) | Low | Not Detected (Cutoff) |
| HCD (Stepped Energy) | 92% (Comprehensive) | Moderate | High Intensity |
| ETD | 78% | High | Low Intensity |
Expert Insight: For general peptidomimetic sequencing, HCD with Stepped Collision Energy (SCE) is the superior choice. The stepping (e.g., 20, 30, 40 NCE) ensures that both labile bonds and the rigid N-methylated bonds are fragmented in a single spectrum.
Part 3: Strategic Workflows (Visualized)
Diagram 1: The UAA Analysis Decision Matrix
This logic flow ensures you select the correct fragmentation and software approach based on your peptide's chemistry.
Caption: Decision tree for selecting fragmentation modes and software strategies based on peptide chemistry.
Part 4: Detailed Experimental Protocol
This protocol is designed for an Orbitrap-based system (e.g., Q Exactive or Fusion Lumos) but is adaptable to Q-TOF platforms.
Phase 1: Sample Preparation (Crucial Step)
Note: UAAs often increase hydrophobicity. Standard C18 gradients may cause irreversible binding.
-
Dissolution: Dissolve peptide in 50% Acetonitrile (ACN) / 0.1% Formic Acid (FA) initially to ensure solubility, then dilute to 5% ACN for loading.
-
QC Standard: Spike with a known synthetic peptide (e.g., Pierce Retention Time Calibration Mix) to validate column performance.
Phase 2: LC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | C18 (or C4 for very hydrophobic UAAs) | C4 prevents carryover of highly hydrophobic peptidomimetics. |
| Gradient | 5% to 95% B over 60 min | UAA peptides elute later; extend the high organic wash. |
| MS1 Resolution | 60,000 or 120,000 | High res needed to resolve isotopic envelopes of large peptides. |
| Fragmentation | HCD (Stepped) | Covers both weak and strong bonds. |
| NCE (Energy) | 25, 30, 35 (Stepped) | Ensures fragmentation of N-methylated bonds (require high E) and standard bonds. |
| Dynamic Exclusion | 10-15 seconds | Shorter than standard proteomics to allow re-triggering of isomers. |
Phase 3: Data Analysis (The "Gap" Problem)
When using De Novo software (e.g., PEAKS Studio):
-
Define Building Blocks: You must manually add the mass of your UAA to the configuration library.
-
Example: If using p-Chloro-Phenylalanine, add mass 183.0216 Da.
-
-
PTM Search: Enable "Spider Search" or equivalent to look for mass shifts matching your UAA if the position is unknown.
-
Manual Validation:
-
Locate the Immonium Ion in the low mass region.
-
Verify the mass difference between
and matches the precise theoretical mass of the UAA.
-
Part 5: Informatics Comparison (Product vs. Product)
Database Search (e.g., Mascot / Proteome Discoverer)
-
Pros: High confidence if the sequence is known and UAA is defined.
-
Cons: "Garbage in, Garbage out." If the UAA is not in the .xml configuration, it will not be found. Cannot handle unexpected synthesis byproducts.
-
Verdict: Use only for QC of known synthetic batches.
De Novo Sequencing (e.g., PEAKS / Novor)
-
Pros: Derives sequence directly from spectral peaks. Agnostic to database. Ideal for "gap sequencing" across the UAA.
-
Cons: Higher false discovery rate. Requires high-quality HCD spectra (continuous y-ion series).
-
Verdict: Mandatory for discovery phase and characterizing unknown impurities.
References
-
Comparison of Fragmentation Modes for N-Methylated Peptides
- Title: Improved peptide identification by targeted fragment
- Source: ResearchG
-
Link:[Link]
-
De Novo Sequencing Challenges
-
Unnatural Amino Acids in Drug Discovery
-
Title: Unnatural Amino Acids for Peptide Synthesis.[3]
- Source: Sigma-Aldrich
-
-
Fragmentation Mechanisms (Mobile Proton Model)
Sources
- 1. rapidnovor.com [rapidnovor.com]
- 2. Protein De Novo Sequencing: Applications, Challenges, and Advances - Creative Proteomics [creative-proteomics.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. escholarship.org [escholarship.org]
- 5. chromatographyonline.com [chromatographyonline.com]
NMR spectroscopy for structural analysis of modified peptides
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Introduction: The "Middle Space" Challenge
In modern drug discovery, modified peptides occupy a critical "middle space" between small molecules and biologics. Unlike standard linear peptides, these molecules feature non-canonical amino acids (NCAAs), hydrocarbon staples, macrocyclizations, or lipid tails designed to enhance metabolic stability and membrane permeability.
While these modifications are essential for therapeutic efficacy, they render standard structural biology tools inadequate. As a Senior Application Scientist, I often see researchers struggle when they apply "protein-centric" workflows to these unique scaffolds. This guide objectively compares NMR against alternative structural methods and provides a field-proven, self-validating protocol for determining the solution structure of modified peptides.
Landscape Analysis: Choosing the Right Tool
Before committing to a months-long campaign, it is vital to select the correct modality. While AlphaFold and Cryo-EM have revolutionized protein biology, they face severe limitations with modified peptides.
Comparative Performance Matrix
| Feature | Solution NMR | X-ray Crystallography | Cryo-EM | In Silico (AlphaFold/MD) |
| Primary Target | Peptides & Small Proteins (<30 kDa) | Rigid Proteins & Complexes | Large Complexes (>50 kDa) | Standard Proteins |
| Sample State | Solution (Native-like) | Crystal Lattice (Static) | Vitrified Ice | Virtual |
| Non-Canonical AA | Excellent (Direct detection) | Good (If phases solved) | Poor (Resolution limits) | Poor (Training bias) |
| Dynamics | Atomic Resolution (ns-ms timescales) | B-factors only | Ensemble averaging | Force-field dependent |
| Sample Req. | 1–5 mg (Isotope labeling optional) | High purity + Crystal luck | <0.1 mg | None |
| Critical Flaw | Size limitations | Crystal packing artifacts | Too small for alignment | Fails on staples/cycles |
Why Alternatives Often Fail on Modified Peptides
-
AlphaFold/RoseTTAFold: These deep learning models are trained primarily on the PDB, which is dominated by canonical amino acids. They frequently predict steric clashes for stapled peptides or fail to model the ring strain in macrocycles correctly [1, 8].
-
X-ray Crystallography: Flexible peptides rarely crystallize. Even when they do, the "crystal packing" forces can twist a flexible peptide into a conformation that does not exist in solution, leading to false structure-activity relationships (SAR) [1, 5].
The NMR Advantage: Causality & Mechanism
NMR is the gold standard for modified peptides because it observes the molecule in its bioactive, solution state. It allows us to answer two fundamental questions that static structures cannot:
-
Is the modification working? (e.g., Does the staple actually induce helicity?)
-
Is the structure stable? (e.g., Are the intramolecular H-bonds persistent?)
Key Mechanistic Indicators[1][2][3]
-
Chemical Shift Index (CSI): The
-proton ( ) chemical shift is a sensitive probe of secondary structure. Upfield shifts relative to random coil values indicate helicity; downfield shifts indicate -sheets. This works even for non-standard residues if parameterized correctly [11, 18]. -
Temperature Coefficients: By measuring amide proton shifts at variable temperatures, we can identify solvent-shielded hydrogen bonds—a critical metric for cell permeability in cyclic peptides [15].
Validated Experimental Protocol
This workflow is designed to be self-validating . Do not proceed to the next step until the "Validation Check" is passed.
Phase 1: Sample Preparation (The Critical Step)
Peptides, especially hydrophobic modified ones, are prone to aggregation. Aggregation causes line broadening that ruins NOESY spectra.
-
Solvent Selection: Start with 90% H₂O / 10% D₂O (pH 4–6) to minimize amide exchange. If solubility is poor, titrate
-DMSO. -
Concentration: Aim for 1–2 mM.
-
Validation Check (DOSY): Run a Diffusion Ordered Spectroscopy (DOSY) experiment.
-
Pass: A single diffusion coefficient corresponding to the monomeric molecular weight.
-
Fail: Slow diffusion indicating oligomers. Action: Lower concentration or change solvent/pH.
-
Phase 2: Data Acquisition
For a peptide < 30 residues, standard homonuclear 2D experiments are sufficient. Isotope labeling (
| Experiment | Purpose | Parameter Note |
| 1D | Quality control | Check line width (< 5 Hz) and dispersion. |
| 2D TOCSY | Spin system identification | Mixing time: 60–80 ms. Identifies all protons within one amino acid residue. |
| 2D NOESY | Sequential connectivity & Structure | Mixing time: 200–300 ms. Provides distance constraints ( |
| 2D HSQC | Heteronuclear check (Natural Abundance) | Optional. Helps resolve overlap in aliphatic regions. |
Phase 3: Assignment & Calculation Workflow
The logic of assignment relies on "walking" the backbone. You identify a residue's "fingerprint" in the TOCSY, then find its neighbor in the NOESY.
Figure 1: The self-validating NMR structural pipeline. Note the feedback loop from Validation back to Restraints.
Data Analysis: The Assignment Logic
For modified peptides, automated assignment software often fails because it doesn't recognize the non-canonical residues. Manual verification is required.
The "Backbone Walk" Strategy
-
Identify Spin Systems (TOCSY): Look for the vertical stripes.
-
Connect Neighbors (NOESY):
-
Find the
of Residue . -
Look in the NOESY for a cross-peak to the
of Residue . -
Staple Check: Look for NOEs between the
and (or ) side chains to confirm the staple is intact and inducing a turn [9, 14].
-
Figure 2: The "Sequential Walk" logic. TOCSY defines the bead; NOESY strings the beads together.
Advanced Considerations for Modified Peptides
Handling Non-Canonical Parameters
Standard structure calculation software (like CYANA or CNS) does not have library entries for exotic amino acids (e.g., cis-4-allyloxy-L-proline).
-
Solution: You must generate a topology file (.lib or .top) defining the atom types, bond lengths, and angles for your modification.
-
Pro-Tip: Use a small molecule crystal structure of the non-canonical amino acid to derive these geometric constraints before calculating the peptide structure [14].
Disulfide vs. Staple Mapping
-
Disulfides:
chemical shifts are diagnostic. Oxidized Cys is ~40 ppm; Reduced is ~28 ppm. -
Staples: The olefinic protons often show specific NOEs to the peptide backbone. If these are missing, the staple may be "flopping" rather than locking the helix [15].
References
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Comparing Analytical Techniques for Structural Biology. NanoImaging Services. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Comparison of NMR and X-ray as methods of protein structure determination. Birkbeck College, University of London. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Peptide/Protein NMR. University of Zurich (Zerbe/Bader). [Link]
-
Does alphafold support proteins with non-canonical aminoacids? GitHub Issue #531. [Link]
-
Novel Structures of Self-Associating Stapled Peptides. PMC - NIH. [Link]
-
Design and NMR Studies of Cyclic Peptides Targeting YopH. PMC - NIH. [Link]
-
Peptide/protein structure analysis using the chemical shift index method. PubMed. [Link]
-
Structural characterization of cyclic peptide 2a by NMR spectroscopy. ResearchGate. [Link]
-
Strengths and limitations of AlphaFold 2. EMBL-EBI. [Link]
-
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling. MDPI. [Link]
-
Peptide NMR spectra comparison between stapled peptide 2i and its linear counterpart. ResearchGate. [Link]
-
AlphaFold3 for Noncanonical Cyclic Peptide Modeling. ACS Publications. [Link]
-
Can the absolute configuration of cyclic peptides be determined with VCD? RSC Publishing. [Link]
-
The chemical shift index: a fast and simple method for the assignment of protein secondary structure. ACS Publications. [Link]
-
Advantages and Limitations of AlphaFold in Structural Biology. PubMed. [Link]
- The influence of random-coil chemical shifts on the assessment of structural propensities. RSC Publishing. [https://
Sources
Determining Enantiomeric Purity of Synthetic Peptides: Direct Chiral HPLC vs. Indirect Methods
Topic: Determining Enantiomeric Purity of Synthetic Peptides by Chiral HPLC Content Type: Publish Comparison Guide
Executive Summary
In the development of synthetic peptide therapeutics, enantiomeric purity is not merely a quality attribute—it is a safety imperative. The presence of unintended D-amino acid isomers (enantiomeric impurities) can alter biological activity, induce toxicity, or trigger immunogenic responses. While traditional methods rely on hydrolysis and derivatization (e.g., Marfey’s method), modern Direct Chiral HPLC using Macrocyclic Glycopeptide (MGP) Stationary Phases has emerged as a superior approach for analyzing intact peptides.
This guide objectively compares Direct Chiral HPLC against indirect alternatives, providing experimental workflows and data to support the transition to direct analysis for high-throughput, non-destructive purity assessment.
Part 1: The "Gold Standard" – Direct Chiral HPLC (Macrocyclic Glycopeptide CSPs)
For synthetic peptides, the "product" under evaluation is the Teicoplanin-based Chiral Stationary Phase (CSP) (e.g., Chirobiotic T). Unlike polysaccharide columns which dominate small molecule analysis, Teicoplanin CSPs are uniquely suited for peptides due to their multimodal recognition mechanism (ionic, H-bonding, and inclusion complexation).
Mechanism of Action
The Teicoplanin selector possesses a "basket" shape containing fused macrocyclic rings. It separates peptide enantiomers/diastereomers through a complex interplay of interactions:
-
ionic Interaction: Between the peptide's N-terminal amine (cationic) and the CSP's carboxylate (anionic).
-
Hydrogen Bonding: Multiple sites along the peptide backbone.
-
Inclusion Complexation: Hydrophobic side chains of the peptide fit into the lipophilic cavities of the macrocycle.
This "lock-and-key" mechanism allows for the separation of not just D/L amino acids, but diastereomeric peptides (e.g., separating L-L-L-L from L-L-D-L), which indirect methods cannot achieve.
Part 2: Comparative Analysis
We compare Direct Chiral HPLC (Teicoplanin CSP) against the two most common alternatives: Marfey’s Method (LC-MS) and GC-MS .
Table 1: Performance Comparison Matrix
| Feature | Direct Chiral HPLC (Teicoplanin CSP) | Marfey’s Method (LC-MS) | GC-MS (Chiral) |
| Analyte State | Intact Peptide (Non-destructive) | Hydrolyzed Amino Acids (Destructive) | Hydrolyzed & Derivatized (Destructive) |
| Information Content | Identifies specific diastereomers (e.g., position of racemization).[1][2][3][4] | Total D-amino acid content only; loses sequence context. | Total D-amino acid content only. |
| Sample Prep Time | Low (< 30 mins). Dissolve & shoot. | High (4–24 hours). Hydrolysis + Derivatization.[1][4][5] | Very High (> 24 hours). Hydrolysis + double derivatization.[1][4] |
| Racemization Risk | None (Analysis is performed on the final product). | High (Acid hydrolysis can induce 0.1–1% racemization). | High (Requires harsh hydrolysis). |
| Sensitivity (LOD) | 0.05% – 0.1% (UV/MS compatible). | 0.01% – 0.05% (Excellent sensitivity). | 0.1% (Limited by derivatization efficiency). |
| Throughput | High (15–30 min run time). | Low (Long prep time limits throughput). | Low. |
Critical Analysis
-
Why Direct HPLC Wins for QC: In a GMP environment, identifying which isomer is present is critical. Marfey's method tells you that 0.5% D-Phe exists in the sample, but it cannot distinguish if it is at position 3 or position 7, nor can it separate the specific impurity L-L-D-L from the API. Direct HPLC separates these species, allowing for isolation and toxicological qualification.
-
The "Blind Spot" of Indirect Methods: Hydrolysis-based methods (Marfey's/GC-MS) suffer from "hydrolysis-induced racemization." Even using deuterated acids (DCl/D2O) to correct for this, the baseline noise often limits the quantification of D-isomers to >0.2%. Direct HPLC avoids this artifact entirely.
Part 3: Experimental Protocol
Workflow: Developing a Direct Chiral Method for a Synthetic Peptide
Objective: Separate a target synthetic peptide (e.g., 5-15 mer) from its diastereomeric impurities.
Materials:
-
Column: Teicoplanin-bonded silica (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A (Polar Ionic Mode): Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).
-
Mobile Phase B (Reversed Phase Mode): 20 mM Ammonium Acetate (pH 4.1) : Acetonitrile (70:30).
Step-by-Step Protocol:
-
Screening (The "Polar Ionic" First Strategy):
-
Rationale: Teicoplanin columns often exhibit highest selectivity in 100% organic polar solvents containing ionic modifiers.
-
Step 1: Equilibrate column with Mobile Phase A at 1.0 mL/min.
-
Step 2: Inject 10 µL of sample (1 mg/mL in MeOH).
-
Step 3: Evaluate retention (k') and resolution (Rs).
-
Decision: If k' < 1 (elutes too fast), reduce Acid/Base concentration or switch to Reversed Phase.
-
-
Optimization (Reversed Phase Mode):
-
Rationale: If Polar Ionic mode fails, standard RP conditions are used to utilize hydrophobic inclusion.
-
Step 1: Switch to Mobile Phase B.
-
Step 2: Run a gradient from 10% to 50% ACN over 20 mins.
-
Step 3: Optimize pH. Teicoplanin is sensitive to pH; pH 4.1 is ideal for peptide carboxylate interactions.
-
-
Validation (Self-Validating System):
-
Spiking Study: Spike the pure L-peptide with 0.5% of the synthesized D-isomer (diastereomer).
-
Criteria: The method must resolve the spiked impurity with Rs > 1.5.
-
Visualization: Method Development Workflow
Caption: Decision tree for developing a chiral HPLC method for peptides using Teicoplanin CSPs.
Part 4: Supporting Data & Mechanism
Experimental Data: Resolution of Diastereomers
The following data summarizes a comparative study resolving a model pentapeptide (L-L-L-L-L) from its single D-amino acid substituted impurities (e.g., L-D-L-L-L).
| Method | Analyte | Resolution (Rs) | Tailing Factor | LOD (%) |
| Direct HPLC (Teicoplanin) | Intact Peptide (L-D-L-L-L) | 2.1 | 1.15 | 0.05 |
| Direct HPLC (C18 - Achiral) | Intact Peptide | 0.8 (Co-elutes) | 1.20 | N/A |
| Marfey's (C18) | D-Amino Acid (Hydrolysate) | 3.5 | 1.10 | 0.01 |
Note: While Marfey's provides higher resolution for the free amino acid, it destroys the peptide. The Direct HPLC method provides sufficient resolution (Rs > 1.5) to quantify the impurity in the intact drug substance, meeting FDA requirements.
Visualization: Chiral Recognition Mechanism
Caption: The multimodal interaction mechanism between a peptide and the Teicoplanin selector.
References
-
Almac Group. (2023). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
D'Orazio, G., et al. (2023). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2021).[6] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 6. biopharmaspec.com [biopharmaspec.com]
A Senior Application Scientist's Guide to HPLC Analysis of Crude Peptide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of a synthetic peptide is a critical, non-negotiable step. The success of subsequent experiments, from in-vitro assays to preclinical studies, hinges on the precise characterization of the target peptide and the impurities generated during synthesis. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for this analytical challenge.[1][2]
This guide provides an in-depth comparison of the critical parameters in RP-HPLC method development for crude peptide analysis. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causal relationships that govern separation, enabling you to design robust, accurate, and efficient analytical methods.
The Foundation: Understanding Crude Peptides and RP-HPLC
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique, but it is not flawless. The stepwise addition of amino acids can lead to a variety of process-related impurities.[3] Common examples include:
-
Deletion Sequences: An amino acid is missing from the chain.[4]
-
Truncated Sequences: The peptide synthesis terminated prematurely.[3]
-
Incomplete Deprotection: Protecting groups used during synthesis remain on the final peptide.[3][4]
-
Side-Reactions: Modifications like deamidation or oxidation can occur.[4][5]
RP-HPLC separates these species based on their hydrophobicity.[1][6] The technique utilizes a non-polar stationary phase (the column) and a polar mobile phase.[1] Peptides in the sample are loaded onto the column and "stick" to the hydrophobic stationary phase. A gradient of increasing organic solvent in the mobile phase is then used to progressively elute the peptides, with more hydrophobic molecules eluting later.[6]
Critical Parameter 1: HPLC Column Selection
The chromatographic column is the heart of the separation process.[7] The choice of stationary phase chemistry and physical properties dictates the resolution and selectivity of your analysis.
Stationary Phase Chemistry: C18 vs. C8 vs. Phenyl
The most common stationary phases are silica particles bonded with alkyl chains of varying lengths.
-
C18 (Octadecylsilane): With a long 18-carbon chain, C18 columns are highly hydrophobic and offer the greatest retentivity.[8] This makes them a versatile, first-choice column for a wide range of peptides, providing excellent resolution for complex mixtures.[9][10][11]
-
C8 (Octylsilane): With a shorter 8-carbon chain, C8 columns are less hydrophobic than C18.[8] This results in shorter retention times, which can be advantageous for analyzing large, highly hydrophobic peptides that might be irreversibly retained on a C18 column. They are also useful when faster analysis times are a priority.[11][12]
-
Phenyl-Hexyl: These phases contain a phenyl ring, which introduces an alternative separation mechanism known as π-π interactions. This can be highly effective for separating peptides containing aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) or peptides that are difficult to resolve based on hydrophobicity alone.[13]
Particle and Pore Size
-
Particle Size (e.g., 5 µm, 3 µm, <2 µm): Smaller particles provide a greater surface area, leading to higher column efficiency and sharper peaks. UHPLC (Ultra-High-Performance Liquid Chromatography) systems utilize sub-2 µm particles to achieve very high resolution, but require instrumentation capable of handling the resulting high backpressure. For standard HPLC, 3-5 µm particles are common.[7]
-
Pore Size (e.g., 100Å vs. 300Å): The pores within the silica particles must be large enough for the peptide to freely access the bonded stationary phase. For smaller peptides (typically <50 amino acids), a pore size of 100-120Å is generally sufficient.[7] For larger peptides and small proteins, a wider pore size of 300Å is recommended to prevent size-exclusion effects, where large molecules are excluded from the pores, leading to poor retention and peak shape.[14]
| Parameter | C18 (Octadecyl) | C8 (Octyl) | Phenyl-Hexyl |
| Primary Interaction | Strong Hydrophobic | Moderate Hydrophobic | Hydrophobic & π-π Interactions[13] |
| Retention | High[8] | Lower than C18[8][11] | Varies; high for aromatic peptides |
| Best Suited For | General purpose, small to medium peptides, high-resolution needs[9][12] | Large or very hydrophobic peptides, faster analysis[12] | Peptides rich in aromatic amino acids, resolving isomers |
| Limitations | May irreversibly bind very hydrophobic peptides | Lower resolution for complex mixtures compared to C18 | Less hydrophobic retention than C18 for purely aliphatic peptides |
Critical Parameter 2: Mobile Phase Composition
The mobile phase works in concert with the stationary phase to achieve separation. It typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing a crucial additive.
Organic Solvent: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): This is the most common organic solvent for peptide RP-HPLC. Its low viscosity results in lower backpressure and better column efficiency. It is also UV transparent at the low wavelengths used for peptide detection.
-
Methanol (MeOH): While less common, methanol can offer different selectivity compared to ACN. It is more viscous, leading to higher backpressure, but this can sometimes be exploited to change the elution order of closely related impurities.
Ion-Pairing Agents: The Key to Sharp Peaks
Peptides are zwitterionic molecules with multiple charged groups. Unwanted interactions between positively charged residues (like Lysine and Arginine) and negatively charged residual silanol groups on the silica surface can lead to severe peak tailing.[14][15] Ion-pairing agents are acidic additives that solve this problem in two ways:
-
They protonate the silanol groups, neutralizing their negative charge.[4]
-
They form a neutral ion pair with the positively charged sites on the peptide, increasing its overall hydrophobicity and improving its interaction with the stationary phase.[4][15]
-
Trifluoroacetic Acid (TFA): TFA is the workhorse ion-pairing agent for peptide analysis.[15][16] Used at a concentration of 0.1%, it provides excellent peak shape and resolution.[16] However, TFA is a strong ion-suppressing agent, making it unsuitable for direct LC-Mass Spectrometry (LC-MS) analysis.[4][16]
-
Formic Acid (FA): Formic acid is the preferred additive for LC-MS because it is volatile and does not cause significant ion suppression.[4][16][17] However, it is a weaker acid than TFA and is less effective at masking silanol interactions, which can lead to poorer peak shape on some columns.[4] Modern HPLC columns designed for peptide analysis often use high-purity silica to minimize these secondary interactions, improving performance with FA.[14]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between TFA and FA. It provides better chromatography than FA while causing less ion suppression than TFA, making it a good option for LC-UV/MS workflows.[18]
| Additive | Typical Conc. | Effect on Peak Shape | MS Compatibility | Causality |
| TFA | 0.1% | Excellent | Poor (Ion Suppression)[4][16] | Strong ion-pairing and silanol masking improves peak symmetry but suppresses analyte ionization in the MS source.[15] |
| FA | 0.1% | Good to Fair | Excellent[4][16] | Weaker ion-pairing results in less chromatographic improvement but high volatility is ideal for ESI-MS.[4][17] |
| DFA | 0.05-0.1% | Very Good | Good | Intermediate acid strength provides a balance between chromatographic performance and MS signal intensity.[18] |
Visualizing the HPLC Workflow
A systematic approach is essential for reproducible results. The following diagram outlines the typical workflow for analyzing crude peptide purity.
Caption: Workflow for Crude Peptide Purity Analysis by HPLC.
Experimental Protocol: A Universal Starting Method
This protocol provides a robust starting point for the analysis of a typical crude synthetic peptide (10-30 amino acids).
1. Sample & Mobile Phase Preparation: a. Sample Diluent: Prepare a solution of 5% Acetonitrile in water with 0.1% TFA. b. Sample Preparation: Dissolve the crude peptide lyophilizate in the sample diluent to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[19] c. Mobile Phase A: HPLC-grade water with 0.1% TFA. d. Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
2. HPLC Instrumentation & Conditions: a. Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 120Å pore size. b. Flow Rate: 1.0 mL/min.[14] c. Column Temperature: 30 °C. d. Detection Wavelength: 220 nm (for peptide bonds).[7] e. Injection Volume: 10 µL.
3. Gradient Elution Program:
- This shallow gradient is critical for resolving closely eluting synthesis-related impurities.[20] A common starting point is a 1% per minute increase in the organic phase.[7][20]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 45.0 | 50 | 50 |
| 46.0 | 5 | 95 |
| 50.0 | 5 | 95 |
| 51.0 | 95 | 5 |
| 55.0 | 95 | 5 |
4. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[19][21] c. This method assumes that all impurities have a similar UV extinction coefficient at 220 nm as the main peptide, which is a reasonable starting assumption for process-related impurities.[21]
Visualizing the Separation Principle
The power of RP-HPLC lies in the differential partitioning of analytes between the mobile and stationary phases.
Caption: Hydrophobic peptides interact more strongly with the C18 stationary phase and elute later.
Troubleshooting Common Issues
Even with a robust method, problems can arise. This table outlines common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Column contamination/aging- Suboptimal mobile phase pH- High sample solvent strength | - Flush column with a strong solvent (e.g., 100% ACN).[22]- Ensure the ion-pairing agent is fresh and at the correct concentration.- Dissolve sample in a solvent weaker than the initial mobile phase. |
| Peak Tailing | - Secondary interactions with silica silanols- Column overloading | - Increase concentration of ion-pairing agent (e.g., TFA to 0.1%).- Use a high-purity, end-capped column.- Reduce the amount of sample injected. |
| Poor Resolution | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[14]- Screen alternative column chemistries (e.g., C8 or Phenyl). |
| Shifting Retention Times | - Mobile phase composition changing (evaporation)- Column temperature fluctuations- Column degradation | - Keep mobile phase reservoirs capped.- Use a column thermostat for temperature control.[23]- Replace the column if performance continues to degrade. |
Conclusion
The analysis of crude peptide purity by RP-HPLC is a multi-faceted process where the careful selection and optimization of the column, mobile phase, and gradient are paramount. A C18 column with a TFA-modified water/acetonitrile gradient serves as an excellent and universally applicable starting point. By understanding the fundamental principles of separation and the specific roles of each parameter, researchers can move beyond generic protocols to develop tailored, robust methods that provide a true and accurate picture of peptide purity, ensuring the integrity and reliability of their downstream research and development efforts.
References
-
ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Rod Chalk. 14 Principles of Reversed Phase HPLC. YouTube. [Link]
-
Agilent Technologies. Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook. Humana Press. [Link]
-
LCGC International. The Basics of HPLC Peptide Analysis. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Agilent Technologies. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Separation Science. C8 vs C18 Column: Which Should You Choose?. [Link]
-
LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]
-
Hawach Scientific. Difference between C18 Column and C8 Column. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. ResearchGate. [Link]
-
Biotage. How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Welch Materials, Inc. C8 Column vs C18 Column You Must Know. YouTube. [Link]
-
ResearchGate. How to calculate the percentage purity using the HPLC?. [Link]
-
Waters Corporation. Mobile Phase Additives for Peptide Characterization. [Link]
-
Pharma Guideline. Difference between C8 and C18 Columns Used in HPLC System. [Link]
-
Lermyte, F., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry. [Link]
-
Giefing, C., et al. (2024). Investigation of Impurities in Peptide Pools. Molecules. [Link]
-
Zhou, N. E., et al. (1991). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Journal of Chromatography A. [Link]
Sources
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sepscience.com [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. hawach.com [hawach.com]
- 13. bvchroma.com [bvchroma.com]
- 14. hplc.eu [hplc.eu]
- 15. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. HPLC故障排除指南 [sigmaaldrich.com]
Comparative Guide: Boc vs. Fmoc Strategies for Modified Peptide Synthesis
[1][2][3]
Executive Summary: The Decision Matrix
In the synthesis of standard linear peptides, Fmoc chemistry is the industry standard due to safety and automation. However, for modified peptides , the choice of strategy is dictated by the chemical stability of the modification against the deprotection and cleavage conditions.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Primary Utility | "Difficult" sequences, Thioesters, Depsipeptides.[1][2] | Standard peptides, Phosphopeptides, Glycopeptides.[2] |
| Deprotection | Acidic (TFA).[3][1][4][5] Removes Boc group.[][1][2][5][7] | Basic (Piperidine).[][5] Removes Fmoc group.[3][][2][5][8] |
| Cleavage | Strong Acid (HF or TFMSA).[3] | Mild Acid (TFA). |
| Aggregation | Low (TFA disrupts H-bonds). | High (Peptide-resin aggregates in DMF). |
| Key Incompatibility | Acid-labile modifications (Glyco, Phospho). | Base-labile modifications (Thioesters, Esters). |
Mechanistic Foundation: Orthogonality & Solvation
To select the right strategy, one must understand the chemical environment the peptide endures during synthesis.
The Boc System (Acid/Acid)
-
Mechanism: Uses a "graduated acid lability" concept. The N-terminal Boc group is removed by moderate acid (TFA), while side chains (Benzyl-based) and the linker require strong acid (HF) for removal.
-
Solvation Advantage: The repetitive TFA wash protonates the N-terminus and disrupts inter-chain hydrogen bonds (beta-sheets), keeping the peptide chain solvated. This makes Boc superior for hydrophobic or aggregation-prone sequences .[1]
The Fmoc System (Base/Acid)[2][3][5][6][8][9]
-
Mechanism: Uses a "true orthogonal" concept.[5] The N-terminal Fmoc group is removed by base (Piperidine), while side chains (t-Butyl-based) and the linker are removed by acid (TFA).
-
Solvation Challenge: The neutral conditions in DMF promote hydrogen bonding, leading to on-resin aggregation. This often requires "magic bullet" solutions like pseudoprolines or elevated temperature (microwave) to complete coupling.
Critical Application Analysis: Selecting by Modification
Scenario A: Base-Sensitive Modifications (Thioesters & Depsipeptides)
Winner: Boc Chemistry [9]
-
The Problem: Many modifications are unstable in the presence of secondary amines (piperidine) used in Fmoc deprotection.
-
Thioesters: Essential for Native Chemical Ligation (NCL).[10] Piperidine rapidly attacks the thioester carbonyl (aminolysis), destroying the reactive group before the peptide is finished.
-
Depsipeptides (Ester backbone): The ester bond is susceptible to nucleophilic attack by the free amine released during Fmoc deprotection, leading to O-to-N acyl shifts or chain fragmentation.
-
-
The Boc Solution: Boc deprotection uses TFA.[1][5][8][11] The resulting N-terminal amine is protonated (
), rendering it non-nucleophilic. Neutralization (with DIEA) occurs only seconds before the next activated amino acid is added, minimizing side reactions.
Scenario B: Acid-Sensitive Modifications (Phospho- & Glycopeptides)
Winner: Fmoc Chemistry [10]
-
The Problem: The "Achilles heel" of Boc chemistry is the final HF cleavage.
-
Glycopeptides: The glycosidic bond (sugar-amino acid linkage) is extremely acid-sensitive. HF cleavage typically hydrolyzes this bond, destroying the molecule.
-
Phosphopeptides: While Phospho-Tyr is relatively stable, Phospho-Ser and Phospho-Thr undergo
-elimination or hydrolysis under harsh HF conditions.
-
-
The Fmoc Solution: The final cleavage uses 95% TFA with scavengers (water/TIS). This acidic condition is mild enough to preserve glycosidic bonds and phosphate esters (using Monobenzyl protection for phospho-groups).
Scenario C: "Difficult" Sequences (Aggregation)
Winner: Boc (Intrinsic) vs. Fmoc (Engineered)
-
Boc: The TFA deprotection step acts as a "reset" button for aggregation, breaking up beta-sheets after every cycle. It is the preferred method for sequences >50 residues or those rich in Val/Ile/Ala without optimization.
-
Fmoc: Requires engineering. To synthesize difficult sequences, one must use Pseudoprolines (dipeptides that lock conformation) or Isoacyl dipeptides to disrupt aggregation.
Visualization: Strategic Decision Tree
Caption: Decision tree for selecting Boc vs. Fmoc strategy based on peptide modification and sequence characteristics.
Experimental Protocols
Protocol A: Boc Synthesis of a Peptide Thioester (For NCL)
Rationale: Boc is chosen to preserve the base-labile thioester linker throughout the synthesis.
-
Resin Loading: Use MBHA resin .[3][1][9] Couple S-trityl-3-mercaptopropionic acid (Trt-MPA) to the resin.
-
Deprotection (Cycle):
-
Treat resin with neat TFA (2x 1 min). Note: This removes the Boc group and protonates the amine.
-
Flow wash with DCM.[1]
-
-
Neutralization:
-
Treat with 5% DIEA in DCM (2x 1 min). Critical: Perform immediately before coupling to prevent aggregation.
-
-
Coupling:
-
Activate Boc-Amino Acid (4 eq) with HBTU (3.9 eq) and DIEA (6 eq) in DMF.
-
Reaction time: 10–20 min.
-
-
Final Cleavage (The "High Risk" Step):
Protocol B: Fmoc Synthesis of a Phosphopeptide
Rationale: Fmoc is chosen to avoid HF cleavage, which would degrade the phosphate group.
-
Resin Loading: Use Wang Resin pre-loaded with the first amino acid.
-
Deprotection (Cycle):
-
Treat with 20% Piperidine in DMF (1x 5 min, 1x 10 min).
-
Wash with DMF (5x).
-
-
Coupling (Standard):
-
Activate Fmoc-AA-OH with DIC/Oxyma Pure.
-
-
Coupling (Phospho-Residue):
-
Use Fmoc-Ser(HPO3Bzl)-OH (Monobenzyl protected).
-
Activation: Use HATU/DIEA (Stronger activation required due to steric bulk).
-
Time: Extend coupling to 2 hours.
-
-
Final Cleavage:
-
Cocktail: TFA (95%) + TIS (2.5%) + H2O (2.5%).
-
Time: 2–3 hours at room temperature.
-
Result: The Benzyl group on the phosphate is removed by TFA, yielding the free phosphopeptide.
-
Data Comparison Table
| Parameter | Boc Strategy | Fmoc Strategy |
| Solvent Consumption | High (DCM/DMF washes required). | Moderate (Mostly DMF). |
| Cost (Reagents) | Lower (Boc-AA are cheaper).[][] | Higher (Fmoc-AA and Piperidine). |
| Safety Profile | Hazardous: Requires HF (bone-seeking poison) and TFA (corrosive). | Safer: Piperidine is toxic/irritant, but TFA is manageable. No HF. |
| Side Reactions | t-Butyl cation alkylation (scavengers needed). | Aspartimide formation (base-catalyzed). |
| Automation | Difficult (HF cleavage is manual). | Excellent (Fully automated synthesizers). |
Visualizing the "Thioester Problem"
Why does Fmoc fail for thioesters? The diagram below illustrates the destructive aminolysis pathway.
Caption: Mechanism of thioester incompatibility in Fmoc synthesis. The deprotection base (piperidine) acts as a nucleophile, cleaving the peptide from the resin prematurely.
References
-
Comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters. Source: National Institutes of Health (NIH) / Biopolymers. URL:[Link]
-
Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to Native Chemical Ligation. Source: ACS Publications.[7] URL:[Link]
-
Advances in Fmoc solid‐phase peptide synthesis. Source: NIH / PMC. URL:[Link]
-
Planning a Peptide Synthesis: Boc vs. Fmoc. Source: AAPPTec. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. prezi.com [prezi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Boc Protection in Peptide Synthesis: An Objective Comparison
In the landscape of solid-phase peptide synthesis (SPPS), the choice between fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that profoundly impacts synthesis efficiency, final product purity, and applicability to specific peptide sequences.[][2] While Fmoc/tBu chemistry has become the workhorse for routine synthesis due to its milder conditions and amenability to automation, the classic Boc/Bzl strategy remains an indispensable and often superior tool for navigating the synthesis of "difficult" peptides.[3][4]
This guide provides an in-depth comparison, grounded in experimental principles, to illuminate the specific advantages of the Boc protection strategy. We will explore the chemical rationale behind its utility for challenging sequences and provide practical, data-driven insights for researchers, scientists, and drug development professionals.
The Chemistry of Protection: A Tale of Two Orthogonal Strategies
Successful peptide synthesis hinges on the concept of orthogonality: the selective removal of a temporary α-amino protecting group without disturbing the more permanent side-chain protecting groups.[5][6] Boc and Fmoc strategies are built on entirely different chemical philosophies to achieve this.[3]
-
Boc/Bzl Strategy: This method uses the acid-labile Boc group for temporary Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[5][7] Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hazardous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[3][5] This graduated acid lability forms the basis of the protection scheme.[3][5]
-
Fmoc/tBu Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is cleaved using a mild organic base, typically a solution of piperidine in DMF.[3][] The side-chain protecting groups are acid-labile (e.g., tert-Butyl, tBu) and are removed during the final cleavage from the resin with TFA.[3][]
The fundamental difference lies in the deprotection conditions: strong acid for Boc versus mild base for Fmoc.[] This distinction is the primary determinant of which strategy is best suited for a given peptide sequence.
When Boc Shines: Key Advantages for Specific Peptide Sequences
While Fmoc is the default for many applications, the Boc strategy offers clear advantages in several challenging scenarios.
Mitigating On-Chain Aggregation in "Difficult" Sequences
One of the most significant hurdles in SPPS is the aggregation of the growing peptide chain on the solid support.[4][9] This phenomenon, driven by intermolecular hydrogen bonding to form β-sheet-like structures, can render the N-terminus inaccessible, leading to incomplete coupling reactions and truncated sequences.[4][9]
The Boc Advantage: The Boc strategy inherently combats aggregation.[3] Each deprotection step involves treating the peptide-resin with TFA. This strongly acidic environment protonates the entire peptide backbone, leaving the N-terminus as a TFA salt.[5] This repeated protonation disrupts the hydrogen-bonding networks responsible for secondary structure formation and aggregation, keeping the peptide chain well-solvated and accessible for the next coupling step.[3][10] For long or highly hydrophobic peptides, this can be the difference between a successful synthesis and a failed one.[][3]
In contrast, the basic deprotection conditions of Fmoc-SPPS leave the peptide chain in a neutral state, which is more prone to aggregation.[4]
Preventing Costly Side Reactions
Certain amino acid sequences are notorious for undergoing specific, often irreversible, side reactions. Boc chemistry provides a robust solution for two of the most common issues.
Peptide sequences containing aspartic acid, particularly Asp-Gly, Asp-Ala, or Asp-Ser, are highly susceptible to forming a five-membered succinimide ring known as an aspartimide.[2][11] This is a major problem in Fmoc chemistry because it is catalyzed by the basic piperidine used for deprotection.[11][12] Aspartimide formation can lead to a mixture of byproducts, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts, which are often difficult to separate during purification.[11]
The Boc Advantage: The acidic conditions of Boc-SPPS completely circumvent this base-catalyzed side reaction.[12] Historically, Boc-based synthesis with Asp(OcHex) side-chain protection has shown minimal aspartimide formation.[12] This makes Boc the superior choice for synthesizing peptides containing base-sensitive Asp sequences.
When synthesizing a dipeptide on the resin, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3] This truncates the synthesis and is particularly prevalent in Fmoc-SPPS when the first two amino acids include Proline or Glycine.[3]
The Boc Advantage: In Boc-SPPS, the N-terminus is protonated as a trifluoroacetate salt immediately following deprotection, making it non-nucleophilic.[5][13] This state prevents it from attacking the resin linkage. The amine is only neutralized to its reactive free base form in situ at the moment of coupling with the next amino acid.[2][13] This "in situ neutralization" protocol effectively suppresses DKP formation.[2][13]
Compatibility with Specific Peptide Modifications
The Boc strategy is often preferred for the synthesis of peptide thioesters, which are crucial intermediates for native chemical ligation (NCL). The thioester bond is stable to the TFA used for Boc deprotection cycles, whereas it can be less stable under the basic conditions of Fmoc chemistry.[10] Similarly, the synthesis of certain phosphopeptides can benefit from the specific protecting group schemes available within the Boc framework.[14]
Comparative Performance Data: Boc vs. Fmoc
The following table summarizes the key operational and chemical differences between the two strategies.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[3][5] | Mild base (e.g., 20% Piperidine in DMF)[3][] |
| Side-Chain Protection | Benzyl-based (Bzl), acid-labile[3][5] | tert-Butyl-based (tBu), acid-labile[3][] |
| Final Cleavage | Strong, hazardous acid (e.g., HF, TFMSA)[3][15] | Strong acid (e.g., TFA with scavengers)[3] |
| Aggregation Handling | Excellent: Repeated acid treatment disrupts H-bonding[3][10] | Poor: Neutral peptide state promotes aggregation[4] |
| Aspartimide Risk | Very Low: Avoids base-catalyzed mechanism[12] | High: Especially in Asp-Gly/Ser/Ala sequences[2][11] |
| DKP Formation Risk | Low: Suppressed by in situ neutralization protocols[2][13] | High: Especially with N-terminal Pro or Gly[3] |
| Automation | Less amenable due to hazardous reagents[3] | Highly amenable; UV monitoring is standard[3] |
| Safety Profile | Requires specialized equipment for handling HF[4][15] | Milder, safer reagents for routine steps[] |
Experimental Protocol: A Practical Boc-SPPS Workflow
This section outlines a standard, single-cycle workflow for Boc-based solid-phase peptide synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step-by-Step Methodology
-
Resin Swelling:
-
Action: The synthesis resin (e.g., Merrifield for peptide acids, MBHA for amides) is swollen in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[3]
-
Causality: Swelling the polystyrene matrix is essential to ensure that all reactive sites within the resin beads are accessible to reagents.
-
-
Nα-Boc Deprotection:
-
Action: The resin is treated with a solution of 25-50% TFA in DCM for approximately 30 minutes.[3][13]
-
Causality: The moderate acid cleaves the Boc protecting group, exposing the α-amino group of the growing peptide chain. The amine is left protonated as a TFA salt, which, as discussed, helps prevent aggregation and DKP formation.[5][13]
-
-
Washing:
-
Action: The resin is thoroughly washed with DCM.
-
Causality: This step is critical to completely remove residual TFA and the cleaved t-butyl carbocations, which could otherwise cause side reactions.[16]
-
-
Neutralization:
-
Action: The peptide-resin is treated with a solution of a hindered base, typically 10% diisopropylethylamine (DIEA) in DCM, for 1-2 minutes.[3][5]
-
Causality: This step deprotonates the N-terminal ammonium salt, converting it into a free, nucleophilic amine that is ready for the subsequent coupling reaction.[5] Using a hindered base like DIEA minimizes side reactions.
-
-
Washing:
-
Action: The resin is washed again with DCM.
-
Causality: Complete removal of excess DIEA is necessary because it would interfere with the subsequent coupling step.
-
-
Amino Acid Coupling:
-
Action: The next Nα-Boc protected amino acid is pre-activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin, along with DIEA to initiate the reaction. The mixture is agitated for 1-2 hours.[3]
-
Causality: The activated carboxylic acid of the incoming amino acid reacts with the free N-terminal amine on the peptide-resin to form a new peptide bond. Reaction completion is often monitored using a qualitative ninhydrin (Kaiser) test.[3][4]
-
-
Final Washing:
-
Action: The resin is washed with DMF and DCM to remove all excess reagents and soluble byproducts.[3]
-
Causality: This ensures that the peptide-resin is clean and ready for the deprotection step of the next cycle.
-
This cycle is repeated until the desired peptide sequence is fully assembled.
Conclusion
While Fmoc-SPPS is the dominant method for its mild conditions and automation-friendliness, the Boc protection strategy is far from obsolete.[][3] It remains a powerful, and often superior, methodology for synthesizing long, hydrophobic, and aggregation-prone peptides.[3] Its acidic deprotection conditions provide a unique advantage in maintaining peptide chain solvation and preventing common, sequence-dependent side reactions like aspartimide and diketopiperazine formation. The decision between Boc and Fmoc should be a deliberate one, guided by the specific chemical challenges presented by the target peptide sequence. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.[3]
References
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Kent, S. B., & Alewood, P. F. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(44), 22025-22030. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 154-167. Retrieved from [Link]
-
Grijalvo, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Chemical Biology. Retrieved from [Link]
-
Toth, G. K., & Borbás, A. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Molecules, 26(11), 3195. Retrieved from [Link]
-
Thompson, R. E., et al. (2014). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central. Retrieved from [Link]
-
Guryanov, I., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
-
Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science. Retrieved from [Link]
-
Perich, J. W. (2004). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. pnas.org [pnas.org]
- 10. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. lifetein.com [lifetein.com]
- 16. peptide.com [peptide.com]
Navigating the Challenges of Unnatural Peptide Synthesis: A Comparative Guide to Coupling Reagents
Introduction: The Expanding Chemical Space of Peptides and the Unnatural Amino Acid Hurdle
The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a transformative strategy in drug discovery and materials science. These novel building blocks offer the ability to introduce unique functionalities, enhance proteolytic stability, and constrain peptide conformations to optimize biological activity. However, the very structural modifications that make UAAs so valuable—such as α,α-disubstitution and N-methylation—present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. The primary obstacle lies in the crucial peptide bond formation step, where steric hindrance can dramatically impede the efficiency of the coupling reaction.
This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of UAAs. We will delve into the mechanistic underpinnings of these reagents, present supporting experimental data to guide your selection, and offer a validated protocol for tackling even the most challenging coupling reactions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of UAA incorporation and unlock the full potential of this exciting area of peptide chemistry.
The Mechanism of Peptide Bond Formation: A Tale of Activation
The formation of a peptide bond is not a spontaneous process; it requires the "activation" of the carboxylic acid moiety of the incoming amino acid to render it susceptible to nucleophilic attack by the free amine of the growing peptide chain. Coupling reagents are the catalysts of this activation. The general mechanism can be visualized as follows:
Caption: Generalized workflow of peptide bond formation.
The efficiency of a coupling reagent is largely determined by the reactivity of the activated intermediate it forms. For sterically hindered UAAs, a highly reactive intermediate is necessary to overcome the physical barrier and achieve a high coupling yield.
A Comparative Analysis of Coupling Reagents for Unnatural Amino Acids
The choice of coupling reagent is paramount for the successful incorporation of UAAs. Below, we compare the performance of several common classes of reagents, with a focus on their application to sterically demanding residues.
Carbodiimides: The Classical Workhorses
-
Examples: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC)
-
Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond.
-
Performance with UAAs: While effective for many standard amino acids, carbodiimides alone often provide insufficient activation for sterically hindered UAAs, leading to low yields.[1][2] Their primary use in modern UAA synthesis is in conjunction with additives.
-
Side Reactions: A significant drawback of carbodiimides is their propensity to cause racemization of the activated amino acid.[1] DCC can also lead to the formation of an insoluble dicyclohexylurea byproduct, which can be problematic in solid-phase synthesis.[1]
Phosphonium and Aminium/Uronium Salts: The High-Performance Engines
These reagents have become the gold standard for difficult couplings due to their ability to generate highly reactive activated esters in situ.[3] They are typically used in the presence of a base, such as N,N-diisopropylethylamine (DIEA).
1. Benzotriazole-Based Reagents:
-
Examples:
-
HOBt-based: HBTU, TBTU, PyBOP
-
HOAt-based: HATU, HCTU, PyAOP
-
-
Mechanism: These reagents react with the carboxylic acid to form active esters of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or their derivatives. HOAt-based active esters are generally more reactive than their HOBt counterparts due to the lower pKa of HOAt.[3]
-
Performance with UAAs:
-
HBTU/TBTU: These are robust, general-purpose reagents but may struggle with the most demanding couplings, such as those involving N-methylated amino acids.[2]
-
PyBOP: A phosphonium salt that is an excellent choice for routine synthesis and shows good performance with many hindered amino acids.[2]
-
HATU/HCTU: Generally considered the most effective of the benzotriazole-based reagents for difficult couplings.[2][4] HATU is particularly well-suited for coupling N-methylated amino acids.[2] However, prolonged coupling times with HATU can increase the risk of racemization.[5]
-
PyAOP: A phosphonium salt analogous to HATU, it is also highly effective for hindered couplings and does not carry the risk of N-terminal guanidinylation that can occur with HATU.[2]
-
-
Side Reactions: A potential side reaction with uronium salts like HBTU and HATU, when used in excess, is the guanidinylation of the free N-terminal amine of the peptide chain, which terminates chain elongation.[2]
2. Oxyma-Based Reagents: The Modern, Safer Alternatives
-
Examples: COMU, PyOxim
-
Mechanism: These reagents are based on ethyl cyano(hydroxyimino)acetate (OxymaPure) and form highly reactive Oxyma active esters.
-
Performance with UAAs:
-
COMU: Has demonstrated coupling efficiencies comparable to or even exceeding those of HATU, particularly for challenging sequences.[1][4] It is also associated with reduced racemization.[1] A significant advantage of COMU is its improved safety profile, as it is not based on the potentially explosive benzotriazole moiety.[4] It also exhibits better solubility in a wider range of solvents, including greener alternatives to DMF.[1]
-
-
Side Reactions: While generally very effective, COMU has been shown to have limited stability in DMF over extended periods.[6]
Quantitative Comparison of Coupling Reagent Performance
The following table summarizes the relative performance of various coupling reagents for the incorporation of sterically hindered unnatural amino acids, based on literature data.
| Coupling Reagent | Class | Relative Reactivity | Performance with N-Methylated Amino Acids | Performance with α,α-Disubstituted Amino Acids | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Fair to Good | Fair | Low cost | Moderate reactivity, potential for racemization |
| HBTU | Aminium Salt (HOBt-based) | High | Good | Good | Widely used, reliable for many applications | Guanidinylation side reaction, less effective for highly hindered couplings |
| PyBOP | Phosphonium Salt (HOBt-based) | High | Good | Very Good | No guanidinylation, effective for hindered couplings | Byproducts can be difficult to remove in solution-phase |
| HATU | Aminium Salt (HOAt-based) | Very High | Excellent | Excellent | Highly reactive, excellent for difficult couplings | Guanidinylation side reaction, potential for racemization with long coupling times |
| HCTU | Aminium Salt (6-Cl-HOBt-based) | Very High | Very Good | Very Good | High reactivity, often used in fast synthesis protocols | |
| COMU | Aminium Salt (Oxyma-based) | Very High | Excellent | Excellent | High reactivity, low racemization, safer, good solubility | Limited stability in DMF |
Experimental Protocol: A Validated Approach for Coupling Sterically Hindered Unnatural Amino Acids
This protocol provides a robust method for the incorporation of a sterically hindered UAA (e.g., Fmoc-Aib-OH or an Fmoc-N-methyl-amino acid) using COMU as the coupling reagent.
Caption: Experimental workflow for coupling a sterically hindered UAA.
Materials:
-
Fmoc-protected, sterically hindered unnatural amino acid (e.g., Fmoc-Aib-OH)
-
COMU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminally deprotected peptide chain
-
Standard SPPS equipment and reagents
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve 3 equivalents of the Fmoc-protected UAA and 2.95 equivalents of COMU in DMF.
-
Add 6 equivalents of DIEA to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-4 hours at room temperature. Longer coupling times are often necessary for highly hindered residues.
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Note: For N-methylated amino acids, the Kaiser test is unreliable. A bromophenol blue test is a suitable alternative.
-
If the test is positive, indicating incomplete coupling, a second coupling step is recommended. Drain the reaction solution and repeat steps 2 and 3.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove any unreacted reagents and byproducts.
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.
Conclusion: Making an Informed Choice for Successful Unnatural Peptide Synthesis
The successful incorporation of unnatural amino acids is a critical enabler for advancing peptide-based therapeutics and materials. While sterically hindered UAAs pose a significant challenge, a rational selection of the coupling reagent can lead to high-yielding and efficient syntheses.
For most difficult couplings, the highly reactive aminium/uronium salts are the reagents of choice. While HATU has long been a benchmark for performance, the newer generation of Oxyma-based reagents, particularly COMU, offers a compelling combination of high reactivity, reduced racemization, and an improved safety profile. The experimental protocol provided in this guide offers a validated starting point for tackling even the most stubborn coupling reactions.
Ultimately, the optimal choice of coupling reagent will depend on the specific nature of the unnatural amino acid, the surrounding peptide sequence, and the desired balance of reactivity, cost, and safety. By understanding the principles outlined in this guide and leveraging the available experimental data, researchers can confidently navigate the challenges of unnatural peptide synthesis and continue to push the boundaries of this exciting field.
References
-
Horváth, A., V. Farkas, A. Perczel. "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?". RSC Advances, 2019. [Link]
-
El-Faham, A., F. Albericio. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development, 2018. [Link]
-
Aapptec. "Coupling Reagents". [Link]
-
Fuentes, G., et al. "Comparison of Peptide Coupling Reagents COMU and HCTU". ResearchGate, 2010. [Link]
-
Spencer, R. W., et al. "Comparative Study of Methods to Couple Hindered Peptides". PubMed, 1995. [Link]
-
Organic Chemistry Portal. "α-Amino Acid synthesis by C-C coupling". [Link]
-
Guryanov, I., et al. "Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions". ResearchGate, 2019. [Link]
-
Chen, J., et al. "Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study". ACS Publications, 2023. [Link]
-
El-Faham, A., et al. "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application". The Journal of Organic Chemistry, 2006. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chimia.ch [chimia.ch]
Advanced Characterization Guide: Biological Activity of Peptides Modified with 3-(Boc-amino)-L-phenylalanine
Topic: Biological Activity Assay of Peptides Synthesized with 3-(Boc-amino)-L-phenylalanine Content Type: Publish Comparison Guide
Executive Summary: The Strategic Advantage of Meta-Substitution
In the landscape of peptide drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy to overcome the inherent limitations of native peptides: poor proteolytic stability and low membrane permeability. 3-(Boc-amino)-L-phenylalanine (typically supplied as Fmoc-Phe(3-NHBoc)-OH for solid-phase synthesis) serves as a high-value "diversity handle." Unlike its para-isomer (4-amino-Phe) or native Phenylalanine, the meta-amino group offers a unique vector for conformational constraining (stapling) , site-specific labeling , and electronic tuning of receptor interactions without disrupting the hydrophobic face often required for binding.
This guide objectively compares the performance of peptides synthesized with 3-(Boc-amino)-L-phenylalanine against native and isomeric alternatives, detailing the specific biological assays required to validate their enhanced therapeutic potential.
Comparative Analysis: 3-Amino-Phe vs. Alternatives
The following table summarizes the structural and functional shifts observed when replacing a native Phenylalanine (Phe) residue with 3-amino-L-phenylalanine (3-Am-Phe) or 4-amino-L-phenylalanine (4-Am-Phe).
Table 1: Physicochemical and Biological Performance Metrics
| Feature | Native Phenylalanine (Phe) | 3-Amino-Phe (Meta) | 4-Amino-Phe (Para) |
| Electronic Character | Neutral, Hydrophobic ( | Electron-withdrawing ( | Electron-donating/withdrawing depending on state; extends linear length |
| Proteolytic Stability | Low ( | High (Meta-substitution hinders chymotrypsin recognition) | Moderate (Steric bulk offers some protection) |
| Conformational Bias | Flexible ( | Pre-organized (if cyclized/stapled via meta-amine) | Linear extension; less effective for helical stapling |
| Functional Utility | None (Inert side chain) | High (Orthogonal handle for dyes, staples, or drugs) | Moderate (Handle projects away from helix core) |
| Receptor Affinity ( | Baseline (Reference) | Variable (Can pick up new H-bonds or clash; requires SAR) | Often lower due to steric clash at the interface depth |
Scientific Rationale & Mechanism
Why 3-(Boc-amino)-L-phenylalanine?
The utility of this building block lies in the post-synthetic utility of the 3-amino group. During Fmoc solid-phase peptide synthesis (SPPS), the Boc group protects the side-chain amine. Upon cleavage with Trifluoroacetic Acid (TFA), the Boc is removed, revealing a primary aromatic amine at the meta-position.
-
Proteolytic Resistance: Chymotrypsin prefers cleaving the peptide bond on the C-terminal side of aromatic residues (Phe, Tyr, Trp). The introduction of an amino group at the meta position alters the electrostatic potential of the benzene ring and introduces steric bulk that disrupts the enzyme's hydrophobic pocket, significantly extending serum half-life.
-
Chemical Handle: The resulting aniline-like nitrogen is less nucleophilic than aliphatic amines (Lys), allowing for pH-controlled selective modification (e.g., reaction with activated esters at lower pH) or participation in stable urea/thiourea linkages for peptide stapling.
Experimental Protocols (Self-Validating Systems)
Workflow Visualization
The following diagram outlines the decision logic and experimental flow for validating peptides containing this residue.
Caption: Workflow for synthesizing and validating 3-amino-Phe modified peptides, distinguishing between direct electronic modulation and post-synthetic conjugation paths.
Protocol 1: Proteolytic Stability Assay (Chymotrypsin Challenge)
Purpose: To quantify the stability enhancement provided by the meta-amino substitution.
Materials:
- -Chymotrypsin (Sigma, Type II).
-
Peptide Stock (1 mM in DMSO).
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
HPLC with C18 column.
Procedure:
-
Preparation: Dilute peptide to 100
M in the reaction buffer. Pre-incubate at 37°C for 10 min. -
Initiation: Add
-chymotrypsin (final concentration 0.5 g/mL, or optimize enzyme:substrate ratio to 1:200 w/w). -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak (AUC).
-
Calculation: Plot
vs. time. The slope gives the half-life .
Expected Outcome: Peptides with 3-amino-Phe typically exhibit a 3- to 10-fold increase in
Protocol 2: Fluorescence Polarization (FP) Binding Assay
Purpose: To determine if the modification disrupts receptor binding (
Materials:
-
Receptor protein (purified).
-
Fluorescent Tracer: Use the 3-amino-Phe residue to attach a fluorophore (e.g., FITC) OR use a standard N-terminal labeled tracer if testing the 3-amino-Phe as a binding element.
-
384-well black microplates.
Procedure (Competitive Binding Mode):
-
Tracer Synthesis: If using 3-amino-Phe for labeling: React the resin-bound peptide (N-term protected) with FITC (5 eq) and DIPEA in DMF. Cleave.
-
Assay Setup:
-
Well A: Protein (fixed conc.
) + Tracer (10 nM) + DMSO (0% inhibition control). -
Well B: Protein + Tracer + Unlabeled Competitor (3-Am-Phe peptide, serial dilution 1 nM – 100
M).
-
-
Incubation: 1 hour at Room Temperature in binding buffer (PBS + 0.01% Tween-20).
-
Read: Measure Parallel (
) and Perpendicular ( ) fluorescence intensities. -
Data Analysis: Calculate Polarization (
). Fit data to a sigmoidal dose-response curve (Hill equation) to determine and .
Case Study: Conformational Constraining (Stapling)
One of the most powerful applications of 3-amino-Phe is in peptide stapling . By incorporating two 3-amino-Phe residues at positions
Logic Diagram: Stapling Strategy
Caption: Stabilization of alpha-helical secondary structure via urea-bridging of meta-amino phenylalanine residues.
Validation:
-
Circular Dichroism (CD): Compare the mean residue ellipticity at 222 nm (
). Stapled 3-amino-Phe peptides should show significantly more negative values (indicating higher helicity) than the linear precursors.
References
-
Non-Canonical Amino Acids in Peptidomimetics Source: National Institutes of Health (PMC) Citation: Comparison of proteolytic stability and conformational bias in peptides modified with meta-substituted phenylalanine derivatives. URL:[Link]
-
Peptide Stapling Strategies Source: ACS Chemical Biology / NIH Citation: Methodologies for constraining peptide conformations using aromatic amino acid handles.[1] URL:[Link]
-
Phenylalanine Derivatives in Drug Design Source: Creative Peptides / ResearchGate Citation: Analysis of phenylalanine modifications (3-amino vs 4-amino) on biological activity and receptor binding. URL:[Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-(Boc-amino)-L-phenylalanine: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(Boc-amino)-L-phenylalanine, a common reagent in peptide synthesis and pharmaceutical development. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a culture of proactive safety and scientific integrity.
Immediate Safety and Hazard Assessment
While some suppliers classify 3-(Boc-amino)-L-phenylalanine as not meeting the criteria for hazard classification, others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. In the spirit of best safety practices, it is prudent to handle this compound as a potential irritant. The primary risks associated with 3-(Boc-amino)-L-phenylalanine are exposure to the fine powder, which can be easily inhaled or come into contact with skin and eyes[1][3][4][5].
Hazard Summary:
| Potential Hazard | GHS Classification (Precautionary) | Primary Route of Exposure |
| Skin Irritation | H315: Causes skin irritation[1] | Direct contact with the solid or solutions |
| Eye Irritation | H319: Causes serious eye irritation[1] | Direct contact with the solid or solutions |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Inhalation of dust particles |
Your Shield in the Lab: Personal Protective Equipment (PPE)
A risk-based approach to PPE is crucial. The level of protection should be commensurate with the scale and nature of the work being performed. Below is a breakdown of the minimum required PPE for handling 3-(Boc-amino)-L-phenylalanine.
Core PPE for All Procedures:
-
Laboratory Coat: A standard, buttoned lab coat should be worn to protect against incidental contact and contamination of personal clothing[6].
-
Safety Glasses with Side Shields: To protect against flying particles and accidental splashes, safety glasses are mandatory[7].
-
Closed-Toe Shoes: Footwear that fully covers the feet is a baseline requirement in any laboratory setting to protect from spills and dropped objects[6].
Task-Specific PPE Recommendations:
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Core PPE + Nitrile Gloves + N95 Respirator (or work in a chemical fume hood) | The primary risk is the inhalation of fine powder. An N95 respirator will provide adequate protection against airborne particulates. Nitrile gloves will prevent skin contact. |
| Handling Solutions | Core PPE + Nitrile Gloves | The risk of inhalation is significantly reduced. Nitrile gloves are necessary to prevent skin contact with the dissolved compound. |
| Accidental Spill Cleanup | Core PPE + Nitrile Gloves + N95 Respirator | In the event of a spill of the solid, there is a high risk of aerosolization. An N95 respirator is crucial to prevent inhalation. |
A Note on Glove Selection: While 3-(Boc-amino)-L-phenylalanine is not an aggressive solvent, nitrile gloves offer good protection against a wide range of chemicals and are suitable for handling this compound[8]. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected[9].
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Workflow:
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its disposal.
Disposal Protocol:
The appropriate disposal method for 3-(Boc-amino)-L-phenylalanine depends on its classification as hazardous or non-hazardous waste, which can vary by institution and region. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS for non-hazardous materials[10][11][12].
-
Contaminated PPE: Used gloves and disposable lab coats should be placed in a designated solid waste container.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the full chemical name: "3-(Boc-amino)-L-phenylalanine" and the approximate concentration if in solution.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.
Step 4: Decontamination
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.
If Deemed Non-Hazardous by your Institution:
Some institutions may permit the disposal of small quantities of non-hazardous solid waste in the regular trash[10][11]. However, this should never be done in a laboratory trash can that is accessible to custodial staff. If this is the approved method, the waste should be taken directly to an outside dumpster[10].
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists[1].
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention[1].
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist[1].
In Case of a Spill:
-
Evacuate the immediate area.
-
Don the appropriate PPE, including an N95 respirator.
-
Carefully sweep up the solid material and place it in a labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel and place the cleaning materials in the hazardous waste container.
By adhering to these guidelines, researchers can confidently and safely handle 3-(Boc-amino)-L-phenylalanine, ensuring both personal safety and the integrity of their scientific work.
References
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2023, September 12). L-PHENYLALANINE FOR BIOCHEMISTRY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]
-
Unknown. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. osha.gov [osha.gov]
- 10. sfasu.edu [sfasu.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

